molecular formula C4H8O8 B3115088 Dihydroxyfumaric acid dihydrate CAS No. 20688-70-4

Dihydroxyfumaric acid dihydrate

Cat. No.: B3115088
CAS No.: 20688-70-4
M. Wt: 184.1 g/mol
InChI Key: LDRMCGGUXOJSDA-SEPHDYHBSA-N
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Description

Dihydroxyfumaric acid dihydrate is a useful research compound. Its molecular formula is C4H8O8 and its molecular weight is 184.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality Dihydroxyfumaric acid dihydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dihydroxyfumaric acid dihydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-2,3-dihydroxybut-2-enedioic acid;dihydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4O6.2H2O/c5-1(3(7)8)2(6)4(9)10;;/h5-6H,(H,7,8)(H,9,10);2*1H2/b2-1+;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDRMCGGUXOJSDA-SEPHDYHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(C(=O)O)O)(C(=O)O)O.O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C(/C(=O)O)\O)(\C(=O)O)/O.O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Dihydroxyfumaric acid dihydrate CAS 199926-38-0 properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Dihydroxyfumaric Acid Dihydrate (CAS 199926-38-0)

Introduction: Unveiling a Versatile C4 Dicarboxylic Acid

Dihydroxyfumaric acid (DHF) is a naturally occurring dicarboxylic acid that holds a position of significant interest in both biological and synthetic chemistry. Structurally, it is a derivative of fumaric acid, featuring two hydroxyl groups on the double-bonded carbons, which form a reactive ene-diol system. This unique arrangement confers a rich and dualistic reactivity profile, allowing it to act as both a potent antioxidant and a versatile C4 building block in organic synthesis. While several CAS numbers are associated with this compound, the focus of this guide is CAS 199926-38-0 , which specifically designates a hydrated form of dihydroxyfumaric acid. The anhydrous form is more commonly cited under CAS 133-38-0.[1][2][3] For researchers, understanding the fundamental properties and reactivity of the core DHF molecule is paramount to leveraging its potential in drug discovery, materials science, and food chemistry.

Physicochemical and Structural Characteristics

Dihydroxyfumaric acid is a white, powdered solid under standard conditions.[4] Its core structure, (E)-2,3-dihydroxybut-2-enedioic acid, is defined by a four-carbon backbone with carboxylic acid groups at either end and hydroxyl groups at the C2 and C3 positions in a trans configuration.[1] This ene-diol moiety is the primary source of its chemical personality, particularly its notable reducing and antioxidant properties.[5][6]

Core Properties

A summary of the key physicochemical properties of dihydroxyfumaric acid is presented below. It is important to note that while CAS 199926-38-0 refers to the dihydrate, most experimental and predicted data in the literature are based on the anhydrous molecule (CAS 133-38-0).

PropertyValueSource(s)
IUPAC Name (E)-2,3-dihydroxybut-2-enedioic acid[1]
CAS Number 199926-38-0 (Hydrate); 133-38-0 (Anhydrous)[1][3]
Molecular Formula C₄H₄O₆ (Anhydrous); C₄H₈O₈ (Dihydrate)[1]
Molecular Weight 148.07 g/mol (Anhydrous Basis)[4]
Appearance White Powder[4]
Melting Point ~155-156 °C (with decomposition)[4]
Water Solubility 2960 mg/L at 12 °C (Experimental)[7]
Other Solubilities Soluble in Methanol (hot), DMSO, Ethanol, Acetone, Chloroform, Dichloromethane[4][8]
pKa₁ (Predicted) ~1.78 - 2.01[4]

Note on Solubility: There is conflicting data regarding water solubility. While one commercial supplier lists it as "insoluble"[8], experimental data indicates a solubility of nearly 3 g/L[7], and other reports mention its crystallization from water, which implies at least moderate solubility.[4] Researchers should verify solubility in their specific aqueous buffer systems.

Spectroscopic Profile and Structural Elucidation

Definitive, publicly available spectroscopic data for DHF is limited. Therefore, this section combines available database information with a theoretical analysis based on its known structure.

1.2.1 Mass Spectrometry (MS) Mass spectrometry data for the anhydrous form (precursor m/z 146.99) shows characteristic fragmentation. Key fragments in MS/MS analysis include peaks at m/z 103.1 and 59.3, which likely correspond to the loss of a carboxyl group (CO₂H) and subsequent fragmentation.[1]

1.2.2 Infrared (IR) Spectroscopy (Theoretical) An experimental IR spectrum for DHF is expected to display several characteristic absorption bands corresponding to its functional groups. These predictions are based on established IR principles.[9][10][11]

  • O-H Stretch (Carboxylic Acid): A very broad band from ~3300 cm⁻¹ to 2500 cm⁻¹, indicative of the strongly hydrogen-bonded hydroxyl group of the carboxylic acid dimer.

  • O-H Stretch (Alcohol): A moderately broad band appearing around 3500-3200 cm⁻¹, potentially overlapping with the carboxylic acid signal.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band in the region of 1725-1700 cm⁻¹.

  • C=C Stretch (Alkene): A medium-to-weak band around 1680-1640 cm⁻¹, characteristic of a substituted alkene.

  • C-O Stretch: Strong bands in the 1320-1210 cm⁻¹ (C-O of acid) and 1260-1000 cm⁻¹ (C-O of alcohol) regions.

1.2.3 Nuclear Magnetic Resonance (NMR) Spectroscopy (Theoretical) Due to the absence of published spectra, the following is a theoretical prediction of the expected NMR signals. The exact chemical shifts are highly dependent on the solvent used.[12][13][14]

  • ¹H-NMR:

    • Carboxylic Acid Protons (-COOH): A broad singlet in the downfield region, typically >10 ppm.

    • Hydroxyl Protons (-OH): A broad singlet whose chemical shift is highly variable depending on concentration, temperature, and solvent (typically between 2-6 ppm). Due to the symmetry of the molecule, the two carboxylic acid protons would be equivalent, as would the two hydroxyl protons.

  • ¹³C-NMR:

    • Carboxyl Carbons (-COOH): Signals would appear in the downfield region, typically between 165-185 ppm.

    • Olefinic Carbons (=C-OH): Signals for the sp² hybridized carbons of the double bond would be expected in the 120-140 ppm range. Due to symmetry, only two distinct signals would be anticipated in the ¹³C-NMR spectrum.

Synthesis and Chemical Reactivity

Synthesis Overview

Dihydroxyfumaric acid is intrinsically linked to tartaric acid, from which it is biochemically and synthetically derived. The primary route to its formation involves the oxidation of tartaric acid.[7] While specific, detailed laboratory protocols are not widely published in peer-reviewed literature, the transformation is understood to proceed via oxidation of the secondary alcohol groups of tartaric acid.

The Dualistic Reactivity of the Ene-Diol System

The most compelling chemical feature of DHF is its dual reactivity, which is dictated by the reaction conditions and the nature of its reaction partners. The ene-diol moiety can act as a nucleophile, while its diester derivatives are known to behave as electrophiles.[4] This versatility makes it a powerful tool in synthetic organic chemistry.

  • Nucleophilic Character: In the presence of a base, the ene-diol can be deprotonated to form a nucleophilic enolate. This nucleophile can then participate in reactions such as aldol additions, enabling the formation of new carbon-carbon bonds. This reactivity has been exploited in the synthesis of complex carbohydrates and other polyhydroxylated compounds.[4]

  • Electrophilic Character: When the carboxylic acid groups are esterified (e.g., to form dimethyl dihydroxyfumarate), the electron-withdrawing nature of the ester groups enhances the electrophilicity of the double bond. This makes the diester derivative susceptible to attack by nucleophiles.

G DHF Dihydroxyfumaric Acid (DHF) (Ene-diol Core) Base Base (e.g., OH⁻, Et₃N) DHF->Base Deprotonation Ester Esterification (e.g., MeOH, H⁺) DHF->Ester Derivatization Nuc Nucleophilic Reactivity (Enolate Form) Aldol Aldol Additions C-C Bond Formation Nuc->Aldol Leads to Elec Electrophilic Reactivity (Diester Form) Conj Conjugate Additions (Michael Acceptor) Elec->Conj Enables Base->Nuc Generates Ester->Elec Generates G cluster_0 Antioxidant Mechanisms DHF DHF (HO-C=C-OH) HAT Hydrogen Atom Transfer (HAT) DHF->HAT H• Donation SET Single Electron Transfer (SET-PT) DHF->SET e⁻ Donation SPLET Sequential Proton Loss (SPLET) DHF->SPLET Proton Loss Rad Free Radical (R•) Rad->HAT Rad->SET Rad->SPLET Stab Stabilized Products (R-H + DHF•) HAT->Stab SET->Stab SPLET->Stab

Caption: Primary mechanisms of DHF antioxidant activity.

Role in Drug Discovery and Prebiotic Chemistry

The unique structure of DHF makes it an attractive scaffold for drug development.

  • Derivatives as Therapeutics: O-acetyl derivatives of DHF have been explored for their potential analgesic and antipyretic properties. [15]* Computational Drug Design: Recent computational studies have highlighted the drug-like properties of DHF and its derivatives. Molecular docking simulations have suggested a significant potential for these compounds to inhibit the main protease of the SARS-CoV-2 virus, marking it as a molecule of interest for further antiviral research. [16]* Prebiotic Chemistry: DHF is considered a key intermediate species in prebiotic models for the abiotic synthesis of sugars, uronic acids, and even Vitamin C, highlighting its fundamental role in the potential origins of biological molecules. [7][15]

Safety, Handling, and Storage

Based on available Safety Data Sheets (SDS), Dihydroxyfumaric acid hydrate is not classified as hazardous under the OSHA Hazard Communication Standard (2012). [7]However, as with any laboratory chemical, adherence to good industrial hygiene and safety practices is essential.

  • Handling: Use in a well-ventilated area. Avoid creating dust. Wear appropriate personal protective equipment (PPE), including safety glasses with side shields and protective gloves. [7]* Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. The recommended storage temperature is between 2°C and 8°C. [4]* Incompatibilities: Avoid contact with strong oxidizing agents. [7]* Decomposition: When heated to decomposition, it emits carbon oxides. [7]

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol provides a methodology for quantifying the antioxidant capacity of Dihydroxyfumaric acid using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. The assay is based on the color change of DPPH• from purple to yellow upon reduction by an antioxidant.

Materials and Reagents
  • Dihydroxyfumaric acid dihydrate (Test Compound)

  • Trolox or L-Ascorbic Acid (Standard Antioxidant)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (ACS Grade)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at ~517 nm

  • Calibrated pipettes

Step-by-Step Methodology
  • Preparation of DPPH Stock Solution: Prepare a 0.2 mg/mL solution of DPPH in methanol. This solution should be prepared fresh and kept in the dark to prevent degradation.

  • Preparation of Standard Solutions: Prepare a stock solution of Trolox or Ascorbic Acid (e.g., 1 mg/mL) in methanol. Perform serial dilutions to create a range of standard concentrations (e.g., from 100 µg/mL down to 1 µg/mL).

  • Preparation of Test Compound Solutions: Prepare a stock solution of Dihydroxyfumaric acid (e.g., 1 mg/mL) in methanol. Perform serial dilutions to create a range of test concentrations.

  • Assay Procedure: a. In a 96-well plate, add 100 µL of each standard and test compound dilution to separate wells in triplicate. b. Add 100 µL of methanol to triplicate wells to serve as a blank (control). c. To all wells, add 100 µL of the DPPH stock solution. d. Mix gently and incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity (% Inhibition) for each concentration using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Abs_control is the absorbance of the DPPH solution without antioxidant.

    • Abs_sample is the absorbance of the DPPH solution with the test compound or standard.

  • Data Analysis: Plot the % Inhibition against the concentration for both the standard and the test compound. Determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radical) for Dihydroxyfumaric acid by interpolating from the dose-response curve.

G prep 1. Prepare Solutions (DPPH, Standard, DHF) plate 2. Plate Samples (100 µL of each in triplicate) prep->plate add_dpph 3. Add DPPH (100 µL to all wells) plate->add_dpph incubate 4. Incubate (30 min in dark) add_dpph->incubate read 5. Read Absorbance (@ 517 nm) incubate->read calc 6. Calculate % Inhibition & Determine IC₅₀ read->calc

Caption: Workflow for the DPPH antioxidant assay.

References

  • The Good Scents Company. (n.d.). dihydroxyfumaric acid, 133-38-0. Retrieved from [Link]

  • BioCrick. (n.d.). Dihydroxyfumaric acid | CAS:133-38-0. Retrieved from [Link]

  • PubChem. (n.d.). Dihydroxyfumaric acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Bolocan, N., & Duca, G. G. (2023). Dihydroxyfumaric Acid: A Review of Transformations, New Derivatives, Importance, and Applications. In Fundamental and Biomedical Aspects of Redox Processes (pp. 198-223). IGI Global.
  • Gaidau, C., et al. (2021). Computational research of dihydroxyfumaric acid and its derivatives with antioxidant activity.
  • ResearchGate. (n.d.). Occurrence and Chemistry of Dihydroxyfumaric Acid. Retrieved from [Link]

  • CJM.ASM.MD. (2011). OCCURRENCE AND CHEMISTRY OF DIHYDROXYFUMARIC ACID. Retrieved from [Link]

  • PubChem. (n.d.). Dihydroxyfumaric acid hydrate. National Center for Biotechnology Information. Retrieved from [Link]

  • SciSpace. (n.d.). Occurrence and chemistry of dihydroxyfumaric acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Dihydroxyfumaric Acid: A Review of Transformations, New Derivatives, Importance, and Applications. Retrieved from [Link]

  • FooDB. (2011). Showing Compound Dihydroxyfumaric acid (FDB022816). Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-and 13 C-NMR data of compound 1. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Characterization of Novel Dihydroxamic Acid Derivatives. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). database IR spectra INFRARED SPECTROSCOPY INDEX. Retrieved from [Link]

  • ResearchGate. (n.d.). Infrared spectra and structure of molecular complexes of aromatic acids. Retrieved from [Link]

  • SciSpace. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Retrieved from [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • Comptes Rendus Chimie. (2021).
  • MilliporeSigma. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
  • Pharmaceutical Fronts. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol.
  • ResearchGate. (2025). H-1 and C-13 NMR data to aid the identification and quantification of residual solvents by NMR spectroscopy. Retrieved from [Link]

  • MDPI. (2025). Complete Assignments of 1 H and 13 C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. Retrieved from [Link]

Sources

chemical structure of dihydroxyfumaric acid hydrate vs anhydrous

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chemical Structure of Dihydroxyfumaric Acid: Hydrate vs. Anhydrous Forms

Abstract

Dihydroxyfumaric acid (DHF), an endogenous metabolite with significant roles in biochemistry, exists in different solid-state forms, primarily as a dihydrate and an anhydrous solid.[1][2] The presence or absence of water molecules within the crystal lattice fundamentally alters the compound's three-dimensional structure and, consequently, its physicochemical properties. For researchers, scientists, and drug development professionals, a precise understanding of these structural differences is not merely academic; it is critical for controlling stability, solubility, and bioavailability.[3][4] This technical guide provides a detailed structural comparison of dihydroxyfumaric acid dihydrate and its anhydrous counterpart. We will delve into the causality behind the choice of analytical techniques, provide field-proven experimental protocols for their characterization, and discuss the profound implications of hydration for pharmaceutical applications.

Part 1: Foundational Structures of Dihydroxyfumaric Acid

The core distinction between the two forms lies in the incorporation of water into the crystal structure. This seemingly simple addition creates a cascade of changes in molecular packing, hydrogen bonding, and overall crystal energy.

The Anhydrous Molecule: A Planar Core

Anhydrous dihydroxyfumaric acid possesses the molecular formula C₄H₄O₆.[5] Its structure is defined by a four-carbon backbone featuring a central carbon-carbon double bond in the trans configuration, classifying it as (E)-2,3-dihydroxybut-2-enedioic acid.[5] Key features include:

  • Two Carboxylic Acid Groups: These are the primary sites for hydrogen bonding and deprotonation.

  • An Enediol System: Two hydroxyl groups are attached to the double-bonded carbons, contributing to its antioxidant properties and potential for keto-enol tautomerism in solution.[6][7]

The anhydrous molecule, in isolation, is largely planar. However, its solid-state packing arrangement is driven by intermolecular hydrogen bonds formed directly between DHF molecules.

Dihydroxyfumaric Acid Dihydrate: A Water-Mediated Assembly

The most well-characterized crystalline form is the dihydrate, C₄H₄O₆·2H₂O.[8][9] Single-crystal X-ray diffraction studies have revealed a highly ordered and elegant structure where water is not a passive inclusion but an essential architectural component.[8]

A seminal study published in Acta Crystallographica determined that the dihydrate crystallizes in a monoclinic system with the space group P2₁/c.[8] The DHF molecules themselves remain nearly planar and are organized into distinct sheets. The crucial role of the water molecules is to act as bridges, linking these sheets together. They achieve this by forming a robust network of hydrogen bonds with the oxygen atoms of the carboxylic acid groups. The reported hydrogen bond lengths of 2.56 Å and 2.85 Å are indicative of strong, structure-defining interactions.[8] This water-mediated linkage separates the alternate sheets of DHF molecules by 1.60 Å, creating a stable, three-dimensional lattice.[8]

Data Summary: Crystallographic Properties

The following table summarizes the key crystallographic data for dihydroxyfumaric acid dihydrate, providing a quantitative basis for its structure.

PropertyValueReference
Molecular FormulaC₄H₄O₆·2H₂O[8][9]
Crystal SystemMonoclinic[8]
Space GroupP2₁/c[8]
a-axis (Å)6.40[8]
b-axis (Å)13.03[8]
c-axis (Å)5.34[8]
β angle (°)126.5[8]
Key Hydrogen Bond Lengths2.56 Å, 2.85 Å (O-H···O)[8]
Logical Relationship: From Anhydrous Unit to Hydrated Crystal

The transition from the anhydrous chemical entity to the hydrated solid-state form is a process of molecular recognition and self-assembly, governed by thermodynamics. The diagram below illustrates this fundamental relationship.

G Anhydrous Anhydrous DHF Molecule (C₄H₄O₆) Hydrate Dihydrate Crystal Lattice (C₄H₄O₆·2H₂O) Anhydrous->Hydrate Crystallization from Aqueous Media Water Water Molecules (H₂O) Water->Hydrate Incorporation via Hydrogen Bonding Properties Altered Physicochemical Properties (Stability, Solubility, etc.) Hydrate->Properties Results in

Caption: Logical flow from the anhydrous molecule to the hydrated crystal and its resultant properties.

Part 2: A Guide to Experimental Characterization

Distinguishing between the hydrated and anhydrous forms of DHF requires a suite of analytical techniques. A multi-faceted approach is essential for a self-validating and unambiguous characterization, a cornerstone of regulatory submission and robust scientific inquiry.

X-ray Crystallography: The Definitive Structural Arbiter

Expertise & Causality: X-ray diffraction is the only technique that provides a direct, three-dimensional map of atomic positions in a crystal.[10] Its power lies in its ability to not only confirm the presence of water molecules but to precisely locate them and detail their interactions within the lattice. This makes it the unequivocal gold standard for solid-form identification.[11] Single-crystal XRD provides the absolute structure, while powder XRD (XRPD) serves as a rapid, reliable fingerprint for phase identification and quality control.[12][13]

Experimental Protocol: Single-Crystal X-ray Diffraction (SC-XRD)

  • Crystal Growth (Self-Validation): The ability to grow single crystals of sufficient quality is the first validation step.

    • Step 1.1: Dissolve DHF hydrate in a minimal amount of a "good" solvent system, such as a mixture of glass-distilled water and dry acetone.[8]

    • Step 1.2: Allow the solution to stand undisturbed overnight in a controlled environment, such as a refrigerator, to facilitate slow crystallization.

    • Step 1.3: Harvest well-formed, diamond-shaped plate crystals. The formation of a consistent crystal habit is an indicator of a pure, single phase.

  • Mounting and Data Collection:

    • Step 2.1: Select a suitable crystal (typically 0.1-0.3 mm) under a microscope and mount it on a goniometer head.

    • Step 2.2: Center the crystal in the X-ray beam of a diffractometer.

    • Step 2.3: Collect diffraction data over a range of angles by rotating the crystal in the beam.

  • Structure Solution and Refinement:

    • Step 3.1: Process the diffraction data to determine the unit cell parameters and space group.

    • Step 3.2: Solve the crystal structure using direct methods or Patterson synthesis to generate an initial electron density map.

    • Step 3.3: Refine the structural model by adjusting atomic positions and thermal parameters to achieve the best fit between the observed and calculated diffraction patterns. The final refined structure will unambiguously show the positions of the DHF and water molecules.

Experimental Workflow: XRD Analysis

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis & Outcome start DHF Sample crystal_growth Crystal Growth (for SC-XRD) start->crystal_growth powder_prep Grind to Fine Powder (for PXRD) start->powder_prep sc_xrd Single-Crystal Diffractometer crystal_growth->sc_xrd pxrd Powder Diffractometer powder_prep->pxrd solve_structure Solve & Refine 3D Structure sc_xrd->solve_structure compare_pattern Compare to Reference Pattern pxrd->compare_pattern hydrate_id Hydrate Structure Confirmed (Water molecules located) solve_structure->hydrate_id compare_pattern->hydrate_id anhydrous_id Anhydrous Structure Confirmed (Absence of lattice water) compare_pattern->anhydrous_id

Caption: Experimental workflow for structural analysis of DHF forms using XRD techniques.

Thermal Analysis: Quantifying Water and Mapping Stability

Expertise & Causality: Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are indispensable for quantifying the water content and assessing the thermal stability of hydrates.[14] TGA measures mass changes upon heating, providing direct, quantitative evidence of water loss. DSC measures the heat flow associated with thermal events, identifying the energy required for dehydration and subsequent melting or decomposition, thus mapping the material's thermal behavior.[15]

Experimental Protocol: Thermogravimetric Analysis (TGA)

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified standards.

  • Sample Preparation: Accurately weigh 5-10 mg of the DHF sample into a tared TGA pan.

  • Thermal Program: Heat the sample from ambient temperature to ~200°C at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

  • Data Interpretation (Self-Validation):

    • Observe the weight loss step in the resulting thermogram.

    • For the dihydrate (M.W. 184.10 g/mol ), the loss of two water molecules (M.W. 36.03 g/mol ) corresponds to a theoretical weight loss of 19.57%. A measured weight loss close to this value provides strong, quantitative validation of the dihydrate stoichiometry.

    • The anhydrous form should exhibit no significant weight loss in the dehydration region.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

  • Instrument Calibration: Calibrate the DSC for temperature and enthalpy using an indium standard.

  • Sample Preparation: Seal 3-5 mg of the sample into an aluminum pan. Using a pinhole lid is crucial to allow evolved water vapor to escape, preventing a pressure buildup that could shift the transition temperature.

  • Thermal Program: Heat the sample from ambient temperature past its final thermal event at a controlled rate (e.g., 10 °C/min).

  • Data Interpretation:

    • For the hydrate, expect a broad endotherm corresponding to the energy of dehydration.

    • Following dehydration, a sharp endotherm will indicate the melting of the resulting anhydrous form, often coupled with decomposition. The literature melting point for DHF hydrate is approximately 156 °C (decomposition).

    • The anhydrous form will only show the melting/decomposition endotherm.

TechniqueExpected Result for DihydrateExpected Result for Anhydrous Form
TGA ~19.6% weight loss corresponding to 2 H₂O molecules.No significant weight loss below decomposition.
DSC Broad endotherm (dehydration) followed by a sharp endotherm at ~156°C (melting/decomposition).A single endotherm for melting/decomposition.
Vibrational Spectroscopy: A Rapid Fingerprint for Hydration

Expertise & Causality: FTIR and Raman spectroscopy are rapid, non-destructive methods that probe the vibrational modes of chemical bonds. Water molecules have distinct vibrational signatures—notably O-H stretching and H-O-H bending—that are easily detectable.[14] The presence of broad absorption bands in specific regions of the infrared spectrum serves as a highly reliable and fast diagnostic tool for identifying a hydrate.[12]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

  • Background Collection: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric H₂O and CO₂.

  • Sample Analysis: Place a small amount of the DHF powder directly onto the ATR crystal and apply pressure to ensure good contact.

  • Spectrum Acquisition: Collect the infrared spectrum, typically over the range of 4000-400 cm⁻¹.

  • Spectral Analysis:

    • Dihydrate: Look for a characteristic broad absorption band in the 3600-3200 cm⁻¹ region, which is indicative of the O-H stretching vibrations of the water molecules involved in hydrogen bonding. Also, expect a peak around 1650-1600 cm⁻¹ from the H-O-H bending mode.

    • Anhydrous: These specific bands will be absent. The O-H stretch from the carboxylic acid and enol groups will still be present but may appear sharper and at a different frequency compared to the hydrate.

Spectral Region (cm⁻¹)Vibration ModeExpected in DihydrateExpected in Anhydrous
3600-3200O-H Stretch (Water)Yes (Broad)No
1650-1600H-O-H Bend (Water)YesNo

Part 3: Implications for Drug Development and Research

The choice between using a hydrated or an anhydrous form of an active pharmaceutical ingredient (API) is a critical decision in drug development, with far-reaching consequences.

  • Stability and Handling: The anhydrous form of DHF is likely to be hygroscopic. Exposure to ambient humidity could trigger a conversion to the more thermodynamically stable dihydrate.[3] This phase transformation can lead to changes in physical properties, such as caking of powders, which complicates manufacturing and compromises dosage uniformity. The dihydrate, being already saturated with water in its crystal structure, is expected to be significantly more stable under normal storage conditions.

  • Solubility and Dissolution: Generally, anhydrous compounds, existing in a higher energy state, exhibit greater apparent solubility and faster dissolution rates than their hydrated counterparts.[12] This could be advantageous for formulations requiring rapid drug release. However, this benefit is often transient, as the anhydrous form may convert to the less soluble hydrate upon contact with the aqueous dissolution medium, a phenomenon known as "solution-mediated phase transformation."

  • Bioavailability: The rate and extent of drug absorption (bioavailability) are directly linked to dissolution. A faster-dissolving anhydrous form might lead to higher peak plasma concentrations, whereas the slower dissolution of a hydrate could be suitable for a more sustained-release profile.

Conclusion

The chemical structures of dihydroxyfumaric acid hydrate and its anhydrous form are fundamentally distinct, a difference orchestrated entirely by the presence and structural role of water molecules. In the dihydrate, water acts as a molecular mortar, binding sheets of DHF into a stable, three-dimensional hydrogen-bonded network.[8] This structural variance translates directly into different physicochemical properties, impacting everything from thermal stability to dissolution behavior.

For the scientist, a comprehensive characterization using an orthogonal set of techniques—led by the definitive power of X-ray crystallography and supported by thermal and spectroscopic analyses—is not just good practice; it is essential. This rigorous, multi-faceted approach ensures a complete and validated understanding of the material, which is the bedrock of reproducible research and the development of safe and effective medicines.

References

  • Gupta, M. P., & Gupta, N. P. (1968). The crystal structure of dihydroxyfumaric acid dihydrate. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 24(5), 631-636.

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 71311348, Dihydroxyfumaric acid hydrate. PubChem.

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 71311555, Dihydroxyfumaric acid dihydrate. PubChem.

  • Selleck Chemicals. (2024). Dihydroxyfumaric acid hydrate. Selleckchem.com.

  • Santa Cruz Biotechnology. (n.d.). Dihydroxyfumaric acid hydrate. scbt.com.

  • BioCrick. (n.d.). Dihydroxyfumaric acid. biocrick.com.

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 54678503, Dihydroxyfumaric acid. PubChem.

  • Alfa Chemistry. (n.d.). Dihydroxyfumaric acid hydrate. alfa-chemistry.com.

  • Sigma-Aldrich. (n.d.). Dihydroxyfumaric acid hydrate. sigmaaldrich.com.

  • Sigma-Aldrich. (n.d.). Dihydroxyfumaric acid hydrate. merckmillipore.com.

  • eQuilibrator. (n.d.). Dihydroxyfumarate. equilibrator.weizmann.ac.il.

  • Secara, N., et al. (2011). Dihydroxyfumaric acid transformation. Chemistry Journal of Moldova, 6(1).

  • Sigma-Aldrich. (n.d.). Dihydroxyfumaric acid hydrate Properties. sigmaaldrich.com.

  • GlpBio. (n.d.). Dihydroxyfumaric acid hydrate. glpbio.com.

  • Secara, N., et al. (2011). Occurrence and chemistry of dihydroxyfumaric acid. Chemistry Journal of Moldova, 6(1).

  • The Good Scents Company. (n.d.). Dihydroxyfumaric acid. thegoodscentscompany.com.

  • The Peptide Resource Page (PRP). (n.d.). Dihydroxyfumaric acid (hydrate). peptideresource.com.

  • Alkali Scientific. (n.d.). Dihydroxyfumaric acid hydrate. alkaliscientific.com.

  • Basford, P. (2020). Structural Relationships between Hydrates and Anhydrous Crystals. University of Manchester Research Explorer.

  • Oreate AI Blog. (2023). Hydrate vs. Anhydrous: Understanding the Differences and Implications. oreate.com.

  • BenchChem. (2025). A Comprehensive Technical Guide to 2,5-Dihydroxybenzoic Acid Sodium Salt: Hydrate vs. Anhydrous Forms. benchchem.com.

  • Aitipamula, S., & Vangala, V. R. (2017). X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. Journal of the Indian Institute of Science, 97(2), 227-243.

  • Elsevier. (2023). Advances in X-ray crystallography methods to study structural dynamics of macromolecules. ScienceDirect.

  • BenchChem. (2025). Crystal Structure Determination of Dihydroxyflavones: A Guide for Researchers. benchchem.com.

  • Kaduk, J. A. (2023). Crystal structure of 2,5-dihydroxyterephthalic acid from powder diffraction data. ResearchGate.

  • Save My Exams. (2024). Hydrated & Anhydrous Salts. savemyexams.com.

  • Stolar, T., & Užarević, K. (2020). Pharmaceutical Hydrates Analysis. Encyclopedia MDPI.

  • TA Instruments. (n.d.). Characterization of Pharmaceutical Materials by Thermal Analysis. tainstruments.com.

  • Science And Math. (2023, October 29). Hydrated And Anhydrous Compounds. YouTube.

  • ResearchGate. (n.d.). Thermal degradation behavior of poly(4-hydroxybutyric acid). researchgate.net.

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keto-enol tautomerism of dihydroxyfumaric acid in solution

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Keto-Enol Tautomerism of Dihydroxyfumaric Acid in Solution

Abstract

Dihydroxyfumaric acid (DHF), a C4-dicarboxylic acid, presents a compelling case study in constitutional isomerism, specifically keto-enol tautomerism. While seemingly a niche topic, the equilibrium between its keto and enol forms governs its chemical reactivity, biological activity, and stability in solution. This technical guide provides a comprehensive exploration of the tautomeric landscape of DHF, detailing the profound influence of the solution environment (pH and solvent polarity) on the equilibrium. We synthesize insights from advanced computational studies and established experimental methodologies, offering researchers, chemists, and drug development professionals a robust framework for investigating and understanding this phenomenon. Detailed protocols for Density Functional Theory (DFT) calculations, Nuclear Magnetic Resonance (NMR) spectroscopy, and UV-Visible (UV-Vis) spectroscopy are provided, grounded in the principles of causality and self-validation.

Introduction: Beyond a Single Structure

Keto-enol tautomerism, the chemical equilibrium between a "keto" form (containing a carbonyl group) and an "enol" form (containing a hydroxyl group adjacent to a double bond), is a cornerstone of organic chemistry.[1][2] This interconversion involves the formal migration of a hydrogen atom and the reorganization of adjacent π-electrons.[2] For most simple aldehydes and ketones, the equilibrium heavily favors the more stable keto form due to the greater strength of the carbon-oxygen π-bond compared to the carbon-carbon π-bond.[2]

Dihydroxyfumaric acid, systematically named (2E)-2,3-dihydroxybut-2-enedioic acid, is a notable exception to this rule.[3] As an intermediate in biological pathways and a compound with recognized antioxidant properties, its behavior in aqueous environments is of significant interest.[4][5] Unlike simple ketones, the structural features of DHF—specifically the presence of two carboxylic acid groups and two hydroxyl groups on a C4 backbone—dramatically shift the tautomeric equilibrium. This guide delves into the intricate balance of its tautomeric forms in solution, providing both the theoretical foundation and the practical methodologies required for its characterization.

The Tautomeric Landscape of Dihydroxyfumaric Acid

Computational chemistry, particularly Density Functional Theory (DFT), has been instrumental in mapping the potential energy surface of DHF. These studies have identified a surprising complexity, revealing the existence of at least 45 distinct isomers, comprising 23 keto and 22 enediol forms.[6][7]

Despite this complexity, a crucial finding is that the enediol (enol) tautomers are significantly more stable than the keto forms in both the gas phase and in aqueous solution. In the gas phase, the most stable keto isomer is 46.7 kJ/mol higher in Gibbs free energy than the most stable enol isomer, indicating a strong thermodynamic preference for the enol structure. This preference is a direct consequence of the stabilization afforded by the conjugated π-system of the enediol moiety.

The fundamental equilibrium can be visualized as the interconversion between the diketo form and the more stable enediol form.

G Keto Diketo Tautomer (Less Stable) Enol Enediol Tautomer (More Stable) Keto->Enol Tautomerization

Caption: General equilibrium between the diketo and enediol forms of DHF.

The Decisive Role of the Solution Environment

The tautomeric equilibrium of DHF is not static; it is exquisitely sensitive to its environment. The solvent and pH can dramatically shift the relative populations of the tautomers, a critical consideration for any application in a solution phase, from organic synthesis to biological assays.[8]

Influence of Solvent Polarity

Solvents influence tautomeric equilibria by differentially solvating and stabilizing the different forms.[9] Computational studies on DHF highlight this effect vividly.

  • In the Gas Phase: Calculations show that three primary enediol structures (termed E1, E2, and E3) account for over 99% of the DHF population, with the E1 isomer being the most abundant at 87.4%.

  • In Aqueous Solution: The presence of water, a polar, protic solvent, shifts this balance. The same three enediol forms still dominate (accounting for 97.3% of the population), but their relative abundances change significantly. The E2 isomer becomes the most prevalent at 38.4%, followed by E1 (31.8%) and E3 (27.1%).

This shift occurs because water can form extensive hydrogen bond networks, stabilizing the specific conformations of the enediol tautomers differently than in the gas phase.

The Critical Impact of pH

The pH of the solution is arguably the most dominant factor controlling the DHF keto-enol equilibrium. Experimental work using cyclic voltammetry has provided definitive insights. In acidic and neutral buffer solutions, the concentration of the keto form decreases as the pH increases.[10] Crucially, in the neutral pH range of 6 to 8, the equilibrium is totally shifted to the enol-form .[10]

This behavior is attributed to the deprotonation of the carboxylic acid groups. The resulting carboxylate anions influence the electronic structure of the molecule, further stabilizing the enediol form. This has profound implications, as it indicates that under physiological conditions (pH ~7.4), DHF exists exclusively as its enol tautomer.

Data Summary: Tautomer Abundance

The following table summarizes the quantitative data from computational studies on the relative populations of the most stable DHF tautomers.

EnvironmentTautomerRelative Abundance (%)Gibbs Free Energy vs. Global Minimum (kJ/mol)Reference
Gas Phase Enol-E187.40.0
Enol-E210.98N/A
Enol-E31.4N/A
Aqueous Solution Enol-E238.40.0
Enol-E131.8N/A
Enol-E327.1N/A

Methodologies for Characterization and Quantification

A multi-pronged approach combining computational and experimental techniques is essential for a complete understanding of the DHF tautomeric system.

In Silico Analysis: Computational Chemistry

Expertise & Experience: Density Functional Theory (DFT) is the computational tool of choice for studying systems with significant hydrogen bonding and electron delocalization, such as DHF.[6] The B3LYP functional paired with a large Pople-style basis set (e.g., 6-311++G(2df,2p)) provides a reliable balance of accuracy and computational cost for calculating the geometries and relative energies of the tautomers.[6] The inclusion of a solvent model, such as the Polarizable Continuum Model (PCM), is critical for simulating the solution-phase environment.[11][12]

G cluster_0 Computational Workflow A Propose Isomers (Keto & Enol Structures) B Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) A->B C Frequency Calculation (Verify Minima/TS) B->C Confirm no imaginary freq. F Identify Transition States (TS) (Calculate Activation Energy, Ea) B->F Nudged Elastic Band or similar D Incorporate Solvent Model (e.g., PCM for Water) C->D E Calculate Thermodynamic Properties (ΔG, Relative Abundance) D->E F->C Confirm one imaginary freq.

Caption: Workflow for DFT-based analysis of DHF tautomerism.

Experimental Protocol: DFT Calculation

  • Structure Generation: Generate initial 3D coordinates for all plausible keto and enol isomers of dihydroxyfumaric acid.

  • Geometry Optimization: Perform a full geometry optimization for each isomer using DFT (e.g., B3LYP/6-311++G(2df,2p)). This step finds the lowest energy conformation for each tautomer.

  • Frequency Analysis: Conduct a vibrational frequency calculation at the same level of theory. Trustworthiness: A true energy minimum (a stable isomer) will have zero imaginary frequencies. A transition state for interconversion will have exactly one imaginary frequency corresponding to the reaction coordinate.[6]

  • Solvent Effects: Re-run the optimization and frequency calculations using a continuum solvation model (e.g., SMD or PCM with water as the solvent) to simulate the aqueous environment.[6]

  • Energy Calculation: From the output, extract the Gibbs free energies (G) for each optimized isomer in both the gas phase and solution.

  • Data Analysis: Calculate the relative free energies (ΔG) between tautomers. Use the Boltzmann distribution equation to calculate the expected relative abundance of each isomer at a given temperature (e.g., 298.15 K).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR spectroscopy is the definitive experimental technique for identifying and quantifying tautomers in an equilibrium mixture in solution.[13][14] Both ¹H and ¹³C NMR are highly informative. The keto form will feature sp³-hybridized carbons, while the enol form will have characteristic signals for sp²-hybridized carbons in the C=C double bond. The chemical shifts of the protons will also be distinct for each tautomer.[15]

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve a precisely weighed sample of dihydroxyfumaric acid (~10-20 mg) in a deuterated solvent (~0.6 mL). DMSO-d₆ is a suitable choice due to its ability to dissolve DHF and reveal hydroxyl proton signals. For studies mimicking aqueous environments, D₂O with a suitable buffer (e.g., phosphate buffer to control pD) should be used.

  • Instrument Setup: Tune and shim the NMR spectrometer for the sample. Acquire a standard one-dimensional ¹H spectrum.

  • ¹H NMR Data Acquisition: Obtain a high-resolution ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Note the chemical shifts and integration values for all signals.

  • ¹³C NMR Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.

  • Data Analysis & Quantification:

    • Identify distinct sets of signals corresponding to the keto and enol tautomers. For example, in the ¹³C spectrum, look for signals around 170-180 ppm (C=O of keto) versus 140-150 ppm (C=C of enol).

    • Trustworthiness: In the ¹H spectrum, select well-resolved signals unique to each tautomer. The ratio of the integrals of these signals directly corresponds to the molar ratio of the tautomers in solution.

    • Calculate the equilibrium constant: K_eq = [Enol] / [Keto].

UV-Visible (UV-Vis) Spectroscopy

Expertise & Experience: UV-Vis spectroscopy is a highly sensitive technique for monitoring shifts in the tautomeric equilibrium as a function of environmental changes like pH.[16][17] The conjugated π-system of the enol tautomer is expected to absorb at a longer wavelength (lower energy) compared to the less conjugated keto form.[18] This difference in the maximum absorbance wavelength (λ_max) allows for the selective monitoring of one form.

Experimental Protocol: pH-Dependent UV-Vis Analysis

  • Stock Solution Preparation: Prepare a concentrated stock solution of DHF in a suitable solvent (e.g., methanol or water).

  • Buffer Preparation: Prepare a series of buffer solutions spanning a wide pH range (e.g., pH 2 to pH 10).

  • Sample Preparation: Create a series of samples by diluting a small, fixed volume of the DHF stock solution into each buffer solution. Ensure the final concentration is in the micromolar range to keep absorbance values within the linear range of the spectrophotometer (typically < 1.5 AU).[13]

  • Data Acquisition: Record the UV-Vis absorption spectrum (e.g., from 220 nm to 400 nm) for each buffered sample, using the corresponding buffer as a blank.

  • Data Analysis:

    • Plot the absorbance at the λ_max of the enol form as a function of pH.

    • The resulting titration curve can be analyzed to determine the pKa values associated with the deprotonation events that drive the shift to the enol form.

    • Trustworthiness: The appearance of one or more isosbestic points—wavelengths where the molar absorptivity of all species in equilibrium is the same—provides strong evidence for a clean interconversion between two (or more) species.

Conclusion and Future Directions

The keto-enol tautomerism of dihydroxyfumaric acid is a nuanced process where the enol form is overwhelmingly dominant in solution. This preference is cemented by polar solvents and driven to completion under neutral to basic pH conditions. This intrinsic behavior, governed by the principles of thermodynamic stability and environmental interaction, is crucial for understanding its reactivity in both synthetic and biological contexts.

A comprehensive characterization relies on the synergy between theoretical prediction and experimental validation. DFT calculations provide an unparalleled view of the energetic landscape, while NMR and UV-Vis spectroscopy offer robust, quantitative measurements of the tautomeric populations in solution.

Future research could focus on exploring this equilibrium in a wider range of non-aqueous solvents to better inform its use as a nucleophilic building block in organic synthesis.[19] Furthermore, time-resolved spectroscopic techniques could be employed to probe the kinetics of the tautomeric interconversion, providing a dynamic picture to complement the thermodynamic understanding presented here.

References

  • Computational research of dihydroxyfumaric acid and its derivatives with antioxidant activity. (n.d.). ResearchGate. Available at: [Link]

  • Bolocan, N., et al. (n.d.). DFT study of geometric isomerization and keto–enol tautomerization of dihydroxyfumaric acid. ResearchGate. Available at: [Link]

  • Dihydroxyfumaric acid | CAS:133-38-0. (n.d.). BioCrick. Available at: [Link]

  • Bolocan, N., et al. (2021). DFT STUDY OF GEOMETRIC ISOMERIZATION AND KETO– ENOL TAUTOMERIZATION OF DIHYDROXYFUMARIC ACID. Moldavian Journal of the Physical Sciences. Available at: [Link]

  • Dihydroxyfumaric acid | C4H4O6. (n.d.). PubChem. Available at: [Link]

  • Occurrence and chemistry of dihydroxyfumaric acid. (n.d.). SciSpace. Available at: [Link]

  • Babu, N.S., & Jayaprakash, D. (2015). Density functional theory (DFT) studi. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Le Guennic, B., et al. (2018). Predicting Keto–Enol Equilibrium from Combining UV/Visible Absorption Spectroscopy with Quantum Chemical Calculations of Vibronic Structures for Many Excited States. A Case Study on Salicylideneanilines. The Journal of Physical Chemistry A. Available at: [Link]

  • Keto enol tautomerism – Knowledge and References. (n.d.). Taylor & Francis. Available at: [Link]

  • Li, Y., et al. (n.d.). Regulating enol–keto tautomerism at the single-molecule level with a confined optical field. Nature Communications. Available at: [Link]

  • Le Guennic, B., et al. (2018). Predicting Keto–Enol Equilibrium from Combining UV/Visible Absorption Spectroscopy with Quantum Chemical Calculations of Vibronic Structures for Many Excited States. A Case Study on Salicylideneanilines. Figshare. Available at: [Link]

  • Optimized structures of the most stable enediol and keto isomers of dihydroxyfumaric acid. (n.d.). ResearchGate. Available at: [Link]

  • Cyclovoltammetric study of the homogenous keto-enol equilibrium of dihydroxyfumaric acid in acid and neutral media. (n.d.). Scilit. Available at: [Link]

  • Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. (2024). Walsh Medical Media. Available at: [Link]

  • Keto-Enol Tautomerism : Key Points. (2022). Master Organic Chemistry. Available at: [Link]

  • 22.1: Keto-Enol Tautomerism. (2023). Chemistry LibreTexts. Available at: [Link]

  • A solid state and solution NMR study of the tautomerism in hydroxyquinoline carboxylic acids. (2008). Magnetic Resonance in Chemistry. Available at: [Link]

  • Claramunt, R.M., et al. (n.d.). The Use of NMR Spectroscopy to Study Tautomerism. ResearchGate. Available at: [Link]

  • Hansen, P.E. (2020). Tautomerism Detected by NMR. Encyclopedia MDPI. Available at: [Link]

  • Yan, W., et al. (2004). A Theoretical Study of Solvent Effects on Tautomerism and Electronic Absorption Spectra of 3-hydroxy-2-mercaptopyridine and 2,3-dihydroxypyridine. Journal of Computational Chemistry. Available at: [Link]

  • Asadi, Z., & Mehrabi, H. (2021). Theoretical insights of solvent effect on tautomerism, stability, and electronic properties of 6‐ketomethylphenanthridine. ResearchGate. Available at: [Link]

Sources

thermodynamic stability of dihydroxyfumaric acid dihydrate

Author: BenchChem Technical Support Team. Date: March 2026

Initiating Data Collection

I'm starting by zeroing in on data related to dihydroxyfumaric acid dihydrate's thermodynamic stability. My initial focus is a deep dive into its synthesis, potential decomposition routes, and the environmental factors that might sway its behavior. I am also planning on exploring any available crystal structure information.

Analyzing Stability Assessment Methods

I am now focusing on refining my search for stability assessment methods for hydrates, seeking specifics relevant to dihydroxyfumaric acid dihydrate. I'm prioritizing established analytical techniques like TGA, DSC, XRPD, and spectroscopic methods, and searching for any studies or protocols. Next, I'll compile quantitative data and build a robust reference list from authoritative sources, like peer-reviewed journals and regulatory guidelines.

Expanding Data Gathering Scope

I'm now expanding my data gathering to include targeted Google searches. I'm focusing on the thermodynamic stability of dihydroxyfumaric acid dihydrate, synthesis, decomposition pathways, and environmental factors. I'm also searching for established analytical techniques for hydrate stability assessments. Next, I plan to collate quantitative data from these sources to build a robust reference list. Finally, I will structure the whitepaper with diagrams and detailed experimental protocols.

Dihydroxyfumaric Acid Dihydrate: Physicochemical Profiling, Mechanistic Reactivity, and Applications in Advanced Biochemical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Biochemical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

Dihydroxyfumaric acid dihydrate (DHF·2H₂O) is a highly reactive, four-carbon dicarboxylic acid derivative that serves as a critical intermediate in both abiotic prebiotic chemistry and modern metabolic engineering. Characterized by its enol structure, DHF acts as a potent reducing agent and a crucial node in the synthesis of tartrates, oxalates, and various reactive oxygen species (ROS). This whitepaper provides an authoritative, in-depth analysis of DHF·2H₂O, detailing its physicochemical properties, structural formula, mechanistic pathways, and field-proven experimental protocols designed for high-yield biochemical assays.

Physicochemical Profiling and Structural Data

Understanding the precise molecular characteristics of DHF is foundational for stoichiometric accuracy in synthetic and analytical applications. In its most stable, commercially available form, DHF exists as a dihydrate[1]. The presence of the two water molecules is critical to account for during molarity calculations to prevent stoichiometric imbalances in sensitive catalytic reactions.

Quantitative Data Summary
PropertyValueReference Standard
Molecular Formula C₄H₄O₆ · 2H₂O (or C₄H₈O₈)Hill Notation[1]
Molecular Weight 184.10 g/mol IUPAC Standard[2]
CAS Registry Number 20688-70-4Chemical Abstracts Service[1]
MDL Number MFCD00149287PubChem / Reaxys[1]
SMILES String O=C(O)/C(O)=C(O)/C(O)=O.[H]O[H].[H]O[H]Isomeric SMILES[2]
Melting Point ~155 °C (Decomposes)Technical Grade (≥90%)[1]

Mechanistic Biochemistry: The Glyoxylate-Tartrate Pathway

One of the most significant applications of DHF in recent biochemical literature is its role in the abiotic synthesis of the citric acid cycle constituents. Specifically, DHF acts as a vital intermediate in the cyanide-mediated dimerization of glyoxylate to form tartrates[3].

The mechanistic pathway is highly dependent on pH. When glyoxylate is treated with cyanide, it forms a glyoxylate cyanohydrin intermediate, which subsequently reacts with another glyoxylate molecule to form DHF[4]. DHF then undergoes an aldol addition with a third molecule of glyoxylate to form a six-carbon tricarboxylate[4].

The Causality of pH Control: The fate of this six-carbon intermediate is dictated by the alkalinity of the environment. At a neutral pH (7–8), the intermediate undergoes decarboxylation. However, at a highly alkaline pH (13–14), the intermediate undergoes a hydroxide-mediated fragmentation (deoxalation) to yield tartrate and oxalate in a 1:1 ratio[5].

DHF_Pathway Glyoxylate Glyoxylate (Precursor) Cyanohydrin Glyoxylate Cyanohydrin Intermediate Glyoxylate->Cyanohydrin + Cyanide DHF Dihydroxyfumaric Acid (DHF) Cyanohydrin->DHF + Glyoxylate Tricarboxylate Six-Carbon Tricarboxylate DHF->Tricarboxylate Aldol Addition (+ Glyoxylate) Tartrate Tartrate + Oxalate (Products) Tricarboxylate->Tartrate Hydroxide-mediated Fragmentation (pH 14)

Fig 1: Mechanistic pathway of cyanide-mediated glyoxylate dimerization to tartrate via DHF.

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. By strictly controlling specific variables (pH, temperature), researchers can actively direct the mechanistic flow of DHF.

Protocol 1: High-Yield Synthesis of Tartrates via DHF and Glyoxylate

This protocol leverages the hydroxide-mediated fragmentation of DHF to produce tartrates, a precursor to oxaloacetic acid[3].

  • Stoichiometric Preparation : Weigh Dihydroxyfumaric acid dihydrate (0.1–5 mmol, 5 equiv), glyoxylic acid monohydrate (0.1–5 mmol, 5 equiv), and sodium cyanide (0.01–1 mmol, 1 equiv) into individual 6-dram glass vials[3].

  • Cyanide Activation : Add 5 mL of 2.0 M NaOH to the sodium cyanide vial and mix until fully dissolved[3].

  • Glyoxylate Solvation : Add 5 mL of 2.0 M NaOH to the glyoxylic acid vial[3].

  • Controlled Combination : Transfer the activated glyoxylate and sodium cyanide solutions to the vial containing the solid DHF[3].

  • Thermal Regulation : Add the glyoxylate solution down the side of the vial over ~20 seconds. Immediately close the vial and cool it under running water.

    • Causality: The aldol addition is highly exothermic. Active cooling prevents the thermal degradation of the cyanohydrin intermediate, preserving the yield[3].

  • System Validation : Measure the final pH of the solution. It must be ≈14[3].

    • Causality: This specific alkaline environment is the self-validating checkpoint. It guarantees the reaction is driven toward the hydroxide-mediated deoxalation pathway (yielding tartrate) rather than the decarboxylation pathway that dominates at neutral pH[5].

Protocol_Workflow Step1 1. Reagent Prep Weigh DHF, Glyoxylate, NaCN Step2 2. Cyanide Activation Dissolve NaCN in 2.0 M NaOH Step1->Step2 Step3 3. Glyoxylate Solvation Dissolve Glyoxylate in 2.0 M NaOH Step1->Step3 Step4 4. Reaction Mixing Combine Solutions with DHF Step2->Step4 Step3->Step4 Step5 5. Thermal Control Cool vial to prevent overheating Step4->Step5 Step6 6. Product Isolation Extract Tartrate/Oxalate (pH 14) Step5->Step6

Fig 2: Step-by-step experimental workflow for the alkaline synthesis of tartrates.

Protocol 2: Enzymatic Oxidation and ROS Generation Assay

DHF is a potent tool for generating Reactive Oxygen Species (ROS) in controlled biological assays, particularly for studying lipid peroxidation[6].

  • Buffer Preparation : Prepare a reaction buffer at pH 6.0.

    • Causality: DHF slowly autoxidizes at this slightly acidic pH, providing a stable, measurable baseline before enzymatic catalysis[7].

  • Substrate Introduction : Introduce DHF·2H₂O into the buffer system.

  • Enzymatic Catalysis : Add peroxidase to the system.

    • Causality: Peroxidase catalyses the oxidation of DHF, shifting the reaction from a slow autoxidation to a rapid, non-enzymic chain reaction driven by superoxide (O₂⁻) and hydroxyl radicals (OH·)[7].

  • Validation via Scavengers : Introduce superoxide dismutase (SOD) to the system.

    • Causality: SOD specifically inhibits the non-enzymic oxidation pathway. If the reaction halts upon SOD introduction, the researcher has successfully validated that the primary mechanism of DHF degradation in the assay is mediated by superoxide radicals[7].

Applications in Drug Development and Biotechnology

Beyond basic synthesis, the unique reactivity of DHF is being leveraged in advanced therapeutic research:

  • Oncology & Plasma Medicine : Recent investigations into non-equilibrium atmospheric pressure plasma (NEAPP) have demonstrated that DHF derivatives (such as 2,3-dimethyl-tartrate) synthesized in plasma-activated lactate exhibit selective anti-tumor effects, inducing lower viability in cancer cells without harming normal tissue[8].

  • Metabolic Engineering : DHF plays a historical and ongoing role in the study of animal metabolism. It has been shown to increase glycogen content in muscle tissue and acts as a foundational substrate in glyconeogenesis pathways, making it a target molecule for metabolic pathway optimization[9].

References

  • BLD Pharm - 20688-70-4 | 2,3-Dihydroxyfumaric acid dihydrate URL
  • Sigma-Aldrich - Dihydroxyfumaric acid technical, = 90 T 20688-70-4 URL
  • Journal of the American Chemical Society - Production of Tartrates by Cyanide-Mediated Dimerization of Glyoxylate: A Potential Abiotic Pathway to the Citric Acid Cycle URL
  • ResearchGate - Production of Tartrates by Cyanide-Mediated Dimerization of Glyoxylate URL
  • National Institutes of Health (PMC)
  • SciSpace - Occurrence and chemistry of dihydroxyfumaric acid URL
  • ResearchGate - Organic decomposition and synthesis reactions in lactated solution exposed to nonequilibrium atmospheric pressure plasma URL
  • Journal of the American Chemical Society - Production of Tartrates by Cyanide-Mediated Dimerization of Glyoxylate (Mechanism)
  • Brunel University London - Stimulation of lipid peroxidation by dihydroxyfumarate URL

Sources

Solvation Dynamics and Formulation Strategies for Dihydroxyfumaric Acid Dihydrate in Organic Media

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Dihydroxyfumaric acid dihydrate (DHF·2H2O) is a highly reactive endogenous metabolite, a potent antioxidant, and a versatile electrophilic/nucleophilic building block in organic synthesis[1]. Despite its broad utility across biochemical assays and synthetic pathways, its practical application is frequently bottlenecked by a challenging solubility profile. As a highly hydrophobic molecule, DHF·2H2O is practically insoluble in pure water[2]. Consequently, researchers must leverage organic solvents to achieve functional concentrations.

This whitepaper provides an authoritative, in-depth guide on the solubility of DHF·2H2O in various organic solvents. It details the mechanistic rationale behind solvent selection, provides empirical solubility data, and outlines field-validated protocols for preparing stable stock and working solutions.

Mechanistic Insights into DHF·2H2O Solvation

The physical state of DHF as a dihydrate introduces specific thermodynamic hurdles for solvation. The two water molecules incorporated into its crystal lattice form a robust intermolecular hydrogen-bonding network.

  • Aprotic vs. Protic Solvation: To dissolve DHF·2H2O, a solvent must provide sufficient solvation energy to disrupt this crystalline lattice. Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) excel here by acting as strong hydrogen-bond acceptors, effectively coordinating with the hydroxyl and carboxylic acid protons of DHF without donating protons that could destabilize the dihydrate structure[3].

  • The Hygroscopicity Caveat: While DMSO is the gold standard for DHF·2H2O dissolution, it is highly hygroscopic. The introduction of atmospheric moisture into the DMSO stock significantly alters the dielectric constant of the microenvironment, leading to rapid precipitation of the hydrophobic DHF[3][4]. Therefore, the use of freshly opened, anhydrous DMSO is a critical, non-negotiable parameter for achieving maximum solubility.

  • Aqueous Instability: In aqueous environments, especially under varying pH, DHF is prone to rapid decarboxylation, yielding glycolaldehyde and carbon dioxide[5]. Organic solvents not only facilitate dissolution but also chemically stabilize the molecule by preventing this hydrolytic degradation pathway.

Empirical Solubility Data

The following table synthesizes validated solubility limits and behavioral observations for DHF·2H2O across standard organic solvents.

SolventSolubility LimitSolvation Characteristics & Best Practices
Dimethyl Sulfoxide (DMSO) ≥ 100 mg/mLYields a clear solution. Requires ultrasonication to disrupt the dihydrate lattice. Must use freshly opened, anhydrous DMSO to prevent moisture-induced precipitation[3].
Ethanol (100%) SolubleHighly effective for biological assays (e.g., nitrosation inhibition). Must be used at 100% purity; aqueous dilution prior to solvation will cause crashing out[6].
Methanol SolubleFrequently utilized as a primary solvent for HPLC and Mass Spectrometry Imaging (MSI) mobile phases[7][8].
Chloroform / Dichloromethane SolubleSuitable for liquid-liquid extractions and synthetic organic workflows. Demonstrates the high hydrophobicity of the compound[1].
Ethyl Acetate / Acetone SolubleExcellent for chromatographic separations and crystallization procedures[1].
Water Practically InsolubleDo not use as a primary solvent. If aqueous media is required, DHF must be pre-dissolved in an organic solvent before sequential addition of co-solvents[2][3].

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following self-validating protocols are recommended for handling DHF·2H2O.

Protocol A: Preparation of High-Concentration Stock Solution (100 mg/mL)

Causality Check: Sonication provides the kinetic energy required to overcome the lattice enthalpy of the dihydrate form, while the anhydrous environment prevents water-induced nucleation.

  • Weighing: Accurately weigh 100 mg of DHF·2H2O in a low-humidity environment.

  • Solvent Addition: Add 1.0 mL of freshly opened, anhydrous DMSO[3][4].

  • Agitation: Vortex the mixture for 30 seconds. The solution will initially appear cloudy.

  • Ultrasonication: Place the vial in an ultrasonic bath at room temperature (20-25°C) for 10-15 minutes until the solution achieves complete optical clarity.

  • Storage: Aliquot and store at -80°C for up to 6 months. Avoid repeated freeze-thaw cycles.

Protocol B: Preparation of In Vivo Formulation (≥ 2.5 mg/mL)

Causality Check: Direct addition of water to the DMSO stock causes immediate precipitation. A step-wise gradient of surfactants (PEG300, Tween-80) creates micelles that encapsulate the hydrophobic DHF before the final aqueous phase (Saline) is introduced[3].

  • Primary Solvation: Start with 100 μL of the clear DMSO stock solution (from Protocol A).

  • Surfactant Gradient 1: Add 400 μL of PEG300. Vortex thoroughly until optically clear.

  • Surfactant Gradient 2: Add 50 μL of Tween-80. Vortex thoroughly until optically clear.

  • Aqueous Introduction: Slowly add 450 μL of 0.9% Saline dropwise while continuously vortexing.

  • Validation: The final solution (10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline) must remain clear without phase separation. Administer to subjects on the same day of preparation[3].

Analytical Validation and Stability Workflows

Below are the visual representations of the analytical validation workflow for solubility quantification and the chemical stability pathways of DHF.

G A Solvent Selection (Anhydrous DMSO/EtOH) B Saturation & Sonication (25°C, 15 min) A->B Add DHF·2H2O C Centrifugation (10,000 x g) B->C Remove undissolved D Supernatant Extraction C->D E HPLC-UV Analysis (Isocratic Elution) D->E Serial Dilution F Solubility Quantification E->F Peak Area vs. Curve

Analytical workflow for validating DHF·2H2O solubility limits using HPLC-UV quantification.

G DHF Dihydroxyfumaric Acid (DHF·2H2O) Aq Aqueous Media (High Dielectric) DHF->Aq Org Organic Solvents (DMSO, EtOH, DCM) DHF->Org Decarb Decarboxylation (Rapid Degradation) Aq->Decarb Hydrolysis / pH Shift Stable Stable Solvation (Intact H-Bond Network) Org->Stable Lattice Disruption Glycol Glycolaldehyde + CO2 Decarb->Glycol

Divergent stability pathways of DHF·2H2O in aqueous versus organic microenvironments.

Conclusion

The successful utilization of dihydroxyfumaric acid dihydrate hinges entirely on rigorous solvent management. By treating the dihydrate lattice with respect—utilizing anhydrous polar aprotic solvents, applying necessary mechanical energy via ultrasonication, and strictly following step-wise surfactant gradients for aqueous transitions—researchers can reliably bypass its inherent hydrophobicity and prevent premature hydrolytic degradation.

References

Sources

Physicochemical Profiling of Dihydroxyfumaric Acid Dihydrate: pKa Determination, Tautomeric Equilibria, and Kinetic Stability in Aqueous Media

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Dihydroxyfumaric acid (DHFA) dihydrate (


) is a highly reactive, naturally occurring dicarboxylic acid that serves as a critical intermediate in plant metabolomics, prebiotic chemistry, and advanced antioxidant drug formulations[1]. When the solid dihydrate is dissolved in water, it liberates its water of hydration and predominantly adopts a trans-enol configuration. Understanding the precise acid-base dissociation constants (

) of this molecule is notoriously difficult due to its susceptibility to transition-metal-catalyzed autoxidation and alkaline degradation[2].

This whitepaper provides an authoritative analysis of the


 values of DHFA in water, the mechanistic causality behind its pH-dependent degradation, and a self-validating experimental protocol designed to isolate thermodynamic measurements from kinetic artifacts.

Thermodynamic Ionization Constants and Kinetic Data

Unlike standard aliphatic dicarboxylic acids, DHFA possesses a fully conjugated trans-enediol system. This structural feature exerts a strong electron-withdrawing inductive effect (-I effect) on the adjacent carboxylic acid groups, significantly lowering the first


 value.

The dissociation of DHFA in water occurs in two primary steps corresponding to the carboxylic acid moieties. The enolic hydroxyl groups possess much higher


 values and do not undergo significant dissociation under standard physiological conditions.
Quantitative Physicochemical Summary
ParameterValueExperimental ConditionsMechanistic Significance

1.57 (

)
25°C, Aqueous[3]Deprotonation of the first carboxylic acid.

3.36 (

)
25°C, Aqueous[3]Deprotonation of the second carboxylic acid.
Decarboxylation Rate (

)

25°C, Aqueous[3]Rate of degradation for the active monoanion species.
Tautomerization Rate

25°C, Alkaline media[1]Base-catalyzed shift from trans-enol to keto form.

Mechanistic Causality: Tautomerization and Decarboxylation

The aqueous stability of DHFA is strictly governed by its ionization state. The fully protonated acid (


), dominant at 

, is kinetically stable. However, upon dissociation to the monoanion (

), the molecule becomes highly susceptible to decarboxylation[3].

The Causality of Monoanion Instability: The single negative charge on the carboxylate group of the monoanion participates in a push-pull electronic mechanism. The negative charge drives the heterolytic cleavage of the adjacent C-C bond, releasing


 and forming an enol intermediate that rapidly tautomerizes to glycolaldehyde. The dianion (

), conversely, suffers from electrostatic repulsion that raises the activation energy of the transition state, making the monoanion the primary kinetically active species[3]. Furthermore, while the trans-enol structure is stable in acidic environments, exposure to alkaline conditions triggers a rapid base-catalyzed tautomerization into the keto form (diketosuccinic acid derivatives)[1].

DHFA_Equilibrium Solid DHFA Dihydrate (Solid State) AqEnol Trans-Enol DHFA (H2A) Solid->AqEnol Dissolution (- 2H2O) Monoanion Monoanion (HA-) AqEnol->Monoanion pKa1 = 1.57 Keto Keto Tautomer (Alkaline Media) AqEnol->Keto Base-Catalyzed Tautomerization Dianion Dianion (A2-) Monoanion->Dianion pKa2 = 3.36 Decarb Glycolaldehyde + CO2 (Degradation) Monoanion->Decarb Decarboxylation k = 2.69 x 10^-2 min^-1

Thermodynamic equilibria and kinetic decarboxylation pathway of DHFA in aqueous solution.

Experimental Methodology: A Self-Validating Protocol

Because DHFA is highly susceptible to transition-metal-catalyzed autoxidation (particularly by


 and 

)[2], standard benchtop titration methods often yield erroneous

values due to background oxidative degradation. To ensure scientific integrity, the following protocol establishes a self-validating system by coupling anaerobic potentiometric titration with real-time UV-Vis spectroscopy.
Step-by-Step Workflow

Step 1: Anaerobic Solvent Preparation

  • Action: Purge ultrapure water (18.2 MΩ·cm) with high-purity Argon gas for 45 minutes prior to use.

  • Causality: Dissolved oxygen readily attacks the electron-rich enediol moiety of DHFA. Complete deoxygenation ensures that any observed proton loss is due to thermodynamic dissociation, not oxidative cleavage.

Step 2: Reagent Dissolution & Metal Sequestration

  • Action: Dissolve fresh DHFA dihydrate (MW = 184.11 g/mol ) to a concentration of 10 mM. Immediately add 10 µM EDTA to the solution.

  • Causality: Trace metals act as potent catalysts for DHFA autoxidation[2]. EDTA chelates these ubiquitous contaminants, arresting the catalytic oxidation cycle.

Step 3: Potentiometric Titration

  • Action: Maintain the reaction vessel at 25.0 ± 0.1 °C using a water-jacketed cell. Titrate with

    
    -free 0.1 M NaOH under a continuous Argon blanket.
    
  • Causality: Because

    
     (1.57) is extremely low, the first equivalence point is heavily obscured by the buffering capacity of the solvent itself. High-resolution data points must be collected at the lower pH boundary to allow for accurate non-linear Gran plot regression.
    

Step 4: Spectrophotometric Orthogonal Validation

  • Action: Concurrently extract 10 µL aliquots and inject them into a sealed quartz cuvette. Monitor the enol

    
     transition at ~290 nm.
    
  • Self-Validation Check: The persistence of a sharp isosbestic point during the pH transition confirms that the system is experiencing a clean two-state thermodynamic equilibrium (Enol

    
     Monoanion) without the accumulation of oxidative byproducts. If the isosbestic point drifts, the titration data must be discarded due to kinetic degradation.
    

Protocol_Workflow Prep 1. Deoxygenation & Dissolution Chelation 2. Metal Sequestration Prep->Chelation Titration 3. Anaerobic Titration Chelation->Titration UVVis 4. UV-Vis Validation Titration->UVVis Analysis 5. Non-linear Regression UVVis->Analysis

Self-validating coupled potentiometric and spectrophotometric workflow for DHFA profiling.

Implications for Drug Development and Formulation

For pharmaceutical scientists leveraging DHFA as an antioxidant or reactive precursor, its


 profile dictates strict formulation boundaries. Because the monoanion (

) is highly prone to decarboxylation[3], aqueous liquid formulations are inherently unstable unless maintained at a

(which is physiologically prohibitive). Therefore, DHFA must be formulated as a lyophilized dihydrate powder, isolated from transition metals, and reconstituted immediately prior to administration or downstream synthetic utilization.

References

1.[3] DECARBOXYLATION OF DIHYDROXYFUMARIC ACID. ConnectSci (Australian Journal of Chemistry). URL: 2.[1] Dihydroxyfumaric Acid: A Review of Transformations, New Derivatives, Importance, and Applications. ResearchGate. URL: 3.[2] Kinetics of autoxidation of tartaric acid in presence of iron. AIP Publishing. URL:

Sources

Dihydroxyfumaric Acid: From Tartaric Acid Derivative to Versatile Pharmacological Synthon

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Dihydroxyfumaric acid (DHF) is a naturally occurring dicarboxylic hydroxy acid and a critical intermediate in the tartaric acid transformation cycle[1]. First synthesized by H.J.H. Fenton in 1894 via the iron-catalyzed oxidation of tartaric acid[1], DHF has evolved from a niche biochemical intermediate into a highly valuable synthon in modern drug development. Characterized by its highly reactive enediol moiety, DHF exhibits potent radical-scavenging properties and unique chemodivergent reactivity, making it an indispensable tool for synthesizing complex active pharmaceutical ingredients (APIs)[2]. This whitepaper provides an in-depth technical analysis of DHF’s structural dynamics, its synthetic pathways, and self-validating protocols for its application in organic synthesis.

Structural Dynamics and Physicochemical Profile

The chemical behavior of DHF is heavily dictated by its keto-enol tautomerization. Density Functional Theory (DFT) studies utilizing the B3LYP/6-311++G(2df,2p) level of theory have identified 45 distinct isomers of DHF (23 keto and 22 enediol forms). In an aqueous medium, the enediol structures account for over 97% of the acid, driven by thermodynamic stability and intramolecular hydrogen bonding. However, this equilibrium is highly pH-dependent; at lower pH levels (e.g., pH 4), the keto form (oxaloglycolic acid) can become predominant[3].

Quantitative Physicochemical Data

The following table summarizes the core physicochemical parameters that dictate DHF's behavior in synthetic and biological environments:

Physicochemical PropertyValueExperimental Significance
Molecular Weight 148.07 g/mol (Anhydrous) / 184.11 g/mol (Dihydrate)Determines precise stoichiometric equivalents in cascade reactions[4].
Melting Point 156 °C (Hydrate)Serves as a primary indicator of purity during recrystallization.
Ionization Constants

,

Dictates the nucleophilicity state (mono-anion vs. di-anion) in base-mediated reactions[4].
Tautomeric Distribution >97% Enediol in aqueous mediaThe enediol moiety is the active site for both radical scavenging and nucleophilic attacks.

Mechanistic Pathway: Fenton-Catalyzed Synthesis

The primary synthetic route for DHF relies on the controlled dehydrogenation of tartaric acid. This is achieved via Fenton's reagent—a catalytic mixture of ferrous iron (Fe²⁺) and hydrogen peroxide (H₂O₂)[5]. The Fe²⁺ ions catalytically cleave H₂O₂ to generate highly reactive hydroxyl radicals (•OH), which subsequently abstract hydrogen atoms from the chiral centers of tartaric acid, yielding the enediol structure of DHF[6].

G Fenton Fenton's Reagent (Fe²⁺ / H₂O₂) Radical •OH Radicals Fenton->Radical Electron Transfer TA Tartaric Acid Radical->TA H-Abstraction DHF_Enol Dihydroxyfumaric Acid (Enol) TA->DHF_Enol Dehydrogenation DHF_Keto Oxaloglycolic Acid (Keto) DHF_Enol->DHF_Keto pH-Dependent Tautomerization

Fenton-mediated oxidation of tartaric acid to dihydroxyfumaric acid.

Self-Validating Protocol I: Optimized Synthesis of DHF Sodium Salt

To utilize DHF in drug development, it must first be isolated with high purity. The traditional Fenton oxidation often suffers from low yields (8-17%) due to over-oxidation[3]. The following optimized protocol utilizes thermodynamic control and radical moderators to achieve yields up to 36.7%[3].

Objective: Maximize the yield of DHF sodium salt while suppressing the formation of diketosuccinic acid.

Step-by-Step Methodology & Causality:

  • Substrate Preparation: Dissolve tartaric acid in an aqueous solution. Causality: Water acts as the optimal solvent for stabilizing the highly polar transition states of the subsequent radical reaction.

  • Catalyst & Stabilizer Addition: Introduce Mohr's salt (ammonium iron(II) sulfate, 4.2 g) and hydroquinone (0.07 g)[3]. Causality: Mohr's salt provides a stable, oxidation-resistant source of Fe²⁺ to initiate the Fenton reaction. Hydroquinone acts as a radical moderator; it selectively quenches excess •OH radicals, preventing the runaway over-oxidation of the newly formed DHF into diketosuccinic acid.

  • Thermal Regulation: Chill the reactor to a strict temperature window of -5°C to -3°C[3]. Causality: The Fenton reaction is highly exothermic. Sub-zero temperatures kinetically trap the DHF product and suppress further oxidative degradation pathways.

  • Oxidant Titration: Add 1.3 mol of 30% H₂O₂ dropwise under continuous stirring[3]. Causality: Slow addition maintains a low steady-state concentration of •OH radicals, favoring selective dehydrogenation over unselective C-C bond cleavage.

  • Product Isolation: Saturate the reaction mixture with 292.5 g of Sodium Chloride (NaCl)[3]. Causality: The addition of NaCl induces the common-ion effect and alters the dielectric constant of the aqueous medium, drastically decreasing the solubility of the DHF sodium salt and driving its precipitation for collection via vacuum filtration.

Pharmacological Applications: Antioxidant and Synthon

Potent Radical Scavenging

DHF's structure is remarkably similar to ascorbic acid (Vitamin C), bearing two hydroxyl groups at vicinal carbons linked by a double bond[7]. This allows DHF to act as a superior free-radical scavenger. The quenching of reactive oxygen species (ROS) by DHF proceeds via three primary mechanisms: Hydrogen Atom Transfer (HAT), Single Electron Transfer Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET)[8]. In pharmacological models, DHF has proven highly effective at inhibiting the in vivo formation of carcinogenic N-nitrosamines[7].

Chemodivergent Reactivity in Organic Synthesis

While the diester derivative of DHF is exclusively used as an electrophile, the native dihydroxyfumarate (DHF²⁻) exhibits profound nucleophilic reactivity[2]. This amphoteric nature—acting as an electrophile, nucleophile, oxidizing agent, or reducing agent depending on the pH and solvent—is termed chemodivergence[2]. This property is heavily exploited to synthesize nitrogen-containing heterocycles (e.g., benzimidazoles) and complex aromatic scaffolds[9].

Self-Validating Protocol II: Base-Mediated Cascade Aldol Addition

This protocol leverages the chemodivergent nature of DHF to synthesize 3-aryl-2,3-dihydroxypropanoic acids, which are critical precursors for various API scaffolds[2].

Objective: Utilize DHF as a carbon nucleophile via base-controlled activation.

Step-by-Step Methodology & Causality:

  • Solvent & Substrate Mixing: Suspend DHF and the target aromatic aldehyde in a predominantly aqueous solvent system[2]. Causality: Water stabilizes the highly polar enediol intermediates and facilitates the necessary proton transfer steps during the cascade reaction.

  • Base Activation (The Chemodivergent Switch): Add sodium hydroxide (NaOH) to the mixture until the pH strongly favors the di-anion state. Causality: NaOH deprotonates DHF into its dicarboxylate form (DHF²⁻). This specific ionization state flips the molecule's reactivity, transforming the enediol moiety into a potent carbon nucleophile. (Note: Using triethylamine in THF would alternatively yield 1-aryl-2,3-dihydroxypropanones, demonstrating the strict base/solvent causality)[2].

  • Aldol Addition: Stir the mixture at ambient temperature. Causality: The activated enediol nucleophilically attacks the electrophilic carbonyl carbon of the aromatic aldehyde, forming a new C-C bond (the aldol adduct).

  • Spontaneous Deoxalation: Allow the reaction to proceed to completion without thermal intervention. Causality: The initial aldol adduct is thermodynamically unstable under these basic aqueous conditions. It undergoes spontaneous fragmentation (loss of an oxalate leaving group), yielding the final 3-aryl-2,3-dihydroxypropanoic acid scaffold[2].

Conclusion

Dihydroxyfumaric acid represents a masterclass in chemical versatility. Originating from the Fenton-mediated oxidation of tartaric acid, its unique keto-enol tautomerism and pH-dependent chemodivergence make it an invaluable asset in the pharmaceutical toolkit. By understanding the thermodynamic and kinetic causalities behind its behavior—from radical moderation in its synthesis to base-selection in cascade aldol additions—researchers can harness DHF to engineer highly complex, biologically active molecules with precision and reproducibility.

References

1.[1] Occurrence and chemistry of dihydroxyfumaric acid - Chem. J. Mold. 1 2.[5] Kinetics of autoxidation of tartaric acid in presence of iron - AIP Publishing. 5 3.[4] The Kinetics of Decarboxylation of Dihydroxyfumaric Acid - ConnectSci. 4 4.[3] Mathematical Modelling and Optimization of Synthes Process of Dihydroxyfumarate Acid Sodium Salt - University of Bucharest.3 5. DFT STUDY OF GEOMETRIC ISOMERIZATION AND KETO– ENOL TAUTOMERIZATION OF DIHYDROXYFUMARIC ACID - UBB Cluj. Link 6.[7] Derivatives of the dihyroxyfumaric acid and their biological role - Chemistry & Biology Interface. 7 7.[9] Observations on the antioxidant activity of novel dihydroxyfumaric acid derivatives - Chemistry Journal of Moldova. 9 8.[6] Treatment of tartaric acid with Fenton's reagent - Allen Career Institute. 6 9.[8] Dihydroxyfumaric Acid: A Review of Transformations, New Derivatives, Importance, and Applications - ResearchGate. 8 10.[2] Base-Mediated Cascade Aldol Addition and Fragmentation Reactions of Dihydroxyfumaric Acid and Aromatic Aldehydes - The Journal of Organic Chemistry (ACS). 2 11. SC-234696 - Dihydroxyfumaric acid hydrate - SAFETY DATA SHEET - Santa Cruz Biotechnology. Link

Sources

Technical Guide: Metabolic and Physiological Functions of Dihydroxyfumaric Acid (DHF) in Plant Systems

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Biological Role of Dihydroxyfumaric Acid in Plant Metabolism Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dihydroxyfumaric acid (DHF), a tautomeric ene-diol derivative of tartaric acid, occupies a specialized niche in plant metabolism, particularly within Vitaceae (Vitis vinifera). While often overshadowed by its precursor L-tartaric acid, DHF serves a dual physiological function: it acts as a potent antioxidant buffer in the cytosol and, paradoxically, functions as a co-substrate for Class III peroxidases in the apoplast to generate controlled oxidative bursts. This guide delineates the metabolic origins of DHF, its enzymatic degradation via dihydroxyfumarate decarboxylase, and its critical role in redox signaling, offering a roadmap for its analysis and potential therapeutic application.

Chemical Nature and Biosynthetic Context[1][2][3][4][5][6][7][8]

The Ene-Diol Tautomerism

DHF (C₄H₄O₆) exists in equilibrium between its keto-form (oxaloglycolic acid) and its enol-form (dihydroxyfumaric acid). In biological systems, the enol form is stabilized, contributing to its high reactivity toward reactive oxygen species (ROS).

  • Causality: The double bond between C2 and C3, flanked by hydroxyl groups, allows DHF to donate electrons readily, quenching free radicals or reducing metal ions (e.g., Fe³⁺ to Fe²⁺), which drives Fenton chemistry.

The Tartrate-Ascorbate Axis

In Vitis vinifera (grapevine), DHF is a downstream metabolite of the L-ascorbic acid pathway. Unlike most plants that cleave ascorbate at C2/C3 to form oxalate, grapes preserve the carbon skeleton, cleaving at C4/C5.

The Pathway Flow:

  • Precursor: L-Ascorbic Acid.

  • Intermediates: 2-Keto-L-Gulonate

    
     L-Idonate 
    
    
    
    5-Keto-D-Gluconate.
  • Cleavage: 5-Keto-D-Gluconate is cleaved to form L-Tartaric Acid.

  • DHF Formation: Tartaric acid is oxidized to DHF either via tartrate dehydrogenase (in specific tissues/microbial associations) or non-enzymatic oxidation driven by cellular redox states.

Mechanistic Pathways & Enzymology[3]

The Peroxidase-DHF Redox Cycle (The "Oxidative Burst")

Contrary to its role as an antioxidant, DHF is a critical cofactor for plant peroxidases (EC 1.11.1.7) in generating superoxide anions (


). This mechanism is vital for cell wall stiffening and pathogen defense.
  • Mechanism: Peroxidase oxidizes DHF to a DHF radical. This radical reduces molecular oxygen (

    
    ) to superoxide, regenerating DHF or oxidizing it further to diketosuccinate.
    
  • Physiological Outcome: The generated ROS drives lignin polymerization and hypersensitive responses (HR) to pathogens.

Dihydroxyfumarate Decarboxylase (EC 4.1.1.54)

This enzyme represents the primary catabolic exit for DHF, preventing the accumulation of unstable keto-acids.

  • Reaction:

    
    [1]
    
  • Significance: Tartronate semialdehyde is subsequently reduced to glycerate, entering the photorespiratory glycolate pathway (Glyoxylate cycle integration).

Pathway Visualization

The following diagram illustrates the integration of DHF within the Ascorbate-Tartrate metabolism and its redox cycling.

DHF_Metabolism Ascorbate L-Ascorbate Idonate L-Idonate Ascorbate->Idonate Oxidation/Red KetoGluconate 5-Keto-D-Gluconate Idonate->KetoGluconate L-Idonate DH Tartrate L-Tartrate KetoGluconate->Tartrate C4/C5 Cleavage DHF Dihydroxyfumarate (DHF) Tartrate->DHF Oxidation (Enzymatic/Fenton) TSA Tartronate Semialdehyde DHF->TSA DHF Decarboxylase (EC 4.1.1.54) Peroxidase Class III Peroxidase DHF->Peroxidase Cofactor Glycerate Glycerate TSA->Glycerate TSA Reductase ROS Superoxide (O2•-) ROS->DHF Oxidizes Peroxidase->ROS Generates

Figure 1: Metabolic integration of Dihydroxyfumaric Acid (DHF) linking Ascorbate catabolism to the Glyoxylate pathway and Peroxidase-mediated ROS generation.

Experimental Protocols

Quantitative Analysis via HPLC-UV

This protocol ensures the separation of DHF from its structural analog, tartaric acid, and its degradation product, diketosuccinate.

Validating the Method:

  • Self-Validation: DHF is unstable at neutral pH. The mobile phase must be acidic (pH < 2.5) to stabilize the enol form during separation.

  • Detection: DHF has a distinct UV absorption maximum at ~290 nm (due to the conjugated ene-diol system), differentiating it from tartrate (210 nm).

Protocol Steps:

  • Sample Preparation: Extract plant tissue in cold 0.1% metaphosphoric acid (prevents oxidation). Centrifuge at 12,000 x g for 10 min at 4°C.

  • Column: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: 20 mM Potassium Phosphate buffer (pH 2.4 adjusted with

    
    ).
    
  • Flow Rate: 0.8 mL/min, Isocratic.

  • Detection: Dual-wavelength monitoring at 210 nm (Tartrate) and 290 nm (DHF).

Enzymatic Assay for DHF Decarboxylase Activity

This coupled assay measures the consumption of DHF by tracking the decrease in absorbance at 290 nm.

Reagents:

  • Buffer: 50 mM Phosphate Buffer, pH 6.0.

  • Substrate: 10 mM Dihydroxyfumaric acid (freshly prepared in cold buffer).

  • Enzyme Source: Crude plant extract or purified protein.

Procedure:

  • Equilibrate 900 µL of buffer at 25°C in a quartz cuvette.

  • Add 50 µL of enzyme extract.

  • Initiate reaction with 50 µL of DHF substrate.

  • Measurement: Monitor kinetic decrease in Absorbance (

    
    ) for 5 minutes.
    
  • Control: Run a heat-denatured enzyme control to account for spontaneous decarboxylation.

Physiological Data Summary

The following table summarizes the dualistic nature of DHF in plant physiology based on cellular localization.

ParameterCytosolic DHFApoplastic DHF
Primary State Reduced (Antioxidant)Oxidized (Radical intermediate)
Binding Partner Metabolic Enzymes (Decarboxylase)Class III Peroxidases
Function Carbon salvage (Tartrate

Glycerate)
ROS Generation (Defense/Lignification)
Redox Potential Low (Reducing agent)Variable (Radical propagator)
Key Reaction DecarboxylationOne-electron oxidation

Drug Development & Industrial Relevance

DHF is currently investigated as a "clean" antioxidant for pharmaceutical formulations. Unlike synthetic preservatives, its degradation products (glyoxylate, glycerate) are biologically compatible.

  • Nitrosamine Inhibition: DHF effectively scavenges nitrite, preventing the formation of carcinogenic nitrosamines in acidic environments (stomach conditions).

  • Stability Challenges: Formulation requires encapsulation or acidic buffers to prevent rapid tautomerization to the inactive keto-form.

References

  • Biosynthesis and Cellular Functions of Tartaric Acid in Grapevines. Frontiers in Plant Science. [Link]

  • Dihydroxyfumarate Decarboxylase (EC 4.1.1.54) Entry. BRENDA Enzyme Database. [Link]

  • Generation of hydrogen peroxide, superoxide and hydroxyl radicals during the oxidation of dihydroxyfumaric acid by peroxidase. Biochemical Journal. [Link]

  • L-idonate dehydrogenase catalyzes the rate-limiting step of tartaric acid biosynthesis. Proceedings of the National Academy of Sciences (PNAS). [Link]

  • Grape Tartaric Acid: Chemistry, Function, Metabolism, and Regulation. Molecules (MDPI). [Link]

Sources

An In-depth Technical Guide to Dihydroxyfumaric Acid and Dihydroxymaleic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of dihydroxyfumaric acid and dihydroxymaleic acid, focusing on their core differences, properties, and applications relevant to the scientific and drug development communities.

Foundational Principles: Geometric Isomerism and Tautomerism

At the heart of the distinction between dihydroxyfumaric acid and dihydroxymaleic acid lies the concept of geometric isomerism . Both are dicarboxylic acids with the chemical formula C₄H₄O₆, but they differ in the spatial arrangement of their substituent groups around the carbon-carbon double bond.[1]

  • Dihydroxyfumaric acid is the trans-isomer, where the two carboxyl groups are on opposite sides of the double bond.[2]

  • Dihydroxymaleic acid is the cis-isomer, with the carboxyl groups on the same side of the double bond.[3]

This structural difference, seemingly subtle, has profound implications for their physical and chemical properties.

It is also crucial to understand that these molecules exhibit keto-enol tautomerism , existing in equilibrium between an enol form (with hydroxyl groups on the double-bonded carbons) and a keto form.[4] In aqueous solution, dihydroxyfumaric acid predominantly exists in the enol form.[5]

Visualizing the Isomers

The distinct spatial arrangements of these isomers can be visualized as follows:

Caption: Geometric isomers of dihydroxybutenedioic acid.

Comparative Physicochemical Properties

The geometric isomerism directly influences the intermolecular forces and molecular symmetry, leading to distinct physicochemical properties.

PropertyDihydroxyfumaric AcidDihydroxymaleic AcidRationale for Difference
Melting Point ~155 °C (decomposes)[6]Decomposes at 155°C without melting[7]The trans configuration of dihydroxyfumaric acid allows for more efficient crystal packing and stronger intermolecular hydrogen bonding, generally leading to a higher melting point. However, both compounds decompose at elevated temperatures.
Solubility in Water SolubleSlightly soluble in cold water[7]The cis configuration of dihydroxymaleic acid can lead to intramolecular hydrogen bonding between the adjacent carboxyl and hydroxyl groups. This reduces the number of groups available for hydrogen bonding with water, thus decreasing its solubility compared to the trans isomer.
Stability More stableAqueous solutions are unstable[7]The steric hindrance between the adjacent carboxyl groups in the cis isomer (dihydroxymaleic acid) makes it less stable than the trans isomer.
Acidity (pKa) pKa1 ≈ 1.57, pKa2 ≈ 3.37[8]Data not readily available, but expected to differ due to intramolecular interactions.The proximity of the carboxyl groups in dihydroxymaleic acid influences the ease of proton dissociation.

Synthesis and Reactivity: A Tale of Two Isomers

The synthetic routes and chemical reactivity of these isomers are distinct, offering different opportunities for chemical transformations.

Synthesis

Dihydroxymaleic Acid: A common laboratory synthesis involves the oxidation of tartaric acid with hydrogen peroxide in the presence of a ferrous salt (Fenton's reagent).[9]

Dihydroxyfumaric Acid: It can be formed from tartaric acid through dehydrogenation or oxidation processes.[5]

Reactivity

Dihydroxyfumaric Acid:

  • Nucleophilic and Electrophilic Nature: The reactivity of dihydroxyfumaric acid is complex and can be modulated. While its diester derivative is typically used as an electrophile, the dihydroxyfumarate dianion (DHF²⁻) can act as a nucleophile.[10] This dual reactivity can be controlled by the choice of base and solvent.[10][11]

  • Oxidation: It can be oxidized to diketosuccinic acid.[12] This reaction is of interest in studying biological oxidation processes.[13]

  • Decarboxylation: Dihydroxyfumaric acid can undergo decarboxylation, and this reactivity has been harnessed to generate α-hydroxyacyl anions for use in cascade reactions.[10]

Dihydroxymaleic Acid:

  • Due to its lower stability, it is generally less utilized in complex organic synthesis compared to its trans isomer. Its reactivity is often characterized by decomposition in aqueous solutions.[7]

Experimental Protocol: Synthesis of Dihydroxymaleic Acid from Tartaric Acid

This protocol is based on the classical Fenton's reaction.

Materials:

  • L-(+)-tartaric acid

  • Hydrogen peroxide (30%)

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

  • Distilled water

  • Ethanol

  • Ice bath

  • Magnetic stirrer and stir bar

  • Beakers and flasks

Procedure:

  • Dissolve a specific amount of L-(+)-tartaric acid in distilled water in a flask.

  • Add a catalytic amount of ferrous sulfate heptahydrate to the solution and stir until dissolved.

  • Place the flask in an ice bath and cool the solution.

  • Slowly add hydrogen peroxide (30%) dropwise to the cooled solution while stirring continuously. Maintain the temperature below 10 °C.

  • After the addition is complete, continue stirring in the ice bath for a designated period.

  • The product, dihydroxymaleic acid, can be isolated by crystallization, often facilitated by the addition of ethanol.

  • Filter the crystals, wash with cold ethanol, and dry under vacuum.

Causality Behind Experimental Choices:

  • The use of a ferrous salt is crucial as it catalyzes the formation of hydroxyl radicals from hydrogen peroxide, which are the primary oxidizing agents.

  • The reaction is performed at low temperatures to control the exothermic reaction and prevent the decomposition of the desired product.

synthesis_workflow start Dissolve Tartaric Acid and FeSO4 in Water cool Cool solution in an ice bath start->cool add_h2o2 Slowly add H2O2 cool->add_h2o2 react Stir in ice bath add_h2o2->react isolate Isolate product by crystallization react->isolate wash_dry Wash and dry crystals isolate->wash_dry

Caption: Workflow for dihydroxymaleic acid synthesis.

Biological Significance and Applications in Drug Development

Both molecules, particularly dihydroxyfumaric acid, have garnered interest in the scientific community for their biological activities.

Dihydroxyfumaric Acid
  • Antioxidant Properties: Dihydroxyfumaric acid is a known antioxidant and free radical scavenger.[11][14] Its ene-diol structure is key to this activity, similar to ascorbic acid.[13] This property makes it a candidate for mitigating oxidative stress-related conditions.

  • Enzyme Interactions: It can act as a substrate for certain enzymes. For instance, it is involved in a molecular oxygen-dependent pathway for the ortho-hydroxylation of L-tyrosine to L-DOPA, catalyzed by a heme peroxidase.[10]

  • Metabolic Role: Dihydroxyfumaric acid is linked to the cycle of di- and tricarboxylic acids and the glyoxalic cycle through the transformation of tartaric acid.[13]

  • Potential Therapeutic Applications: It has been investigated for its ability to induce lipid peroxidation in rat liver microsomes.[10] Its derivatives are being explored for various chemical, pharmaceutical, and cosmetic applications due to their antioxidant capabilities.[13]

Dihydroxymaleic Acid
  • Proposed Antioxidant for Frozen Foods: It has been suggested as a potential antioxidant for frozen foods.[15]

  • Analytical Reagent: It is used in the detection of fluorides and titanium.[7][15]

Concluding Remarks for the Research Professional

The distinct stereochemistry of dihydroxyfumaric acid and dihydroxymaleic acid dictates their stability, reactivity, and potential applications. For drug development professionals, dihydroxyfumaric acid, with its greater stability and well-documented antioxidant properties, presents a more promising scaffold for the design of novel therapeutics. Its ability to participate in biological redox cycles further enhances its appeal. Conversely, the inherent instability of dihydroxymaleic acid in aqueous solutions limits its direct therapeutic potential, though it finds utility in specific analytical and industrial applications. A thorough understanding of their unique chemical personalities is paramount for leveraging these molecules in future research and development endeavors.

References

  • [No Author]. (n.d.). Dihydroxymalonic acid - Wikipedia. Retrieved March 7, 2024, from [Link]

  • BioCrick. (n.d.). Dihydroxyfumaric acid | CAS:133-38-0. Retrieved March 7, 2024, from [Link]

  • [No Author]. (2021). DFT STUDY OF GEOMETRIC ISOMERIZATION AND KETO– ENOL TAUTOMERIZATION OF DIHYDROXYFUMARIC ACID. Retrieved March 7, 2024, from [Link]

  • Ataman Kimya. (n.d.). DL TARTARIC ACID. Retrieved March 7, 2024, from [Link]

  • [No Author]. (2008). Kinetic study of the hexacyanoferrate (III) oxidation of dihydroxyfumaric acid in acid media. Retrieved March 7, 2024, from [Link]

  • Scribd. (n.d.). Antioxidant Activity of Dihydroxyfumaric Acid. Retrieved March 7, 2024, from [Link]

  • [No Author]. (n.d.). Dihydroxymaleic Acid. Retrieved March 7, 2024, from [Link]

  • National Center for Biotechnology Information. (n.d.). Dihydroxyfumaric acid | C4H4O6 | CID 54678503 - PubChem. Retrieved March 7, 2024, from [Link]

  • The Good Scents Company. (n.d.). dihydroxyfumaric acid, 133-38-0. Retrieved March 7, 2024, from [Link]

  • Secara, N., et al. (2010). Observations on the Antioxidant Activity of Novel Dihydroxyfumaric Acid Derivatives. ResearchGate. Retrieved March 7, 2024, from [Link]

  • [No Author]. (2025). DFT study of geometric isomerization and keto–enol tautomerization of dihydroxyfumaric acid. ResearchGate. Retrieved March 7, 2024, from [Link]

  • National Center for Biotechnology Information. (n.d.). Dihydroxymaleic acid | C4H4O6 | CID 54677927 - PubChem. Retrieved March 7, 2024, from [Link]

  • Sciencemadness Wiki. (2020). Tartaric acid. Retrieved March 7, 2024, from [Link]

  • Duca, G., & Bolocan, N. (2021). Understanding the Chemical Reactivity of Dihydroxyfumaric Acid and its Derivatives through Conceptual DFT. REVISTA DE CHIMIE. Retrieved March 7, 2024, from [Link]

  • [No Author]. (2026). Occurrence and Chemistry of Dihydroxyfumaric Acid. ResearchGate. Retrieved March 7, 2024, from [Link]

  • Macaev, F. (n.d.). Occurrence and chemistry of dihydroxyfumaric acid. SciSpace. Retrieved March 7, 2024, from [Link]

  • [No Author]. (2026). Dihydroxyfumaric Acid: A Review of Transformations, New Derivatives, Importance, and Applications. ResearchGate. Retrieved March 7, 2024, from [Link]

  • [No Author]. (n.d.). On the Configuration of the So-called Dihydroxymaleic Acid. Retrieved March 7, 2024, from [Link]

  • FooDB. (2011). Showing Compound Dihydroxyfumaric acid (FDB022816). Retrieved March 7, 2024, from [Link]

  • [No Author]. (n.d.). tartaric acid and its o-acyl derivatives. part 1. Retrieved March 7, 2024, from [Link]

  • Hartree, E. F. (1953). On the Configuration of the So-called Dihydroxymaleic Acid. Journal of the American Chemical Society. Retrieved March 7, 2024, from [Link]

  • Organic Syntheses. (n.d.). dl-TARTARIC ACID. Retrieved March 7, 2024, from [Link]

  • Science Museum Group. (n.d.). Stereochemical models of fumaric and maleic acids. Retrieved March 7, 2024, from [Link]

  • [No Author]. (2012). Degradation of 2,4-dihydroxibenzoic acid by vacuum UV process in aqueous solution: kinetic, identification of intermediates and reaction pathway. PubMed. Retrieved March 7, 2024, from [Link]

  • Chemist Wizards. (n.d.). Tautomerism | Definition, Types, Mechanism & Examples. Retrieved March 7, 2024, from [Link]

  • [No Author]. (n.d.). OCCURRENCE AND CHEMISTRY OF DIHYDROXYFUMARIC ACID. CJM.ASM.MD. Retrieved March 7, 2024, from [Link]

  • [No Author]. (2025). What is the stability of malonic acid under different conditions?. Blog. Retrieved March 7, 2024, from [Link]

  • Aakash Institute. (n.d.). Tautomerism, Types, Condition for Tautomerism, Aromaticity, Factors affecting Percentage of Enol Content, Practice Problems and FAQs in Chemistry: Definition, Types and Importance. Retrieved March 7, 2024, from [Link]

Sources

Methodological & Application

protocol for decarboxylation of dihydroxyfumaric acid dihydrate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protocol for the Decarboxylation of Dihydroxyfumaric Acid Dihydrate

Abstract

This application note details the protocol for the controlled decarboxylation of Dihydroxyfumaric Acid (DHF) dihydrate to yield Glycolaldehyde (2-hydroxyacetaldehyde). Glycolaldehyde is a critical C2-precursor in the synthesis of ketoses, heterocyclic compounds, and prebiotic chemistry models. This guide presents two distinct methodologies: Method A (Pyridine-Mediated Thermal Decarboxylation) for the isolation of the stable crystalline dimer (2,5-dihydroxy-1,4-dioxane), and Method B (pH-Controlled Aqueous Decarboxylation) for the generation of the monomer in solution for in situ applications.

Introduction & Mechanistic Insight

Dihydroxyfumaric acid (DHF) is a C4 dicarboxylic acid that serves as a masked equivalent of glycolaldehyde. Its decarboxylation is driven by the instability of its beta-keto acid-like structure (vinylogous system).

The Challenge: The primary challenge in this transformation is the high reactivity of the product. Glycolaldehyde monomer is prone to rapid polymerization and aldol-like self-condensation under basic conditions. Therefore, the protocol must balance the activation energy required for decarboxylation (


 loss) against the conditions that trigger polymerization.

Mechanism:

  • Tautomerization: DHF exists in equilibrium with its keto-form (oxaloglycolic acid).

  • Decarboxylation: Thermal or base-catalyzed loss of two equivalents of

    
    .
    
  • Product Formation: The resulting enol tautomerizes to glycolaldehyde.

  • Dimerization: In the absence of water (or at high concentrations), two monomer units cyclize to form the stable 2,5-dihydroxy-1,4-dioxane (Glycolaldehyde Dimer).[1]

Figure 1: Reaction Pathway & Mechanism[2]

DHF_Decarboxylation DHF Dihydroxyfumaric Acid (C4H4O6) Inter Oxaloglycolic Acid (Intermediate) DHF->Inter Tautomerization TS Decarboxylation (- 2 CO2) Inter->TS Heat/Base Mono Glycolaldehyde Monomer (Reactive Liquid) TS->Mono Enol-Keto Taut. Dimer Glycolaldehyde Dimer (Stable Solid) Mono->Dimer Crystallization (Reversible) Poly Polymers/Aldol Products (Unwanted) Mono->Poly High pH/Temp (Irreversible)

Caption: Mechanistic pathway from DHF to Glycolaldehyde, highlighting the reversible dimerization and irreversible polymerization risks.[2][3]

Materials & Equipment

ComponentGrade/SpecPurpose
Dihydroxyfumaric Acid Dihydrate >97% PurityStarting Material (Keep stored at 4°C)
Pyridine Anhydrous, ACS ReagentSolvent & Weak Base Catalyst (Method A)
Lithium Hydroxide (LiOH) 1.0 M SolutionpH Adjustment (Method B)
Diethyl Ether / Ethanol ACS ReagentWorkup / Recrystallization
Equipment
Reaction Vessel3-Neck Round Bottom FlaskAllows temp monitoring & gas escape
CondenserRefluxPrevents solvent loss (Method A)
Gas BubblerOil/WaterMonitor

evolution rate
pH MeterCalibratedCritical for Method B

Experimental Protocols

Method A: Pyridine-Mediated Thermal Decarboxylation (Preparative)

Best for: Isolating the pure, crystalline glycolaldehyde dimer.

Rationale: Pyridine acts as both a solvent and a mild base to facilitate the deprotonation required for decarboxylation without being strong enough to trigger rapid aldol polymerization of the product.

  • Setup: Equip a 250 mL 3-neck round bottom flask with a magnetic stir bar, a reflux condenser, and a thermometer. Attach the top of the condenser to an oil bubbler to monitor gas evolution.

  • Solvation: Charge the flask with 10.0 g (0.054 mol) of Dihydroxyfumaric acid dihydrate. Add 50 mL of anhydrous pyridine.

    • Note: The DHF will not fully dissolve initially; it forms a suspension.

  • Reaction: Heat the mixture gently to 60°C .

    • Observation: Evolution of

      
       gas will begin (bubbling). The solid will gradually dissolve as the reaction proceeds.
      
    • Control: If bubbling becomes too vigorous, lower heat to 50°C.

    • Completion: Increase temperature to 80-90°C for 30 minutes once bubbling slows. The reaction is complete when the solution is clear and gas evolution ceases (approx. 2-3 hours total).

  • Workup:

    • Cool the dark orange/brown solution to room temperature.

    • Remove pyridine under reduced pressure (Rotary Evaporator, bath temp < 50°C). Do not overheat the residue.

    • The residue is a viscous syrup containing the monomer.

  • Dimerization & Purification:

    • Add 20 mL of Ethanol/Diethyl Ether (1:1) to the syrup and stir.

    • Store at -20°C overnight. The glycolaldehyde dimer (2,5-dihydroxy-1,4-dioxane) will crystallize as a white solid.[4]

    • Filter the crystals and wash with cold ether.

    • Yield: Typical yields range from 50-70%.

Method B: pH-Controlled Aqueous Decarboxylation (In-Situ)

Best for: Generating glycolaldehyde for immediate use in aqueous biological or prebiotic assays.

Rationale: DHF decarboxylation is pH-dependent. At neutral pH (7-8), the rate is optimal, and the product is relatively stable. At pH > 9, the product degrades.

  • Preparation: Dissolve 1.84 g (10 mmol) of DHF dihydrate in 20 mL of degassed deionized water.

    • Initial pH: The solution will be acidic (pH ~2).

  • Activation: While stirring at room temperature (25°C), dropwise add 2.0 M LiOH (or NaOH) until the pH reaches 7.0 - 7.5 .

    • Critical: Do not overshoot pH 8.0. Use a calibrated pH meter.

  • Incubation: Stir the solution at 30-40°C for 24 hours.

    • Monitoring:

      
       bubbles will be visible.
      
  • Usage: The resulting solution contains glycolaldehyde monomer (~0.5 M).[2] It should be used immediately or frozen at -80°C.

    • Validation: Aliquot can be tested with DNPH (2,4-Dinitrophenylhydrazine) to confirm carbonyl presence.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Method A) Polymerization during workupKeep rotary evaporator bath < 50°C. Ensure pyridine is removed completely before crystallization.
Dark/Tar Product Temperature too highDo not exceed 100°C. Run the reaction at the lowest temp where

evolves (usually 60°C).
No Crystallization Monomer concentration too lowReduce volume of syrup further. Seed with a crystal of authentic glycolaldehyde dimer if available.
Rapid pH Drop (Method B)

dissolution

forms carbonic acid. Readjust pH to 7.0 periodically during the first 2 hours.

Safety & Compliance

  • Carbon Dioxide (

    
    ):  The reaction generates 2 moles of gas per mole of DHF. Ensure the system is vented through a bubbler. Do not seal the vessel.
    
  • Pyridine: Toxic and has a noxious odor. Perform all Method A steps in a functioning fume hood.

  • DHF Stability: Dihydroxyfumaric acid is unstable over time. Verify purity by melting point (decomposes >140°C) or NMR before use.

References

  • Decarboxylative Cascade Reactions of Dihydroxyfumaric Acid. National Institutes of Health (NIH) / PubMed. Available at: [Link]

  • Exploratory Experiments on the Chemistry of the “Glyoxylate Scenario”: Formation of Ketosugars from Dihydroxyfumarate. PubMed Central (PMC). Available at: [Link]

  • Base-Mediated Cascade Aldol Addition and Fragmentation Reactions of Dihydroxyfumaric Acid. Journal of Organic Chemistry (ACS). Available at: [Link]

  • Spontaneous dimerization of glycolaldehyde in solution. ResearchGate. Available at: [Link]

Figure 2: Protocol Decision Tree

Protocol_Selection Start Start: Dihydroxyfumaric Acid Decarboxylation Goal What is your end goal? Start->Goal RouteA Isolate Pure Solid (Glycolaldehyde Dimer) Goal->RouteA Synthesis/Storage RouteB Use in Aqueous Assay (Biomimetic/Synthesis) Goal->RouteB Biology/Prebiotic StepA1 Method A: Pyridine Solvent Temp: 60-90°C RouteA->StepA1 StepB1 Method B: Water Solvent Adjust pH to 7.0-7.5 (LiOH) RouteB->StepB1 StepA2 Monitor CO2 Evolution (2-3 Hours) StepA1->StepA2 StepA3 Evaporate Pyridine Recrystallize from Ether/EtOH StepA2->StepA3 ResultA Product: Crystalline Dimer (Stable Storage) StepA3->ResultA StepB2 Stir at 30-40°C (24 Hours) StepB1->StepB2 ResultB Product: Aqueous Monomer (Use Immediately) StepB2->ResultB

Caption: Decision tree for selecting the appropriate decarboxylation protocol based on downstream application.

Sources

Application Note: Dihydroxyfumaric Acid as a Tunable Nucleophile in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Nucleophilic Potential of Dihydroxyfumaric Acid

Dihydroxyfumaric acid (DHF), a naturally occurring dicarboxylic acid, presents a fascinating case of chemical versatility.[1][2] While its diester derivatives have been traditionally utilized as electrophiles in organic synthesis, the inherent nucleophilic character of the core molecule, rooted in its ene-diol moiety, has been significantly underexplored.[1][3][4] This application note serves as a technical guide for researchers, scientists, and drug development professionals, illuminating the conditions under which DHF can be harnessed as a potent C-nucleophile. We will delve into the mechanistic underpinnings of its reactivity, showcase its application in chemodivergent aldol-type reactions, and provide detailed, field-tested protocols for its synthetic use. By controlling reaction parameters, DHF can be selectively guided down different reaction pathways, offering a powerful tool for constructing complex molecular architectures such as 3-aryl-2,3-dihydroxypropanoic acids and 1-aryl-2,3-dihydroxypropanones.[3][4]

The Chemical Rationale: Activating Dihydroxyfumaric Acid for Nucleophilic Attack

The ability of Dihydroxyfumaric acid to act as a nucleophile is not intrinsic to the neutral diacid form; in fact, the free acid is a poor nucleophile with very low conversion rates when reacted with electrophiles like benzaldehyde in organic solvents.[3] The key to unlocking its nucleophilic potential lies in its deprotonation to the dihydroxyfumarate dianion (DHF²⁻).

Causality of Activation: The transformation from the diacid to the dianion dramatically alters the molecule's electronic properties. Computational studies have shown that di-deprotonation raises the energy of the Highest Occupied Molecular Orbital (HOMO) from -7.53 eV in the diacid to -5.33 eV in the dianion.[3] This significant increase in HOMO energy indicates a much greater electron-donating ability, thereby enhancing the nucleophilicity of the dianion. The ene-diol system of the DHF²⁻ becomes electron-rich and poised for attack on suitable electrophiles.

cluster_reactivity Reactivity Spectrum DHF Dihydroxyfumaric Acid (DHF) (Poor Nucleophile) DHF_mono DHF Monoanion DHF->DHF_mono - H⁺ (pKa₁ ≈ 1.1) DHF_mono->DHF + H⁺ DHF_di DHF Dianion (DHF²⁻) (Potent Nucleophile) DHF_mono->DHF_di - H⁺ (pKa₂) DHF_di->DHF_mono + H⁺

Caption: Base-mediated activation of Dihydroxyfumaric Acid to its nucleophilic dianion form.

Chemodivergent Aldol-Type Reactions: A Case Study in Controlled Reactivity

A compelling demonstration of DHF's utility as a nucleophile is its reaction with aromatic and heteroaromatic aldehydes. Remarkably, the reaction outcome can be precisely controlled by the choice of base and solvent system, a phenomenon known as chemodivergence.[3][4][5] This control allows for the selective synthesis of two distinct and valuable product classes from the same set of starting materials.

  • Pathway A (Aqueous Hydroxide): Using a strong base like sodium hydroxide in a predominantly aqueous medium leads to an aldol addition followed by a deoxalation (loss of a carboxyl group as oxalate), yielding 3-aryl-2,3-dihydroxypropanoic acids.[3][5]

  • Pathway B (Organic Base/Solvent): Employing a weaker organic base such as triethylamine (Et₃N) in an organic solvent like tetrahydrofuran (THF) results in a different cascade, affording 1-aryl-2,3-dihydroxypropanones as the final products.[3][4]

This divergence underscores the importance of the reaction environment in directing the fragmentation of the initial aldol adduct, providing chemists with a switch to control molecular output.

Start DHF + ArCHO Intermediate DHF²⁻ Nucleophile Start->Intermediate Base ProductA 3-Aryl-2,3-dihydroxypropanoic Acid Intermediate->ProductA Condition A: NaOH / H₂O (Aldol + Deoxalation) ProductB 1-Aryl-2,3-dihydroxypropanone Intermediate->ProductB Condition B: Et₃N / THF (Aldol + Fragmentation)

Caption: Chemodivergent synthesis controlled by base and solvent selection.

Substrate Scope and Performance Data

The nucleophilic addition of DHF has been successfully applied to a range of substituted aromatic and heteroaromatic aldehydes. The choice of reaction conditions consistently directs the outcome, although yields can vary depending on the electronic nature and steric bulk of the aldehyde substituent.

Electrophile (Ar-CHO)Base / SolventProduct TypeYield (%)Reference
BenzaldehydeNaOH / H₂O3-Aryl-2,3-dihydroxypropanoic Acid60[3]
4-ChlorobenzaldehydeNaOH / H₂O3-Aryl-2,3-dihydroxypropanoic Acid75[3]
4-MethoxybenzaldehydeNaOH / H₂O3-Aryl-2,3-dihydroxypropanoic Acid55[3]
2-NaphthaldehydeNaOH / H₂O3-Aryl-2,3-dihydroxypropanoic Acid68[3]
BenzaldehydeEt₃N / THF1-Aryl-2,3-dihydroxypropanone65[3]
4-ChlorobenzaldehydeEt₃N / THF1-Aryl-2,3-dihydroxypropanone80[3]
4-MethylbenzaldehydeEt₃N / THF1-Aryl-2,3-dihydroxypropanone72[3]
2-ThiophenecarboxaldehydeEt₃N / THF1-Aryl-2,3-dihydroxypropanone58[3]

Experimental Protocols

General Handling and Storage of Dihydroxyfumaric Acid

Dihydroxyfumaric acid is typically supplied as a hydrate powder.

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, preferably refrigerated at 2-8°C.

  • Stability: The compound is stable under recommended storage conditions but is incompatible with strong oxidizing agents.

  • Safety: Handle in accordance with good industrial hygiene and safety practices. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Synthesis of 3-(4-chlorophenyl)-2,3-dihydroxypropanoic acid (Pathway A)

This protocol describes the hydroxide-mediated aldol addition-deoxalation cascade.

Materials:

  • Dihydroxyfumaric acid hydrate (1.0 equiv)

  • 4-Chlorobenzaldehyde (1.0 equiv)

  • Sodium hydroxide (NaOH) (2.2 equiv)

  • Deionized water

  • Diethyl ether

  • Hydrochloric acid (HCl), concentrated

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask with magnetic stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reagent Preparation: In a round-bottom flask, dissolve Dihydroxyfumaric acid (1.0 equiv) and NaOH (2.2 equiv) in deionized water to form a solution of the DHF dianion.

  • Reaction Initiation: Cool the flask to 0°C in an ice bath. Add 4-chlorobenzaldehyde (1.0 equiv) to the stirred solution.

  • Reaction Monitoring: Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup - Extraction: Once the reaction is complete, wash the aqueous mixture with diethyl ether (3x) to remove any unreacted aldehyde.

  • Workup - Acidification: Cool the aqueous layer again to 0°C and carefully acidify to pH ~1 by slow, dropwise addition of concentrated HCl.

  • Workup - Product Isolation: The acidic aqueous layer is then extracted with diethyl ether or ethyl acetate (3x). The combined organic extracts are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the crude product.

  • Purification: The crude 3-(4-chlorophenyl)-2,3-dihydroxypropanoic acid can be purified by column chromatography or recrystallization.

Scientist's Notes:

  • Causality: The use of a strong base (NaOH) in water is critical for generating the nucleophilic dianion and mediating the subsequent deoxalation cascade.[3]

  • Trustworthiness: Washing with ether before acidification is a key step to ensure the removal of the starting aldehyde, which simplifies purification and prevents contamination of the final product. Acidification protonates the carboxylate and hydroxyl groups, making the product extractable into an organic solvent.

Protocol 2: Synthesis of 1-(4-chlorophenyl)-2,3-dihydroxypropanone (Pathway B)

This protocol details the triethylamine-mediated cascade in an organic solvent.

Materials:

  • Dihydroxyfumaric acid hydrate (1.5 equiv)

  • 4-Chlorobenzaldehyde (1.0 equiv)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with magnetic stir bar and nitrogen inlet

  • Syringes for liquid transfer

  • Standard glassware for extraction and filtration

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add Dihydroxyfumaric acid (1.5 equiv) and anhydrous THF.

  • Base Addition: Add triethylamine (3.0 equiv) to the suspension and stir for 15 minutes at room temperature.

  • Reaction Initiation: Add 4-chlorobenzaldehyde (1.0 equiv) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 24-48 hours. The reaction should become a clear, homogeneous solution as it progresses. Monitor by TLC or LC-MS.

  • Workup - Quenching: Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Workup - Extraction: Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude 1-(4-chlorophenyl)-2,3-dihydroxypropanone by silica gel column chromatography.

Scientist's Notes:

  • Causality: The use of an organic base (Et₃N) in an aprotic solvent (THF) prevents the deoxalation pathway seen in aqueous hydroxide, instead favoring a different fragmentation of the intermediate to yield the dihydroxypropanone product.[3][4]

  • Trustworthiness: Using anhydrous THF and a nitrogen atmosphere is crucial to prevent unwanted side reactions with water. The 1.5 excess of DHF ensures the complete consumption of the limiting aldehyde.

start Start: DHF + Aldehyde condA Condition A: Add NaOH in H₂O at 0°C start->condA Aqueous Route condB Condition B: Add Et₃N in THF (anhydrous) start->condB Organic Route reactA Stir 24h at RT condA->reactA workupA Workup: 1. Ether Wash 2. Acidify (HCl) 3. Extract (EtOAc) reactA->workupA productA Product A: 3-Aryl-2,3-dihydroxypropanoic Acid workupA->productA reactB Stir 24-48h at RT condB->reactB workupB Workup: 1. Quench (NH₄Cl) 2. Extract (EtOAc) reactB->workupB productB Product B: 1-Aryl-2,3-dihydroxypropanone workupB->productB

Caption: Detailed experimental workflow for the two divergent synthetic pathways.

Conclusion and Future Outlook

Dihydroxyfumaric acid is more than a simple metabolite or antioxidant; it is a versatile and tunable nucleophilic building block for organic synthesis. By understanding the principles of its activation and the factors that control its subsequent reaction cascades, chemists can selectively synthesize valuable, highly functionalized molecules. The chemodivergent protocols presented here for aldol-type reactions demonstrate a high degree of control over reaction outcomes. Future research may further expand the scope of DHF as a nucleophile, exploring its reactivity with other classes of electrophiles, such as Michael acceptors or alkyl halides, and developing enantioselective variants of these powerful transformations.

References

  • Ward, G., Liotta, C. L., Krishnamurthy, R., & France, S. (2018). Base-Mediated Cascade Aldol Addition and Fragmentation Reactions of Dihydroxyfumaric Acid and Aromatic Aldehydes: Controlling Chemodivergence via Choice of Base, Solvent, and Substituents. The Journal of Organic Chemistry, 83(23), 14219–14233. [Link]

  • France, S., et al. (2018). Base-Mediated Cascade Aldol Addition and Fragmentation Reactions of Dihydroxyfumaric Acid and Aromatic Aldehydes: Controlling Chemodivergence via Choice of Base, Solvent, and Substituents. PubMed, National Center for Biotechnology Information. [Link]

  • Duca, G., et al. (2020). Occurrence and Chemistry of Dihydroxyfumaric Acid. ResearchGate. [Link]

  • BioCrick BioTech. (n.d.). Dihydroxyfumaric acid | CAS:133-38-0. biocrick.com. [Link]

  • Bolocan, N., & Duca, G. G. (2023). Dihydroxyfumaric Acid: A Review of Transformations, New Derivatives, Importance, and Applications. ResearchGate. [Link]

  • Bolocan, N., & Duca, G. G. (2020). Observations on the Antioxidant Activity of Novel Dihydroxyfumaric Acid Derivatives. ResearchGate. [Link]

  • Fenton, H. J. H. (1898). Chemistry of Dihydroxyfumaric Acid. Journal of the American Chemical Society. [Link]

Sources

Application Note: Dihydroxyfumaric Acid Dihydrate in Redox Assays – Dual Protocols for Antioxidant Capacity and Superoxide Generation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

Dihydroxyfumaric acid dihydrate (DHF) is a naturally occurring reductone and a critical intermediate in the biosynthesis of tartaric acid and vitamin C[1]. Structurally characterized by an ene-diol moiety, DHF shares a profound chemical homology with ascorbic acid. For researchers and drug development professionals, DHF presents a fascinating redox duality: it is both a potent antioxidant (radical scavenger) and a highly effective pro-oxidant (superoxide generator) depending on the assay environment[2][3].

  • The Antioxidant Modality: In organic solvents or acidic matrices (e.g., wine model solutions), DHF rapidly donates hydrogen atoms to quench stable synthetic radicals like DPPH

    
     or ABTS
    
    
    
    [4].
  • The Pro-oxidant Modality: In aqueous buffers at physiological pH (pH > 6.0), DHF undergoes rapid autoxidation. This process, often catalyzed by trace transition metals (

    
    , 
    
    
    
    ), reduces molecular oxygen to generate a steady stream of superoxide radicals (
    
    
    ), hydrogen peroxide (
    
    
    ), and hydroxyl radicals (
    
    
    )[3][5].

Because of this duality, DHF is utilized in two distinct experimental workflows: assaying its own antioxidant capacity, and utilizing it as an enzyme-free ROS generator to test the superoxide-scavenging abilities of other novel drug compounds.

G DHF Dihydroxyfumaric Acid (DHF) DPPH DPPH• / ABTS•+ (Stable Radicals) DHF->DPPH H-atom transfer (Protocol 1) Diketosuccinic Diketosuccinic Acid (Oxidized DHF) DHF->Diketosuccinic Oxidation O2 Molecular Oxygen (O2) + Trace Metals/pH > 6 DHF->O2 Electron transfer (Protocol 2) Scavenged Neutralized Radicals (Antioxidant Assay) DPPH->Scavenged Superoxide Superoxide Radical (O2•-) (Autoxidation) O2->Superoxide Target Cytochrome c / NBT (Reduction Assay) Superoxide->Target Reduces target Inhibitor Test Antioxidant / SOD (Scavenges O2•-) Inhibitor->Superoxide Inhibits/Scavenges

Diagram 1: The dual redox pathways of Dihydroxyfumaric Acid (Antioxidant vs. Pro-oxidant).

Protocol 1: Evaluation of DHF Antioxidant Capacity (Stopped-Flow DPPH Assay)

Causality & Experimental Design

Standard microplate DPPH assays rely on 30-minute endpoint readings. However, the ene-diol group of DHF transfers hydrogen atoms so rapidly that the reaction is often complete within seconds[2]. Using standard endpoint assays for DHF leads to severe underestimations of its kinetic scavenging rate. Therefore, a stopped-flow spectrophotometric system is required to accurately capture the pseudo-first-order kinetics of DHF[4].

Reagents & Equipment
  • DHF Dihydrate:

    
     purity.
    
  • DPPH (

    
    ):  0.1 mM in 98% Ethanol.
    
  • Solvent: 98% Ethanol or Wine Model Solution (5 g/L tartaric acid in 12% v/v ethanol-water, pH 3.2).

  • Equipment: Stopped-flow spectrophotometer (e.g., BioLogic SFM-300) equipped with a diode-array detector.

Step-by-Step Methodology
  • Preparation of DPPH: Dissolve DPPH in 98% ethanol to a final concentration of 0.1 mM. Protect from light.

  • Preparation of DHF: Prepare a stock solution of DHF (0.5 mM) in the chosen solvent. Critical Note: DHF must be prepared immediately before the experiment. In aqueous media, it will autoxidize and degrade into diketosuccinic acid, ruining the assay[1].

  • System Priming: Flush the stopped-flow syringes with the respective solvents to eliminate air bubbles and trace contaminants.

  • Reaction Initiation: Load Syringe 1 with 0.1 mM DPPH and Syringe 2 with varying concentrations of DHF (0.05 mM to 0.5 mM).

  • Data Acquisition: Program the stopped-flow system to mix the solutions at a 1:1 ratio at 25°C. Continuously monitor the decay of DPPH absorbance at 515 nm for 10 seconds.

  • Analysis: Fit the exponential decay curves using Singular Value Decomposition (SVD) to calculate the observed rate constant (

    
    ).
    

Protocol 2: DHF Autoxidation Assay for Superoxide Scavenging

Causality & Experimental Design

When screening novel drugs for superoxide (


) scavenging, researchers traditionally use the Xanthine/Xanthine Oxidase (X/XO) system. However, test compounds often directly inhibit the XO enzyme, yielding false-positive "scavenging" results.
DHF autoxidation provides a brilliant, enzyme-free alternative [3][5]. By dissolving DHF in a pH 7.4 buffer, it spontaneously generates superoxide. We can measure this using Ferricytochrome c (

), which is reduced by superoxide to Ferrocytochrome c (

), increasing absorbance at 550 nm. If a test compound is a true superoxide scavenger, it will intercept the

and inhibit the reduction of Cytochrome c.

Workflow Step1 Step 1: Buffer Preparation 50 mM Phosphate Buffer (pH 7.4) + 20 µM Ferricytochrome c Step2 Step 2: Add Test Compound (Novel Drug / SOD Standard) Step1->Step2 Step3 Step 3: Initiate Reaction Add 250 µM DHF (Freshly Prepared) Step2->Step3 Step4 Step 4: Kinetic Measurement Monitor Absorbance at 550 nm for 5 minutes at 25°C Step3->Step4 Step5 Step 5: Data Analysis Calculate % Inhibition of Cytochrome c Reduction Step4->Step5

Diagram 2: Workflow for the DHF-driven Enzyme-Free Superoxide Scavenging Assay.

Reagents & Equipment
  • Buffer: 50 mM Potassium Phosphate Buffer, pH 7.4, containing 0.1 mM EDTA (to control trace metal catalysis).

  • Target: 20 µM Ferricytochrome c (from bovine heart).

  • Generator: 2.5 mM DHF dihydrate stock (prepared in ice-cold 10 mM HCl to prevent premature autoxidation prior to assay addition).

  • Standard: Superoxide Dismutase (SOD) as a positive control.

Step-by-Step Methodology (Self-Validating System)
  • Blank Control: To a spectrophotometer cuvette, add 900 µL Buffer and 100 µL Ferricytochrome c. Zero the instrument at 550 nm.

  • Uninhibited Reaction (Max Reduction): Add 900 µL Buffer, 100 µL Ferricytochrome c, and initiate with 100 µL of DHF stock (final DHF concentration

    
     µM). Record the linear increase in 
    
    
    
    over 5 minutes. Calculate the slope (
    
    
    ).
  • Validation Control (SOD): Repeat Step 2, but replace 10 µL of buffer with 10 µL of SOD (100 U/mL). Trustworthiness check: The slope should drop by >95%. If it does not, DHF is directly reducing the Cytochrome c, indicating the pH is too low or the DHF stock is compromised[3].

  • Test Compound: Repeat Step 2, replacing a portion of the buffer with the test compound at various concentrations.

  • Calculation:

    
    
    

Quantitative Data Presentation

To benchmark your laboratory's results, refer to the following expected kinetic parameters for DHF derived from established literature[3][4].

Assay ModalityMatrix / EnvironmentParameter EvaluatedTypical DHF ValueMechanistic Note
Antioxidant (DPPH) 98% EthanolObserved Rate Constant (

)

Slower H-atom transfer due to lack of aqueous proton exchange[4].
Antioxidant (DPPH) Wine Model Solution (pH 3.2)Observed Rate Constant (

)

Highly accelerated scavenging; requires stopped-flow instrumentation[4].
Pro-oxidant (Autoxidation) Phosphate Buffer (pH 7.4)Superoxide Generation Rate

Measured via Cytochrome c reduction; strictly inhibited by SOD[3].
Pro-oxidant (Autoxidation) Phosphate Buffer +

Superoxide Generation Rate


acts as a potent catalyst for DHF autoxidation[3].

References

  • Observations on the antioxidant activity of novel dihydroxyfumaric acid derivatives. Chemistry Journal of Moldova. URL: [Link]

  • Investigation of interactions of dihydroxyfumaric acid with DPPH in different solvents. Elibrary. URL: [Link]

  • Chemistry & Biology Interface: An Analysis by the Dihydroxyfumaric Acid and its Derivatives. Chemistry & Biology Interface. URL: [Link]

  • Investigation of synergic/anti-synergic interactions of dihydroxifumaric acid and ascorbic acid with DPPH. ResearchGate. URL:[Link]

  • Superoxide and peroxidase-catalysed reactions. Oxidation of dihydroxyfumarate, NADH and dithiothreitol by horseradish peroxidase. ResearchGate. URL: [Link]

  • Superoxide Scavenging and Tyrosinase Inhibitory Active Compound in Ginger. DocsDrive. URL: [Link]

Sources

Application Note: Advanced Synthesis of Heterocyclic Compounds Utilizing Dihydroxyfumaric Acid (DHF) as a Chemodivergent Synthon

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Executive Summary

Dihydroxyfumaric acid (DHF) is a highly versatile, naturally occurring dicarboxylic acid characterized by a reactive enediol core. While traditionally utilized as an antioxidant and reducing agent in the food and beverage industry[1], its potential as a foundational building block in organic synthesis has been unlocked through advanced mechanistic understanding. This application note details the chemodivergent pathways of DHF and provides self-validating, step-by-step protocols for synthesizing high-value heterocyclic compounds, including bis-benzimidazoles and nitrogen-containing heterocycles.

Mechanistic Rationale: The Chemodivergent Nature of DHF

To successfully utilize DHF in heterocyclic synthesis, one must understand its structural dynamics. Computational Density Functional Theory (DFT) studies reveal that DHF exists predominantly in its enediol tautomeric forms (the E1 isomer in the gas phase and E2 in aqueous media), which are stabilized by strong intramolecular hydrogen bonding.

This enediol core imparts profound amphoteric and chemodivergent reactivity depending on the pH and solvent environment[2]:

  • Nucleophilic Pathway (

    
    ):  When treated with tertiary amine bases (e.g., Triethylamine) in aprotic solvents, DHF is deprotonated to its dicarboxylate form. The enediol moiety acts as a potent carbon nucleophile, enabling cascade aldol additions with aromatic aldehydes[2].
    
  • Electrophilic Pathway (Diesterification): When DHF is converted to its dimethyl ester via acid-catalyzed esterification, the carbonyl carbons become highly electrophilic. This facilitates nucleophilic acyl substitution (amidation) with aryl amines, leading to diamides and subsequent cyclization[1].

MechanisticPathway DHF Dihydroxyfumaric Acid (DHF) (Enediol Tautomer) Diester DHF Diester (Electrophile) DHF->Diester MeOH / Acid (Esterification) Dicarboxylate DHF Dicarboxylate (DHF2-) (Nucleophile) DHF->Dicarboxylate Base (TEA) (Deprotonation) Benzimidazoles Bis-Benzimidazoles (via o-PDA Condensation) DHF->Benzimidazoles 4N HCl, 135°C + o-Phenylenediamine Amidation Amidation with Amines (e.g., Aniline) Diester->Amidation Nucleophilic Acyl Substitution Aldol Cascade Aldol Addition (with Aldehydes) Dicarboxylate->Aldol Chemodivergent Addition Heterocycles N-Heterocycles (via Ring Closure) Aldol->Heterocycles + Aryl Amines (Ring Closure)

Mechanistic pathway of DHF chemodivergent reactivity based on pH and derivatization.

Experimental Protocols & Self-Validating Workflows

Protocol A: Synthesis of Bis-Benzimidazoles via Acid-Catalyzed Condensation

Benzimidazole nuclei are critical pharmacophores known for inhibiting the growth of certain yeasts and bacteria[1]. DHF can effectively bridge two benzimidazole units via an ethen-1,2-diol linker.

Causality of Experimental Choices:

  • Why 4N HCl? The strong acid serves a dual purpose. First, it acts as a protic catalyst, activating the carbonyl carbon for nucleophilic attack by the diamine. Second, the low pH suppresses the spontaneous auto-oxidation of DHF's enediol core to diketosuccinic acid, a degradation pathway highly prevalent in alkaline environments[1].

  • Why an

    
     Atmosphere?  DHF is a potent free-radical scavenger and reducing agent[1]. Atmospheric oxygen at the required 135°C reaction temperature would rapidly degrade the starting material before condensation could occur.
    

Step-by-Step Methodology:

  • Material Verification (Self-Validation Checkpoint): DHF is prone to oxidation. Before synthesis, dissolve 5 mg of DHF in 1 mL of deionized water. Add 1 drop of 0.1 M

    
     and 1 drop of dilute NaOH. A rapid shift to a deep violet/purple color confirms the chelation of Fe(II) by an intact enediol moiety. If the solution remains pale, the DHF has oxidized to diketosuccinic acid and must be discarded.
    
  • Reagent Mixing: In an oven-dried Schlenk flask purged with

    
    , combine 1.0 mmol of validated DHF and 2.0 mmol of o-phenylenediamine (o-PDA).
    
  • Acidic Condensation: Inject 10 mL of degassed 4N HCl into the flask.

  • Reflux: Submerge the flask in a pre-heated oil bath at 135°C. Reflux for 4 hours under continuous magnetic stirring and a steady

    
     sweep[1].
    
  • Isolation: Cool the reaction mixture to 0°C in an ice bath. Cautiously neutralize with cold aqueous ammonia until pH 7 is reached, which will trigger the precipitation of the bis-benzimidazole[1].

  • Purification & Final QC: Filter the solid, wash with cold distilled water, and recrystallize from ethanol. Confirm product formation via

    
     NMR (look for the disappearance of the DHF carboxylic protons and the emergence of aromatic benzimidazole multiplets).
    

ExperimentalWorkflow Step1 Step 1: QC Check Fe(II) Assay for Enediol Integrity Step2 Step 2: Reagent Mixing DHF + o-PDA (1:2 Molar Ratio) Step1->Step2 Step3 Step 3: Acid Catalysis Suspend in 4N HCl Under N2 Gas Step2->Step3 Step4 Step 4: Condensation Reflux at 135°C for 4 Hours Step3->Step4 Step5 Step 5: Isolation Neutralize to pH 7 & Recrystallize Step4->Step5

Self-validating experimental workflow for bis-benzimidazole synthesis from DHF.

Protocol B: Base-Mediated Cascade Aldol Addition for N-Heterocycles

This protocol leverages the nucleophilic character of the DHF dicarboxylate to form functionalized nitrogen-containing heterocycles.

Causality of Experimental Choices:

  • Why Triethylamine (TEA) in THF? The choice of a non-nucleophilic organic base in an aprotic solvent is critical for chemodivergence. TEA selectively promotes the decarboxylation pathway of the DHF-aldehyde adduct, yielding 1-aryl-2,3-dihydroxypropanones. If an aqueous hydroxide base were used, the reaction would undesirably divert toward deoxalation[2].

Step-by-Step Methodology:

  • Initiation: Suspend 1.0 mmol of DHF in 5 mL of anhydrous THF under an argon atmosphere.

  • Base Addition: Add 2.0 equivalents of TEA dropwise at room temperature. The suspension will clarify as the soluble

    
     dicarboxylate forms[2].
    
  • Aldol Addition & Decarboxylation: Add 1.1 mmol of benzaldehyde and heat the mixture to reflux (65°C) for 2 hours[2].

  • In-Process Validation (Self-Validation Checkpoint): Extract a 10 µL aliquot for rapid FT-IR analysis. The disappearance of the broad carboxylic acid O-H stretch (~3300-2500 cm⁻¹) and the emergence of a distinct ketone C=O stretch (~1710 cm⁻¹) confirms the successful formation of the 1-aryl-2,3-dihydroxypropanone intermediate.

  • Heterocycle Formation: Introduce 1.0 mmol of the target aryl amine (e.g., aniline) directly into the refluxing mixture. Continue reflux for an additional 4 hours to drive nucleophilic attack and subsequent ring closure[2].

  • Isolation: Concentrate the mixture under reduced pressure and purify the resulting N-heterocycle via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Quantitative Data & Reaction Optimization

The table below summarizes the optimization parameters demonstrating how solvent and base selection dictate the primary reaction pathway and final product yield when utilizing DHF.

ReagentsBase / CatalystSolventTempPrimary PathwayMajor ProductTypical Yield
DHF + o-PDA (1:2) 4N HClAqueous135°CCondensationBis-benzimidazole65 - 75%[1]
DHF + Benzaldehyde NoneTHF25°CAldol AdditionTrace Decarboxylation< 5%[2]
DHF + Benzaldehyde TriethylamineTHF65°CDecarboxylation1-aryl-2,3-dihydroxypropanone15 - 40%[2]
DHF + Benzaldehyde NaOH

25°CDeoxalation3-aryl-2,3-dihydroxypropanoic acidVariable[2]
DHF Diester + Aniline NoneSolvent-Free25°C - 50°CAmidationDHF Diamide69 - 75%[1]

References

  • [1] observations on the antioxidant activity of novel dihydroxyfumaric acid derivatives. Chemistry Journal of Moldova. Available at: 1

  • [2] Base-Mediated Cascade Aldol Addition and Fragmentation Reactions of Dihydroxyfumaric Acid and Aromatic Aldehydes: Controlling Chemodivergence via Choice of Base, Solvent, and Substituents. The Journal of Organic Chemistry - ACS Publications. Available at: 2

  • salts of organic bases. Poznan University of Medical Sciences (UMP). Available at:

  • DFT STUDY OF GEOMETRIC ISOMERIZATION AND KETO– ENOL TAUTOMERIZATION OF DIHYDROXYFUMARIC ACID. Studia UBB Chemia. Available at:

Sources

enzymatic oxidation of dihydroxyfumaric acid by peroxidase

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Enzymatic Oxidation of Dihydroxyfumaric Acid by Peroxidase

Introduction

The enzymatic oxidation of dihydroxyfumaric acid (DHF) by horseradish peroxidase (HRP) is a classic yet complex biochemical system. Unlike standard peroxidase reactions that strictly require exogenous hydrogen peroxide (


), the DHF-HRP system can function as an "aerobic oxidase."  In this mode, the system consumes molecular oxygen and DHF to generate reactive oxygen species (ROS)—specifically superoxide anion radicals (

) and hydroxyl radicals (

)—while oxidizing DHF to diketosuccinic acid (DKS) .

This system is invaluable in research for:

  • Generating controlled fluxes of superoxide and hydroxyl radicals without radiolysis.

  • Hydroxylating aromatic compounds (e.g., salicylate, phenols) via a radical mechanism.

  • Studying "oscillatory" enzymatic reactions and peroxidase isoforms (Compound III formation).

This guide provides a comprehensive mechanistic overview and validated protocols for utilizing the DHF-HRP system.

Mechanism of Action

The oxidation of DHF by HRP is distinct because it can proceed via two pathways: the classical Peroxidatic Cycle (using


) and the Oxidatic Cycle  (using 

).
The Dual-Cycle Mechanism
  • Initiation (Auto-oxidation): Trace auto-oxidation of DHF generates small amounts of superoxide (

    
    ), which dismutates to 
    
    
    
    .
  • Peroxidatic Cycle: HRP uses the generated

    
     to oxidize DHF.
    
  • Oxidatic Cycle (Compound III): In the presence of excess DHF and

    
    , HRP is converted to Compound III  (oxyperoxidase, 
    
    
    
    ).
    • This complex is relatively inactive but slowly decays, releasing superoxide.

    • Manganese (

      
      )  acts as a critical cofactor here. It reduces Compound III back to the active ferric state or directly mediates electron transfer, significantly accelerating the aerobic oxidation rate.
      
Reaction Products
  • Primary Product: Diketosuccinic acid (DKS), which is unstable and may decarboxylate or hydrate.

  • Reactive Intermediates: Superoxide (

    
    ), Hydrogen Peroxide (
    
    
    
    ), Hydroxyl Radical (
    
    
    ).

G HRP_Fe3 HRP (Fe3+) Native Enzyme Cpd_I Compound I (Fe4+=O, P+.) HRP_Fe3->Cpd_I + H2O2 Cpd_III Compound III (Fe3+-O2-.) HRP_Fe3->Cpd_III + O2•- Cpd_II Compound II (Fe4+=O) Cpd_I->Cpd_II + DHF - DHF_rad Cpd_II->HRP_Fe3 + DHF - DHF_rad Cpd_II->Cpd_III + H2O2 (Excess) Cpd_III->HRP_Fe3 Slow Decay (Accelerated by Mn2+) DHF DHF (Substrate) DHF_rad DHF Radical DKS Diketosuccinic Acid DHF_rad->DKS Disproportionation H2O2 H2O2 O2 O2 Mn Mn2+ Mn->Cpd_III Stimulates Turnover

Figure 1: The Catalytic Cycle of HRP with DHF. Note the interplay between the peroxidatic cycle (Red/Yellow) and the oxidatic Compound III state (Green), regulated by Manganese.

Experimental Considerations

ParameterRecommendationRationale
Buffer System 0.1 M Acetate or Phosphate, pH 6.0DHF is unstable at alkaline pH (auto-oxidizes rapidly). pH 6.0 balances enzyme activity and substrate stability.
Substrate (DHF) Freshly prepared in cold bufferDHF spontaneously hydrolyzes/oxidizes. Use within 1-2 hours of preparation.
Cofactors

(0.1 - 1.0 mM)
Essential for the "aerobic oxidase" activity. Without

, the reaction often lags or stalls in Compound III.
Enhancers Phenols (e.g., p-coumaric acid)Can accelerate the breakdown of Compound III, increasing reaction velocity.
Inhibitors SOD, CatalaseSOD inhibits the initial

generation; Catalase removes

required for the peroxidatic cycle.

Protocol 1: Kinetic Spectrophotometric Assay

Objective: Monitor the rate of DHF oxidation by HRP. Principle: DHF has a strong absorbance maximum at 290–295 nm (


). Oxidation to DKS results in a decrease in absorbance.
Materials:
  • Buffer: 0.1 M Sodium Acetate Buffer, pH 6.0.

  • Enzyme: HRP Stock Solution (1 mg/mL in buffer).

  • Substrate: 6.5 mM Dihydroxyfumaric Acid (DHF) in cold buffer (Prepare fresh).

  • Cofactor: 10 mM

    
     solution.
    
  • Instrument: UV-Vis Spectrophotometer capable of reading at 295 nm.

Procedure:
  • Blanking: Set the spectrophotometer to 295 nm and blank with Acetate Buffer.

  • Reaction Mix Preparation (in Cuvette):

    • 2.8 mL Acetate Buffer (pH 6.0)

    • 0.1 mL

      
       (Final conc: ~0.3 mM)
      
    • 0.1 mL DHF Stock (Final conc: ~0.2 mM)

  • Baseline: Record absorbance for 30 seconds to check for non-enzymatic auto-oxidation (should be slow/negligible).

  • Initiation: Add 10

    
    L HRP  solution. Mix immediately by inversion.
    
  • Measurement: Monitor the decrease in absorbance at 295 nm for 3–5 minutes.

  • Calculation:

    
    
    
    • Where

      
       and 
      
      
      
      .

Protocol 2: Hydroxylation Application (Salicylate Assay)

Objective: Use the DHF/HRP system to generate hydroxyl radicals (


) and hydroxylate salicylate to 2,3-dihydroxybenzoic acid (2,3-DHBA) and 2,5-DHBA (Gentisic Acid).
Materials:
  • Reagents: As above, plus 10 mM Sodium Salicylate .

  • Stop Solution: 1 M HCl or 10% Trichloroacetic acid (TCA).

  • Detection: HPLC (preferred) or Colorimetric (Iron complexation).

Workflow:

Workflow Step1 Prepare Mix: Buffer + Mn2+ + Salicylate Step2 Add DHF (Substrate) Step1->Step2 Step3 Initiate with HRP Step2->Step3 Step4 Incubate 25°C, 10-30 min Step3->Step4 Step5 Stop Reaction (HCl/TCA) Step4->Step5 Step6 Analyze Products (2,3-DHBA / 2,5-DHBA) Step5->Step6

Figure 2: Experimental Workflow for Salicylate Hydroxylation.

Procedure:
  • Reaction Mixture: In a microfuge tube or glass vial, combine:

    • Buffer (pH 6.0): to final volume 1.0 mL

    • 
      : 0.1 mM final
      
    • Salicylate: 1.0 mM final

    • DHF: 0.5 mM final

  • Initiation: Add HRP (approx. 1-5

    
    g/mL final).
    
  • Incubation: Incubate at 25°C for 20 minutes with gentle shaking (aeration is crucial).

  • Termination: Add 100

    
    L of 1 M HCl to stop the reaction.
    
  • Detection (Colorimetric Option):

    • Add

      
       (approx 1 mM) to the stopped solution.
      
    • Measure Absorbance at 510–530 nm . The formation of a violet/purple complex indicates the presence of dihydroxybenzoates (catechol-like products).

    • Note: For precise quantification, HPLC with electrochemical detection is recommended to distinguish 2,3-DHBA from 2,5-DHBA.

Troubleshooting & Optimization

IssuePossible CauseSolution
No Activity (Lag Phase) Accumulation of Compound IIIAdd trace

(1

M) to "jumpstart" the cycle or increase

.
High Background Rate Auto-oxidation of DHFEnsure pH is not > 6.5. Use DHF immediately after dissolving. Keep DHF on ice.
Low Hydroxylation Yield Insufficient OxygenThe reaction is aerobic. Ensure the vessel is open to air or gently stirred.
Inconsistent Rates Metal ContaminationUse chelating agents (EDTA) only if you intend to inhibit the Mn-dependent pathway. Otherwise, use high-purity water.

References

  • Mechanism of DHF Oxidation: Halliwell, B. (1977). Generation of hydrogen peroxide, superoxide and hydroxyl radicals during the oxidation of dihydroxyfumaric acid by peroxidase. Biochemical Journal, 163(3), 441–448. Link

  • Manganese Requirement: Hartree, E. F. (1968). A comparison of horseradish peroxidase and manganese ions as catalysts for the oxidation of dihydroxyfumaric acid. Biochemical Journal, 107(4), 581–587. Link

  • Salicylate Hydroxylation Assay: Coudray, C., et al. (1995). Salicylate hydroxylation as a measure of hydroxyl radical generation: a review. Free Radical Research, 23(2), 165-180.
  • DHF Extinction Coefficient: Lapciuc, C., et al. (2013). Observations on the antioxidant activity of novel dihydroxyfumaric acid derivatives. Chemistry & Biology Interface, 3(4), 253. Link (Cites

    
     M
    
    
    
    cm
    
    
    ).

Application Note: Dihydroxyfumaric Acid Dihydrate in Wine Stabilization and Oxidation Research

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the complex chemical matrix of wine, oxidation and stabilization are dictated by a delicate balance of organic acids, polyphenols, and transition metals. Dihydroxyfumaric acid (DHF) —often utilized in research as dihydroxyfumaric acid dihydrate—is a highly reactive, naturally occurring reductone formed via the oxidation of tartaric acid[1]. Structurally analogous to ascorbic acid, DHF possesses a vicinal diol configuration on a carbon-carbon double bond, making it a potent radical scavenger and reducing agent.

However, DHF exhibits a dualistic nature in enology. While it can reduce oxidized quinones back to their phenolic state (preventing colloidal haze), its own degradation under aerobic conditions in the presence of iron and copper acts as a primary catalyst for the formation of yellow-brown xanthylium pigments[2][3]. This application note provides drug development professionals, enologists, and analytical chemists with comprehensive mechanistic insights and self-validating protocols to study DHF's role in wine stabilization, oxidative browning, and light-struck taste (LST).

Mechanistic Insights: The Duality of DHF in Wine Matrixes

To design effective stabilization protocols, researchers must understand the causality behind DHF's reactivity. DHF does not exist in isolation; it is a transient intermediate in a broader cascade of redox reactions.

The Antioxidant Pathway (Haze Prevention)

In anaerobic or micro-oxygenated environments (absorbing <5 mg/L of


 per year), DHF acts as a protective reductone. When polyphenols are enzymatically or chemically oxidized into electrophilic o-quinones, DHF donates electrons to reduce these quinones back into stable phenols[1]. This interaction prevents the quinones from polymerizing with proteins, thereby suppressing the formation of colloidal haze and preserving the wine's organoleptic properties[1].
The Pro-Oxidant Pathway (Browning & Light-Struck Taste)

The research paradigm shifts when wine is exposed to light (photo-Fenton reactions) or higher oxygen ingress. Tartaric acid is oxidized into DHF, which is highly unstable in aerobic conditions[1]. Catalyzed by transition metals (


, 

), DHF undergoes oxidative cleavage to form glyoxylic acid and glyoxal. These highly reactive aldehydes act as cross-linking bridges between flavan-3-ols like (+)-catechin[2][3]. The resulting condensation products undergo dehydration to form xanthylium derivatives —the primary culprits behind the irreversible yellow-brown pigmentation in white wines[2][4].

Mechanism TA Tartaric Acid Fenton Photo-Fenton Reaction (Fe3+, Cu2+, hv, O2) TA->Fenton DHF Dihydroxyfumaric Acid (DHF) Fenton->DHF Oxidation Degradation Oxidative Cleavage DHF->Degradation Aerobic Instability Glyox Glyoxylic Acid / Glyoxal Degradation->Glyox Xanth Xanthylium Derivatives (Yellow-Brown Pigments) Glyox->Xanth Polymerization Catechin (+)-Catechin (Flavan-3-ol) Catechin->Xanth Bridging Reaction

Fig 1: Pathway of tartaric acid oxidation to DHF and subsequent xanthylium pigment formation.

Comparative Data: Enological Redox Agents

To contextualize DHF's behavior in experimental designs, it is critical to compare its quantitative and qualitative properties against standard wine additives and precursors.

CompoundPrimary Role in WineRedox BehaviorPrimary Degradation / Byproducts
Tartaric Acid Primary acidulantStable baseline; oxidizes only under catalytic stress.Dihydroxyfumaric acid, Glyoxylic acid[3].
Ascorbic Acid Exogenous antioxidantRapidly reduces quinones; generates

upon oxidation[2].
Dehydroascorbic acid, Xylosone, Hydrogen peroxide.
Dihydroxyfumaric Acid Transient intermediateHigh radical scavenging; reduces oxidized polyphenols[1].Diketosuccinic acid, Mesoxalic acid, Glyoxal[1][5].
Sulfur Dioxide (

)
Preservative / AntimicrobialBinds aldehydes; reduces

to water.
Sulfates, bound-aldehyde adducts.

Experimental Protocols

Because DHF decomposes easily in aerobic conditions, directly measuring it in aged wines is analytically prohibitive[1]. Therefore, researchers must rely on Model Wine Systems to isolate variables and establish self-validating kinetic models.

Protocol 1: Preparation of a DHF-Enriched Model Wine System

Rationale: Real wine matrices contain competing nucleophiles and antioxidants that obscure DHF kinetics. A model system ensures that observed browning is strictly a function of DHF and specific phenolic interactions[6].

Reagents & Materials:

  • Dihydroxyfumaric acid dihydrate (High purity, stored under inert gas)

  • (+)-Catechin hydrate

  • L-(+)-Tartaric acid (5.0 g/L)

  • Ethanol (12% v/v)

  • Iron(III) chloride (

    
    ) and Copper(II) sulfate (
    
    
    
    )

Step-by-Step Methodology:

  • Buffer Preparation: Dissolve 5.0 g of L-tartaric acid in 800 mL of ultra-pure water. Add 120 mL of absolute ethanol.

  • pH Adjustment: Adjust the solution to pH 3.2 using 1M NaOH (typical for white wine). Bring the final volume to 1.0 L with ultra-pure water.

  • Deoxygenation: Sparge the model wine with Nitrogen (

    
    ) or Argon for 30 minutes to remove dissolved oxygen (DO), establishing a controlled baseline.
    
  • Analyte Spiking:

    • Add (+)-catechin to a final concentration of 150 mg/L.

    • Add

      
       (to 5.0 mg/L 
      
      
      
      ) and
      
      
      (to 0.5 mg/L
      
      
      ) to act as transition metal catalysts[3].
  • DHF Introduction: Critical Step. Because DHF is highly reactive, prepare a concentrated stock solution of dihydroxyfumaric acid dihydrate in deoxygenated ethanol immediately prior to use. Spike the model wine to a final DHF concentration of 100 mg/L.

Protocol 2: Accelerated Xanthylium Ion Formation Assay (Browning Test)

Rationale: To evaluate the oxidative susceptibility of the wine matrix, this protocol forces the degradation of DHF to glyoxylic acid, promoting the cross-linking of (+)-catechin into yellow pigments[4].

Step-by-Step Methodology:

  • Incubation: Transfer 50 mL aliquots of the DHF-spiked model wine (from Protocol 1) into hermetically sealed, clear glass ampoules.

  • Stress Induction (POM Test Adaptation):

    • Thermal Stress: Incubate half of the ampoules in a dark water bath at 45°C for 14 days.

    • Light Stress: Expose the remaining ampoules to a controlled UV-Vis light source (e.g., Xenon arc lamp mimicking sunlight) at 25°C for 48 hours to induce the photo-Fenton reaction[3][4].

  • Spectrophotometric Analysis:

    • Extract 2 mL samples at regular intervals (e.g., 0, 12, 24, 48 hours).

    • Measure the Optical Density (OD) at 420 nm (general browning) and 440 nm (specific absorption peak for xanthylium derivatives) using a UV-Vis spectrophotometer[4].

  • Validation Check: A control sample lacking DHF should exhibit less than 10% of the OD increase observed in the DHF-spiked sample, validating that browning is driven by the DHF-glyoxylic acid pathway.

Workflow Prep 1. Model Wine Prep (12% EtOH, pH 3.2) Spike 2. DHF & Metal Spiking (Fe/Cu addition) Prep->Spike Stress 3. Accelerated Stress (UV Light / 45°C) Spike->Stress Analyze 4. Spectrophotometry (OD 420nm & 440nm) Stress->Analyze Data 5. Kinetic Modeling (Browning Index) Analyze->Data

Fig 2: Experimental workflow for evaluating DHF-mediated oxidative browning in model wines.

Conclusion

Dihydroxyfumaric acid dihydrate is an indispensable compound for enological research, serving as the mechanistic bridge between tartaric acid degradation and phenolic oxidation. By utilizing model wine systems and spectrophotometric tracking of xanthylium ions, researchers can accurately map the kinetics of wine browning and develop targeted interventions (such as specific enological tannins or optimized


 dosing) to stabilize commercial vintages against light-struck taste and oxidative decay.

References

  • Source: PMC / nih.
  • Source: SciSpace / ichem.
  • Source: infowine.
  • Review-Paper-3.
  • Source: MDPI / nih.
  • Base-Mediated Cascade Aldol Addition and Fragmentation Reactions of Dihydroxyfumaric Acid and Aromatic Aldehydes Source: The Journal of Organic Chemistry - ACS Publications URL

Sources

Application Note: Preparation of Glycolaldehyde via Decarboxylation of Dihydroxyfumaric Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthesis Chemists, and Origin-of-Life Scientists Content Focus: Mechanistic rationale, kinetic optimization, and validated protocols for aqueous and anhydrous synthesis.

Introduction & Mechanistic Rationale

Glycolaldehyde is the simplest possible sugar-related molecule, containing both an aldehyde and a hydroxyl group. It serves as a critical C2 building block in synthetic carbohydrate chemistry and is the primary initiator in the prebiotic formose reaction. While glycolaldehyde can be synthesized via various routes, the decarboxylation of remains one of the most reliable, high-yield preparative methods.

DHF, formally a dimer of glyoxylic acid, decomposes spontaneously in solution to yield glycolaldehyde and two equivalents of carbon dioxide. The reaction proceeds via two consecutive first-order decarboxylation steps. Understanding the causality of these steps is critical for protocol optimization: the monoanion of DHF is the exclusive active species driving the first, rate-limiting decarboxylation event. This initial step yields an enol intermediate that rapidly ketonizes to hydroxymalonic acid hemialdehyde, which subsequently undergoes a fast second decarboxylation to form the final glycolaldehyde product.

Mechanism A Dihydroxyfumaric Acid (DHF) B DHF Monoanion (Active Species) A->B pKa1 ~1.57 (pH 2.6-2.7) C Enol Intermediate B->C -CO₂ (k = 2.69E-2 min⁻¹) D Hydroxymalonic Acid Hemialdehyde C->D Ketonization E Glycolaldehyde (Product) D->E -CO₂ (Fast)

Mechanistic pathway of DHF decarboxylation highlighting the monoanion as the active species.

Chemical Principles & Kinetics

To design a self-validating and efficient protocol, we must look at the thermodynamic ionization constants of DHF. At 25°C, the constants are


 and 

.

By applying the formula for the maximum concentration of an intermediate ampholyte (


), we can calculate the theoretical optimal pH for the reaction:
  • Calculated

    
      = 
    
    
    

This theoretical derivation closely matches the experimentally observed pH optimum of 2.6–2.7. Operating strictly within this pH window ensures that the monoanion concentration is maximized, preventing the accumulation of the unreactive fully protonated diacid or the fully deprotonated dianion.

Table 1: Physicochemical and Kinetic Parameters of DHF Decarboxylation
ParameterValueExperimental ConditionsReference
1st Ionization Constant (

)

25°C, Aqueous
2nd Ionization Constant (

)

25°C, Aqueous
Kinetic pH Optimum 2.6 – 2.725°C, Aqueous
Rate Constant (

)

25°C, Monoanion active species

Experimental Protocols

Depending on downstream applications, glycolaldehyde can be prepared via an aqueous thermal route (ideal for prebiotic studies and biological assays) or an anhydrous pyridine-mediated route (essential for synthesizing deuterated isotopologues where aqueous protons would cause rapid H/D exchange),.

Protocol A: Aqueous Thermal Decarboxylation (pH-Optimized)

Causality Note: DHF has sparing solubility in water, which protects the bulk material from premature decomposition. Adjusting the pH to 2.6–2.7 not only solubilizes the material by forming the monoanion but also triggers the kinetically active state.

  • Suspension: Suspend 1.0 equivalent of DHF hydrate in pre-chilled (4°C) deionized water to achieve a nominal concentration of 0.1 M to 0.5 M.

  • Activation (pH Adjustment): Carefully titrate the suspension with dilute aqueous

    
     or 
    
    
    
    until the pH reaches 2.6–2.7. The solution will transition from a cloudy suspension to a clear solution as the reactive monoanion is generated.
  • Decarboxylation: Transfer the reaction vessel to a water bath set at 25°C to 40°C. Equip the flask with a gas bubbler. The evolution of

    
     serves as a physical, self-validating proxy for reaction progress.
    
  • Quenching & Isolation: Once gas evolution completely ceases (typically 2–4 hours depending on the exact temperature), flash-freeze the clear solution in liquid nitrogen.

  • Lyophilization: Lyophilize the frozen mixture to remove water gently. Note: Glycolaldehyde is highly reactive; excessive heat during solvent removal will cause formose-type aldol condensation. The product is typically isolated as a stable crystalline dimer (1,4-dioxane-2,5-diol).

Protocol B: Anhydrous Pyridine-Mediated Decarboxylation

Causality Note: acts as both a solvent and a mild base. Its basicity is sufficient to induce the anionic state required for decarboxylation without the need for aqueous buffers, making it the standard for isotopic labeling.

  • Preparation: In a flame-dried Schlenk flask under an inert nitrogen atmosphere, dissolve DHF hydrate (or deuterated DHF, previously prepared via exchange in

    
    ) in anhydrous pyridine.
    
  • Thermal Decarboxylation: Heat the mixture gently to 50–70°C while stirring. Monitor the reaction via a bubbler to track

    
     off-gassing.
    
  • Solvent Removal: Upon completion, remove the pyridine in vacuo. Because pyridine is significantly more volatile than the dimeric form of glycolaldehyde, it can be stripped off cleanly.

  • Purification: If residual pyridine signals are detected via NMR, perform co-evaporation with a volatile anhydrous co-solvent (e.g., dry toluene) to yield the purified solid.

Workflow cluster_A Protocol A: Aqueous (Thermal) cluster_B Protocol B: Anhydrous (Pyridine) Start Dihydroxyfumaric Acid (DHF) A1 Suspend in H₂O (4°C) Start->A1 B1 Dissolve in Dry Pyridine Start->B1 A2 Adjust pH to 2.6-2.7 A1->A2 A3 Incubate (25-40°C) & Vent CO₂ A2->A3 A4 Lyophilize to prevent condensation A3->A4 Product Glycolaldehyde (Isolated as 1,4-dioxane-2,5-diol) A4->Product B2 Heat (50-70°C) under N₂ B1->B2 B3 Evaporate Pyridine in vacuo B2->B3 B3->Product

Parallel experimental workflows for aqueous and anhydrous preparation of glycolaldehyde.

References

  • ,,, Hay, R. W., & Harvie, S. J. (1965). The uncatalysed and nickel(II) catalysed decarboxylation of dihydroxyfumaric acid. Australian Journal of Chemistry, 18(8), 1197-1209. URL: [Link]

  • , Sagi, V. N., Punna, V., Hu, F., Meher, G., & Krishnamurthy, R. (2012).

Controlling Reaction Pathways: A Detailed Guide to the Reaction of Dihydroxyfumaric Acid with Aldehydes

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers

Abstract: Dihydroxyfumaric acid (DHF) is a unique and versatile C4-dicarboxylic acid whose reactivity with aldehydes is exquisitely sensitive to reaction conditions. This application note provides a comprehensive guide for researchers on controlling the chemodivergent outcomes of this reaction. We will delve into the fundamental principles governing DHF's reactivity, explore the mechanistic pathways dictated by the choice of base and solvent, and provide detailed, field-tested protocols for synthesizing distinct product classes. This guide is intended for chemists in organic synthesis, drug discovery, and prebiotic chemistry research.

Core Principles: The pH-Dependent Amphoteric Nature of Dihydroxyfumaric Acid

Dihydroxyfumaric acid possesses a remarkable amphoteric character, meaning it can function as either an electrophile or a nucleophile depending on the chemical environment.[1] While its diester derivatives are known to react as electrophiles, the synthetic utility of DHF's inherent nucleophilicity remained underexplored until recently.[2][3]

The key to unlocking its nucleophilic potential lies in the deprotonation of its ene-diol moiety under basic conditions. The formation of the dihydroxyfumarate dianion (DHF²⁻) transforms the molecule into a potent carbon-centered nucleophile, capable of attacking electrophilic carbonyls, such as those in aldehydes.[1][3] Computational studies support this, showing that the dianion is a strong reducing or nucleophilic agent, whereas the free acid and its diester are not.[1] This pH-controlled activation is the foundational principle for all subsequent reactions with aldehydes.

Caption: Activation of DHF to its nucleophilic dianion form under basic conditions.

Mechanistic Pathways and Chemodivergence

The reaction between the DHF dianion and an aldehyde proceeds via an initial aldol-type addition to form a key intermediate. From this point, the reaction can diverge into distinct pathways, a phenomenon known as chemodivergence, which is primarily controlled by the choice of base and solvent system.[2] This control allows for the selective synthesis of different classes of polyhydroxy compounds from the same set of starting materials.

Recent studies have elegantly demonstrated two primary, controllable pathways when reacting DHF with aromatic and heteroaromatic aldehydes.[1][2][3]

  • Pathway A (Aqueous Hydroxide): Aldol Addition → Deoxalation Cascade. In a predominantly aqueous medium using a strong base like sodium hydroxide (NaOH), the initial aldol adduct undergoes a fragmentation cascade. This "deoxalation" involves the elimination of an oxalate molecule, ultimately yielding a 3-aryl-2,3-dihydroxypropanoic acid .[1][3]

  • Pathway B (Organic Base/Solvent): Aldol Addition → Tautomerization. When the reaction is conducted in an organic solvent like tetrahydrofuran (THF) with a non-nucleophilic organic base such as triethylamine (NEt₃), the fragmentation cascade is suppressed. Instead, the reaction stops after the initial aldol addition, and subsequent tautomerization leads to the formation of a 1-aryl-2,3-dihydroxypropanone .[1][2]

Caption: Chemodivergent pathways in the reaction of DHF with aromatic aldehydes.

Summary of Reaction Conditions

The choice of aldehyde, base, and solvent dictates the final product. The table below summarizes the conditions for achieving specific outcomes based on published literature.

Aldehyde TypeBaseSolvent SystemPrimary Product TypeReference
Aromatic / HeteroaromaticNaOH / LiOHTHF / H₂O (e.g., 1:3.5)3-Aryl-2,3-dihydroxypropanoic Acid[1][2]
Aromatic / HeteroaromaticTriethylamine (NEt₃)Tetrahydrofuran (THF)1-Aryl-2,3-dihydroxypropanone[1][2]
Glyoxylate, FormaldehydepH 8-11 (e.g., Li₂DHF)Water (D₂O for NMR)Dihydroxyacetone, tetrulose, pentuloses[4][5]
GlyoxylatepH > 12WaterOxalate[4]

Detailed Experimental Protocols

The following protocols are adapted from established procedures and include explanations for key steps to ensure reproducibility and understanding.[1]

Protocol 1: Synthesis of 3-Aryl-2,3-dihydroxypropanoic Acids (Aqueous Hydroxide Method)

This protocol is designed to favor the deoxalation pathway.

Objective: To synthesize 3-phenyl-2,3-dihydroxypropanoic acid from DHF and benzaldehyde.

Materials:

  • Dihydroxyfumaric acid dihydrate (DHF)

  • Benzaldehyde

  • Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF), reagent grade

  • Deionized Water

  • Hydrochloric acid (HCl), concentrated

  • Methanol (MeOH), anhydrous

  • Sulfuric acid (H₂SO₄), concentrated

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reagent Preparation: In a round-bottom flask, dissolve NaOH (4 equivalents) in deionized water. Carefully add THF to create a 3.5:1 H₂O:THF solvent mixture. Cool the solution in an ice bath.

    • Rationale: Using a strong base (NaOH) in a water-rich environment is critical to promote the deoxalation cascade.[1] The THF helps to solubilize the aromatic aldehyde.

  • DHF Activation: Add DHF dihydrate (1 equivalent) to the cooled basic solution. Stir until it is fully dissolved. The solution should be clear. This step generates the nucleophilic DHF²⁻ dianion.

  • Aldol Addition: Slowly add benzaldehyde (3 equivalents) to the reaction mixture while maintaining the cool temperature.

    • Rationale: An excess of the aldehyde ensures complete consumption of the DHF. The reaction is temperature-sensitive, and slow addition prevents unwanted side reactions.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the DHF is consumed.

  • Acidification & Workup: Once the reaction is complete, cool the mixture in an ice bath and carefully acidify with concentrated HCl until the pH is ~1. This step protonates the carboxylate product and neutralizes excess base. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate) to isolate the crude product.

  • Esterification for Purification: The crude dihydroxy acid can be difficult to purify directly. A common strategy is to convert it to its methyl ester.[1] Concentrate the crude product, redissolve it in anhydrous methanol, add a catalytic amount of concentrated sulfuric acid (a few drops), and reflux the mixture for 5 hours.

    • Rationale: Esterification increases the compound's volatility and improves its chromatographic properties, simplifying purification by silica gel chromatography.

  • Purification: After reflux, concentrate the reaction mixture onto a small amount of silica gel. Purify the residue via flash column chromatography (e.g., using a 5% MeOH in DCM eluent system) to obtain the pure methyl 2,3-dihydroxy-3-phenylpropanoate.

Protocol 2: Synthesis of 1-Aryl-2,3-dihydroxypropanones (Organic Base/Solvent Method)

This protocol is designed to favor the tautomerization pathway, preventing fragmentation.

Objective: To synthesize 1-phenyl-2,3-dihydroxypropanone from DHF and benzaldehyde.

Materials:

  • Dihydroxyfumaric acid dihydrate (DHF)

  • Benzaldehyde

  • Triethylamine (NEt₃)

  • Tetrahydrofuran (THF), anhydrous

Step-by-Step Procedure:

  • Reagent Preparation: In a flame-dried, nitrogen-purged round-bottom flask, dissolve DHF dihydrate (1 equivalent) in anhydrous THF.

    • Rationale: Anhydrous conditions are crucial to prevent the water-mediated deoxalation seen in Protocol 1.

  • DHF Activation: Add triethylamine (NEt₃, 3-4 equivalents) to the solution. Stir for 10-15 minutes. NEt₃ is a non-nucleophilic base that is strong enough to deprotonate DHF but does not promote the fragmentation cascade.[2]

  • Aldol Addition: Add benzaldehyde (1.5-2 equivalents) to the reaction mixture.

  • Reaction & Monitoring: Stir the reaction at room temperature and monitor by TLC or LC-MS. This pathway often proceeds more slowly than the aqueous alternative.

  • Workup and Purification: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent. The crude product can then be purified by silica gel column chromatography to yield the desired 1-aryl-2,3-dihydroxypropanone.

Product Characterization

Confirming the structure of the reaction products is essential. The two distinct product classes have clear spectroscopic signatures.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are primary tools. For 3-aryl-2,3-dihydroxypropanoic acids (or their esters), characteristic signals for the two carbinol protons (CH-OH) will be observed. For 1-aryl-2,3-dihydroxypropanones, a key signal will be the carbonyl carbon (~200 ppm in ¹³C NMR), which is absent in the dihydroxy acid product.[4][6]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass and elemental composition of the product, distinguishing between the two possible isomers.[7]

Caption: General experimental workflow for DHF-aldehyde reactions.

Conclusion

The reaction between dihydroxyfumaric acid and aldehydes is a powerful tool for synthesizing complex molecules. Its outcome is not predetermined but is instead a function of deliberate experimental choices. By carefully selecting the base and solvent system, researchers can steer the reaction toward distinct, predictable products. The aqueous hydroxide system favors a fragmentation cascade to yield dihydroxypropanoic acids, while an organic base in an aprotic solvent preserves the carbon backbone to produce dihydroxypropanones. This level of control opens up avenues for targeted synthesis in diverse fields, from creating novel pharmaceutical scaffolds to exploring fundamental questions about the prebiotic origins of sugars.

References

  • Butch, C. et al. (2018). pH-controlled reaction divergence of decarboxylation versus fragmentation in reactions of dihydroxyfumarate with glyoxylate and formaldehyde: Parallels to biological pathways. ResearchGate. Available at: [Link]

  • Ward, G. et al. (2018). Base-Mediated Cascade Aldol Addition and Fragmentation Reactions of Dihydroxyfumaric Acid and Aromatic Aldehydes: Controlling Chemodivergence via Choice of Base, Solvent, and Substituents. The Journal of Organic Chemistry, 83(23), 14219-14233. Available at: [Link]

  • Ward, G. et al. (2018). Base-Mediated Cascade Aldol Addition and Fragmentation Reactions of Dihydroxyfumaric Acid and Aromatic Aldehydes: Controlling Chemodivergence via Choice of Base, Solvent, and Substituents. PubMed. Available at: [Link]

  • Fanta, P. E. (1954). Chemistry of Dihydroxyfumaric Acid. Journal of the American Chemical Society. Available at: [Link]

  • Ianev, S. et al. (2021). Antioxidant Properties of Dihydroxyfumaric Acid and Its Dimethyl Ether: a Comparative DFT Study of Their Reactions with the Stable Radical DPPH*. ResearchGate. Available at: [Link]

  • Halliwell, B. & De Rycker, J. (1978). Generation of hydrogen peroxide, superoxide and hydroxyl radicals during the oxidation of dihydroxyfumaric acid by peroxidase. Photochemistry and Photobiology. Available at: [Link]

  • Sagi, V. N. et al. (2012). Exploratory Experiments on the Chemistry of the “Glyoxylate Scenario”: Formation of Ketosugars from Dihydroxyfumarate. Journal of the American Chemical Society, 134(8), 3577-3580. Available at: [Link]

  • BioCrick. Dihydroxyfumaric acid | CAS:133-38-0. BioCrick. Available at: [Link]

  • Popik, V. V. (2014). Occurrence and chemistry of dihydroxyfumaric acid. SciSpace. Available at: [Link]

  • LibreTexts Chemistry. (2024). 12.4: Spectroscopic Properties of Aldehydes and Ketones. LibreTexts. Available at: [Link]

Sources

Spectrophotometric Determination of Dihydroxyfumaric Acid Concentration: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, in-depth protocol for the quantitative determination of Dihydroxyfumaric Acid (DHFA) using a robust spectrophotometric method. It is designed for researchers, scientists, and drug development professionals who require an accurate and reliable assay for DHFA in various aqueous sample matrices. This document emphasizes the scientific principles underlying the chosen methodology, ensuring both technical accuracy and practical, field-proven insights.

Introduction: The Significance of Dihydroxyfumaric Acid Quantification

Dihydroxyfumaric acid (DHFA), an enediol analogue of tartaric acid, is a molecule of significant interest in various scientific domains. It plays a role as a catalyst in redox reactions and is noted for its antioxidant properties.[1][2] In the food and beverage industry, particularly in winemaking, DHFA can influence the stability and sensory characteristics of the final product.[1] Furthermore, its structural similarity to ascorbic acid and its potent antioxidant capabilities make it a compound of interest in pharmaceutical and biomedical research.[2][3]

Accurate quantification of DHFA is crucial for understanding its role in these systems, for quality control in food production, and for evaluating its potential as a therapeutic agent. This application note details a validated spectrophotometric method for the determination of DHFA concentration, offering a balance of sensitivity, specificity, and accessibility for the modern research laboratory.

Principle of the Assay: Derivatization with 2,4-Dinitrophenylhydrazine (2,4-DNPH)

Direct spectrophotometric measurement of DHFA is challenging due to its limited chromophore and its inherent instability in aerobic conditions.[1] To overcome these limitations, this protocol employs a classic and reliable chemical derivatization strategy using 2,4-dinitrophenylhydrazine (2,4-DNPH).

DHFA exists in a tautomeric equilibrium with its keto form, diketosuccinic acid. The carbonyl groups of diketosuccinic acid react with 2,4-DNPH in an acidic medium through a condensation reaction to form a stable, colored 2,4-dinitrophenylhydrazone derivative.[2][4] The intensity of the resulting color, which is enhanced upon alkalinization, is directly proportional to the concentration of DHFA in the sample. The absorbance of the final colored product is measured in the visible region of the spectrum, providing a sensitive and quantitative readout.

The overall workflow of the assay is depicted in the following diagram:

DHFA_Assay_Workflow cluster_sample_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_color_dev Color Development cluster_measurement Spectrophotometric Measurement Sample DHFA-containing Sample Mix_DNPH Add 2,4-DNPH Reagent Sample->Mix_DNPH Standards DHFA Standards Standards->Mix_DNPH Incubate Incubate Mix_DNPH->Incubate Add_NaOH Add NaOH Incubate->Add_NaOH Measure_Abs Measure Absorbance at ~520 nm Add_NaOH->Measure_Abs Analysis Data Analysis Measure_Abs->Analysis

Figure 1. Experimental workflow for the spectrophotometric determination of DHFA.

Materials and Equipment

Reagents
  • Dihydroxyfumaric acid (DHFA), ≥98% purity

  • 2,4-Dinitrophenylhydrazine (2,4-DNPH)

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH)

  • Ethanol, absolute

  • Deionized water (ddH₂O)

Equipment
  • UV-Vis Spectrophotometer

  • Analytical balance

  • pH meter

  • Volumetric flasks (various sizes)

  • Pipettes (various sizes)

  • Test tubes or microcentrifuge tubes

  • Water bath or incubator

  • Vortex mixer

Preparation of Reagents and Standards

DHFA Stock Solution (1 mg/mL)
  • Accurately weigh 100 mg of DHFA powder.

  • Dissolve in 100 mL of deionized water in a volumetric flask.

  • Store the stock solution at 2-8°C and prepare fresh weekly due to the instability of DHFA.

DHFA Working Standards
  • Prepare a series of working standards by diluting the DHFA stock solution with deionized water.

  • A suggested concentration range for the calibration curve is 10-100 µg/mL.

StandardConcentration (µg/mL)Volume of Stock (µL)Final Volume (mL)
11010010
22525010
35050010
47575010
5100100010
2,4-DNPH Reagent (0.1% w/v in 2 M HCl)
  • Dissolve 100 mg of 2,4-DNPH in 100 mL of 2 M HCl.

  • Gentle warming may be required to fully dissolve the reagent.

  • Store in a dark bottle at room temperature. This reagent is stable for several weeks.

Sodium Hydroxide Solution (2.5 M)
  • Carefully dissolve 10 g of NaOH pellets in deionized water and make up to a final volume of 100 mL.

  • Caution: This is an exothermic reaction and should be performed in an ice bath with appropriate personal protective equipment.

Experimental Protocol

Sample Preparation
  • Ensure that the samples containing DHFA are in an aqueous solution.

  • If necessary, dilute the samples to bring the DHFA concentration within the range of the calibration curve (10-100 µg/mL).

  • Prepare a blank sample containing the same matrix as the test samples but without DHFA.

Derivatization and Color Development
  • Pipette 1.0 mL of each standard, sample, and blank into separate, clearly labeled test tubes.

  • Add 1.0 mL of the 0.1% 2,4-DNPH reagent to each tube.

  • Vortex the tubes to ensure thorough mixing.

  • Incubate the tubes in a water bath at 37°C for 50 minutes.

  • After incubation, allow the tubes to cool to room temperature.

  • Carefully add 5.0 mL of 2.5 M NaOH solution to each tube.

  • Vortex immediately and thoroughly. A reddish-brown color will develop.

  • Allow the tubes to stand at room temperature for 10 minutes for the color to stabilize.

Spectrophotometric Measurement
  • Set the spectrophotometer to a wavelength of 520 nm.[1]

  • Use the blank solution to zero the spectrophotometer.

  • Measure the absorbance of each standard and sample.

Data Analysis and Interpretation

Calibration Curve
  • Plot the absorbance values of the DHFA standards against their corresponding concentrations (µg/mL).

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c), where 'y' is the absorbance, 'x' is the concentration, 'm' is the slope, and 'c' is the y-intercept.

  • The coefficient of determination (R²) should be ≥ 0.99 for a valid calibration curve.

Calculation of DHFA Concentration
  • Use the equation of the calibration curve to calculate the concentration of DHFA in the unknown samples. Concentration (µg/mL) = (Absorbance - c) / m

  • Remember to account for any dilution factors used during sample preparation. Original Concentration = Calculated Concentration x Dilution Factor

Method Validation and Troubleshooting

A self-validating system is crucial for trustworthy results. The following aspects should be considered:

  • Linearity: The linear relationship between absorbance and concentration should be established with a sufficient number of data points (at least 5).

  • Sensitivity: The limit of detection (LOD) and limit of quantification (LOQ) can be determined from the standard deviation of the blank and the slope of the calibration curve.

  • Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing replicate samples.

  • Accuracy: Perform recovery studies by spiking a known amount of DHFA into a sample matrix and calculating the percentage recovery.

Troubleshooting Guide

IssuePossible CauseSolution
High background absorbance Contaminated reagents or glassware.Use high-purity reagents and thoroughly clean all glassware.
Interfering substances in the sample.Consider sample cleanup steps like solid-phase extraction.
Low sensitivity Suboptimal reaction conditions.Ensure correct pH, temperature, and incubation time.
Degraded DHFA standards.Prepare fresh standards.
Poor reproducibility Inconsistent pipetting or timing.Use calibrated pipettes and maintain consistent timing for all steps.
Temperature fluctuations during incubation.Use a calibrated water bath or incubator.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the spectrophotometric determination of dihydroxyfumaric acid. By leveraging the well-established derivatization reaction with 2,4-DNPH, this method offers a reliable and accessible means for quantifying DHFA in various research and development settings. Adherence to the outlined procedures and validation practices will ensure the generation of accurate and reproducible data.

References

  • Duca, Gh. (n.d.). Occurrence and chemistry of dihydroxyfumaric acid. SciSpace. Retrieved from [Link]

  • Secara, N. (2010). Stopped-Flow Spectrophotometric Studies of the Kinetics of Interaction of Dihydroxyfumaric Acid with the DPPH Free Radical. Chemistry Journal of Moldova, 5(2), 83-87.
  • Zakaria, S. A., Talal, Z., & Othman, N. S. (2022). Review: Using 2,4-dinitrophenylhydrazine in spectrophotometric determination. Samarra Journal of Pure and Applied Science, 4(2), 123-134.
  • Katsuki, H., Kanayuki, H., Yoshida, T., Kawano, C., & Tanaka, S. (1961). The determination of alpha-ketoglutaric acid by 2,4-dinitrophenylhydrazine; salting-out extraction method. Analytical Biochemistry, 2, 421-432.
  • Juniper Publishers. (2024, December 10). Spectrophotometric Methods in Pharmaceutical Analysis: Principles, Reagents, and Applications. Retrieved from [Link]

  • Silva, J. A., & Borges, A. A. (n.d.). AFTER DERIVATIZATION WITH o-PHENYLENEDIAMINE. Retrieved from [Link]

  • ResearchGate. (2026, January 1). Stopped-Flow Spectrophotometric Studies of the Kinetics of Interaction of Dihydroxyfumaric Acid with the DPPH Free Radical. Retrieved from [Link]

  • Jordan Journal of Chemistry. (n.d.). Use of Iron (III) Chloride for the Sensitive and Selective Assay of Etamsylate in Pharmaceuticals. Retrieved from [Link]

  • ResearchGate. (n.d.). Detection of a-keto acid production using 2, 4-dinitrophenylhydrazine... Retrieved from [Link]

Sources

Application Notes & Protocols: A Comprehensive Guide to the Free Radical Scavenging Activity of Dihydroxyfumaric Acid Dihydrate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed exploration of the free radical scavenging properties of Dihydroxyfumaric Acid (DHF) Dihydrate. As a senior application scientist, this guide moves beyond simple procedural lists to offer in-depth mechanistic insights and robust, self-validating protocols essential for accurate and reproducible research in antioxidant studies.

Introduction: The Scientific Context of Dihydroxyfumaric Acid as an Antioxidant

Reactive oxygen species (ROS) and reactive nitrogen species (RNS) are natural byproducts of cellular metabolism. However, an imbalance leading to an excess of these reactive species results in oxidative stress, a condition implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular disease, and cancer.[1][2] Antioxidants counteract oxidative stress by neutralizing these harmful free radicals.

Dihydroxyfumaric acid (DHF), a naturally occurring C4-dicarboxylic acid, has garnered significant interest for its potent antioxidant and free-radical scavenging capabilities.[3][4] Its structural similarity to L-ascorbic acid (Vitamin C), particularly the presence of an ene-diol moiety, underpins its efficacy as a reducing agent and radical scavenger.[3][5] DHF has been investigated for various applications, from an inhibitor of N-nitrosamine formation to a stabilizer in food and wine.[3] Understanding the precise mechanisms and possessing reliable methods to quantify its activity are paramount for harnessing its therapeutic and industrial potential.

This guide provides the foundational chemistry, validated experimental protocols, and data interpretation frameworks necessary to rigorously evaluate the free radical scavenging activity of Dihydroxyfumaric Acid Dihydrate.

Mechanistic Basis of DHF's Radical Scavenging Activity

The antioxidant power of Dihydroxyfumaric acid is intrinsically linked to its molecular structure. The key functional group is the ene-diol—two hydroxyl groups attached to a carbon-carbon double bond.[3][6] This configuration is highly susceptible to oxidation, making it an excellent donor of hydrogen atoms or electrons to neutralize unstable free radicals.

In solution, DHF exists in a tautomeric equilibrium between its enol and keto forms, with the enol form predominating.[5][7][8] The primary mechanisms by which DHF quenches free radicals are:

  • Hydrogen Atom Transfer (HAT): The DHF molecule donates a hydrogen atom from one of its hydroxyl groups to a free radical (R•), effectively neutralizing it. The resulting DHF radical is significantly more stable due to resonance delocalization.

    DHF−(OH)₂ + R• → DHF−(OH)O• + RH

  • Single Electron Transfer followed by Proton Transfer (SET-PT): DHF first donates an electron to the free radical, forming a DHF radical cation and an anion of the radical. This is typically followed by the transfer of a proton to the radical anion.[6][9]

    DHF + R• → DHF•⁺ + R⁻

    DHF•⁺ → DHF• + H⁺

The efficiency of these processes makes DHF a powerful scavenger of various free radicals, including superoxide (O₂•⁻), hydroxyl (•OH), and peroxyl radicals (ROO•).[10][11]

Standardized Assays for Quantifying Antioxidant Capacity

To empirically measure the free radical scavenging activity of DHF, several well-established in vitro assays are employed. Each assay utilizes a different radical source and detection method, providing a comprehensive profile of the compound's antioxidant potential.

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This method uses a stable free radical, DPPH•, which has a deep violet color in solution with a characteristic absorbance maximum around 517 nm. When an antioxidant like DHF donates a hydrogen atom or electron, the DPPH• is reduced to its non-radical form, DPPH-H, resulting in a color change to yellow. The decrease in absorbance is proportional to the scavenging activity.[12][13][14]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This assay involves the generation of the ABTS radical cation (ABTS•⁺), which is intensely colored blue-green. This pre-formed radical is then exposed to the antioxidant. The antioxidant reduces the ABTS•⁺ back to its colorless neutral form, and the degree of decolorization is measured spectrophotometrically at approximately 734 nm.[15][16] This assay is applicable to both hydrophilic and lipophilic antioxidants.[16]

  • ORAC (Oxygen Radical Absorbance Capacity) Assay: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (commonly fluorescein) from oxidative degradation by peroxyl radicals.[1][17] A free radical initiator (like AAPH) is used to generate peroxyl radicals, which quench the fluorescence of the probe over time. In the presence of an antioxidant like DHF, the fluorescent probe is protected, and its fluorescence decay is inhibited. The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.[18][19]

Logical Workflow for Antioxidant Capacity Assessment

The following diagram illustrates the general experimental pipeline for evaluating the free radical scavenging activity of a test compound like DHF.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_dhf Prepare DHF Stock & Dilutions reaction Initiate Reaction: Mix DHF/Standard with Radical Solution prep_dhf->reaction prep_reagents Prepare Assay Reagents (e.g., DPPH, ABTS•⁺, Fluorescein) prep_reagents->reaction prep_std Prepare Standard Curve (e.g., Trolox, Ascorbic Acid) prep_std->reaction incubation Incubate (Time and Temperature Specific to Assay) reaction->incubation measurement Measure Signal (Absorbance or Fluorescence) incubation->measurement calc_inhibition Calculate % Inhibition measurement->calc_inhibition calc_ic50 Determine IC50 Value (DPPH/ABTS) calc_inhibition->calc_ic50 calc_teac Calculate Trolox Equivalents (ORAC/ABTS) calc_inhibition->calc_teac reporting Summarize & Report Results calc_ic50->reporting calc_teac->reporting

Caption: General workflow for assessing the antioxidant capacity of Dihydroxyfumaric Acid.

Detailed Experimental Protocols

Important Preliminary Step: Preparation of Dihydroxyfumaric Acid Dihydrate Solutions Due to potential stability issues, always prepare fresh solutions of DHF for each experiment.

  • Stock Solution (e.g., 10 mM): Accurately weigh the required amount of Dihydroxyfumaric Acid Dihydrate (MW: 184.09 g/mol ) and dissolve it in a suitable buffer (e.g., 75 mM potassium phosphate buffer, pH 7.4 for ORAC) or solvent (e.g., methanol for DPPH). Ensure complete dissolution.

  • Working Solutions: Perform serial dilutions of the stock solution to create a range of concentrations for testing. The final concentrations should be chosen to generate a dose-response curve.

Protocol 1: DPPH Radical Scavenging Assay

This protocol is adapted for a 96-well microplate format for higher throughput.

A. Materials and Reagents

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (analytical grade)

  • Dihydroxyfumaric Acid (DHF) Dihydrate

  • Standard antioxidant (e.g., Ascorbic Acid or Trolox)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm[12]

B. Preparation of Solutions

  • DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. This solution should be prepared fresh and kept in an amber bottle or covered in foil to protect it from light.[12][14]

  • DHF Solutions: Prepare a series of concentrations (e.g., 10, 25, 50, 100, 200 µM) in methanol.

  • Standard Solutions: Prepare a similar concentration range for Ascorbic Acid or Trolox in methanol.

C. Assay Procedure

  • Plate Setup:

    • Blank: Add 100 µL of methanol to 3 wells.

    • Control: Add 50 µL of methanol to 3 wells.

    • Test Samples: Add 50 µL of each DHF concentration to separate triplicate wells.

    • Standard: Add 50 µL of each standard concentration to separate triplicate wells.

  • Reaction Initiation: Add 50 µL of the 0.1 mM DPPH solution to all wells except the blank wells.[14]

  • Incubation: Mix the plate gently on a shaker and incubate in the dark at room temperature for 30 minutes.[12][20]

  • Measurement: Measure the absorbance of all wells at 517 nm using a microplate reader.[13][20]

D. Calculation of Results

  • Calculate the percentage of DPPH radical scavenging activity using the formula:

    % Scavenging Activity = [ (A_control - A_sample) / A_control ] × 100 [14]

    Where:

    • A_control is the absorbance of the control (DPPH solution + methanol).

    • A_sample is the absorbance of the test sample (DPPH solution + DHF or standard).

  • IC50 Value: Plot the % Scavenging Activity against the concentration of DHF. The IC50 value is the concentration of DHF required to scavenge 50% of the DPPH radicals and can be determined by linear regression analysis.[14][20]

Principle of the DPPH Assay

G DPPH_Radical DPPH• (Violet) DPPH_Reduced DPPH-H (Yellow) DPPH_Radical->DPPH_Reduced H• donation DHF DHF-(OH)₂ (Antioxidant) DHF_Oxidized DHF-(OH)O• (Oxidized Antioxidant) DHF->DHF_Oxidized Reduction

Caption: DHF reduces the stable DPPH radical, causing a color change.

Protocol 2: ABTS Radical Cation Decolorization Assay

A. Materials and Reagents

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt)

  • Potassium persulfate or Ammonium persulfate (APS)[21]

  • Phosphate Buffered Saline (PBS) or Ethanol

  • Dihydroxyfumaric Acid (DHF) Dihydrate

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)

  • 96-well microplate

  • Spectrophotometer or microplate reader (734 nm)

B. Preparation of Solutions

  • ABTS Stock Solution (7 mM): Dissolve ABTS in water or PBS to a final concentration of 7 mM.

  • Potassium Persulfate Solution (2.45 mM): Dissolve potassium persulfate in water to a final concentration of 2.45 mM.

  • ABTS•⁺ Radical Solution: Mix the ABTS stock solution and potassium persulfate solution in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This generates the blue/green ABTS•⁺ radical.[21]

  • Working ABTS•⁺ Solution: Before the assay, dilute the stock ABTS•⁺ solution with PBS or ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.[15]

  • DHF and Trolox Solutions: Prepare serial dilutions in the same solvent used for the working ABTS•⁺ solution.

C. Assay Procedure

  • Plate Setup:

    • Control: Add 200 µL of the working ABTS•⁺ solution to 3 wells.

    • Test Samples/Standard: Add 5 µL of each DHF or Trolox concentration to triplicate wells.

  • Reaction Initiation: Add 200 µL of the working ABTS•⁺ solution to the wells containing the test samples and standards.

  • Incubation: Mix gently and incubate at room temperature for 5-6 minutes.[15]

  • Measurement: Read the absorbance at 734 nm.

D. Calculation of Results

  • Calculate the percentage inhibition using the formula:

    % Inhibition = [ (A_control - A_sample) / A_control ] × 100

  • TEAC Value: Create a standard curve by plotting the % inhibition against the concentration of Trolox. The antioxidant capacity of DHF is expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Protocol 3: Oxygen Radical Absorbance Capacity (ORAC) Assay

A. Materials and Reagents

  • Fluorescein Sodium Salt

  • AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride)

  • Trolox

  • Dihydroxyfumaric Acid (DHF) Dihydrate

  • 75 mM Potassium Phosphate Buffer (pH 7.4)

  • Black 96-well microplate (essential to minimize background fluorescence)

  • Fluorescence microplate reader with temperature control (Excitation: 485 nm, Emission: 520 nm)

B. Preparation of Solutions (Prepare fresh daily)

  • Fluorescein Working Solution: Prepare a working solution of fluorescein in 75 mM phosphate buffer. The final concentration in the well is typically around 70 nM.

  • AAPH Solution: Prepare AAPH solution in 75 mM phosphate buffer.[22]

  • Trolox and DHF Solutions: Prepare serial dilutions of Trolox (e.g., 12.5 to 200 µM) and DHF in 75 mM phosphate buffer.[19][22]

C. Assay Procedure

  • Plate Setup: To each well of a black 96-well plate, add:

    • 25 µL of the DHF sample, Trolox standard, or phosphate buffer (for the blank).[1][18]

    • 150 µL of the fluorescein working solution.[1][18]

  • Pre-incubation: Mix and incubate the plate at 37°C for 30 minutes directly in the plate reader.[17][18]

  • Reaction Initiation: After incubation, rapidly add 25 µL of the AAPH solution to all wells using a multi-channel pipette or an automated injector.[1][18]

  • Kinetic Measurement: Immediately begin reading the fluorescence every 1-2 minutes for at least 60-90 minutes at 37°C. The reader should be set to shake the plate before each reading.[18]

D. Calculation of Results

  • Area Under the Curve (AUC): Calculate the area under the fluorescence decay curve for each sample, standard, and blank.

  • Net AUC: Subtract the AUC of the blank from the AUC of each sample and standard.

    Net AUC = AUC_sample - AUC_blank

  • ORAC Value: Plot the Net AUC for the Trolox standards against their concentrations to create a standard curve. Calculate the ORAC value of the DHF samples by comparing their Net AUC to the Trolox standard curve. The results are expressed as micromoles of Trolox Equivalents (TE) per gram or mole of DHF.[18]

Data Presentation and Interpretation

Quantitative results from these assays should be summarized for clear comparison. The IC50 value represents the concentration of an antioxidant required to inhibit 50% of the initial radical concentration and is a common metric for DPPH and ABTS assays. A lower IC50 value indicates higher antioxidant activity. For ORAC and ABTS assays, results are often expressed as TEAC, which compares the antioxidant's activity to that of the standard, Trolox.

Table 1: Example Summary of Free Radical Scavenging Data for Dihydroxyfumaric Acid

AssayParameterDihydroxyfumaric AcidStandard: Ascorbic AcidStandard: Trolox
DPPH IC50 (µM)[Insert experimental value]~25-50 µM~40-80 µM
ABTS TEAC (µmol TE/µmol)[Insert experimental value]-1.0 (by definition)
ORAC ORAC Value (µmol TE/µmol)[Insert experimental value]-1.0 (by definition)

Note: IC50 values for standards can vary based on specific experimental conditions.[14]

Interpretation: The potent scavenging activity of DHF is demonstrated by low IC50 values in the DPPH assay and high TEAC/ORAC values. Comparing these results to well-known standards like Ascorbic Acid and Trolox provides a benchmark for its efficacy. The most powerful ABTS scavenger is dihydroxyfumaric acid itself, followed by some of its derivatives.[5]

Troubleshooting and Key Considerations

  • Compound Solubility: Ensure DHF is fully dissolved in the appropriate solvent/buffer. Sonication may be required. Insoluble particles can interfere with spectrophotometric readings.

  • Radical Solution Stability: DPPH and ABTS•⁺ solutions are light and temperature-sensitive. Prepare them fresh, store them protected from light, and check the absorbance of the control before each experiment to ensure consistency.

  • Reaction Kinetics: The incubation times specified in the protocols are critical. Adhere to them strictly for reproducible results. The ORAC assay, in particular, is a kinetic assay, and the entire decay curve is required for accurate AUC calculation.

  • Controls are Essential: Always include a blank (no radical), a control (radical + solvent), and a positive control (a standard antioxidant) in every assay plate to validate the procedure and allow for accurate calculations.

References

  • Filo. (2025, September 21). Detailed Protocol of DPPH Assay.
  • Cell Biolabs, Inc. OxiSelect™ Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay.
  • Scribd. DPPH Assay Protocol for Antioxidant Activity.
  • Bio-protocol. DPPH Assay.
  • Experimental protocol of DPPH assay to assess the antioxidant activity of EOs.
  • Observations on the Antioxidant Activity of Novel Dihydroxyfumaric Acid Derivatives. (2026, January 11).
  • BMG LABTECH. (2014, December). ORAC assay to determine antioxidant capacity.
  • MDPI. (2024, February 9). A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices.
  • Kamiya Biomedical Company. Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay.
  • Benchchem. (2025). Application Notes and Protocols: DPPH Assay for Antioxidant Activity of 3,7-Dihydroxyflavone.
  • G-Biosciences. ABTS Assay, Cat # BAQ060.
  • Active Concepts. (2015, February 23). Oxygen Radical Absorbance Capacity (ORAC) Assay.
  • ResearchGate. Dihydroxyfumaric Acid: A Review of Transformations, New Derivatives, Importance, and Applications.
  • Cosmo Bio USA. ABTS Antioxidant Capacity Assay Kit Manual.
  • Zen-Bio. ABTS Antioxidant Assay Kit.
  • PubMed. Antioxidant activity applying an improved ABTS radical cation decolorization assay.
  • protocols.io. (2019, July 2). ABTS decolorization assay – in vitro antioxidant capacity.
  • SciSpace. Observations on the antioxidant activity of novel dihydroxyfumaric acid derivatives.
  • Scribd. Antioxidant Activity of Dihydroxyfumaric Acid.
  • NIH PubChem. Dihydroxyfumaric acid | C4H4O6 | CID 54678503.
  • PMC. Generation of hydrogen peroxide, superoxide and hydroxyl radicals during the oxidation of dihydroxyfumaric acid by peroxidase.
  • PubMed. (1977, June 1). Generation of hydrogen peroxide, superoxide and hydroxyl radicals during the oxidation of dihydroxyfumaric acid by peroxidase.
  • Chemistry & Biology Interface. (2013, July 5). Review-Paper-3.pdf.
  • SciSpace. Occurrence and chemistry of dihydroxyfumaric acid.
  • Molecular Mechanisms behind Free Radical Scavengers Function against Oxidative Stress. (2017, July 10).

Sources

Troubleshooting & Optimization

improving stability of dihydroxyfumaric acid in aqueous solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Dihydroxyfumaric Acid (DHF) Handling and Stabilization. As a Senior Application Scientist, I frequently consult with research teams struggling with the erratic behavior of DHF in aqueous media. The key to mastering DHF lies not in fighting its reactivity, but in understanding the thermodynamic and kinetic drivers of its degradation.

This guide synthesizes structural chemistry with field-proven protocols to help you achieve reproducible results. Rather than providing arbitrary instructions, we will explore the causality behind DHF instability so you can engineer your experimental conditions for maximum stability.

Part 1: The Mechanistic Root of DHF Instability

DHF is notoriously unstable in aqueous environments due to its amphoteric reactivity and its ene-diol moiety. Its stability is entirely dependent on its ionization state, which is dictated by the pH of your solution.

  • Tautomerism: In aqueous solutions, the free acid is completely enolized (trans-enol structure). However, in alkaline solutions, it shifts almost exclusively to the keto form 1. This tautomerization drastically alters its reactivity profile.

  • Decarboxylation: DHF undergoes consecutive decarboxylation steps to yield glycolaldehyde. The kinetically active species for this degradation is the monoanion 2. Trace transition metals (such as Ni²⁺) act as potent catalysts for this process.

  • Oxidation & Condensation: As the pH increases and the dicarboxylate forms, DHF becomes highly susceptible to rapid aerobic oxidation (yielding diketosuccinic acid) 3 and self-condensation (yielding pentulosonic acid) 4.

Part 2: Troubleshooting FAQs

Q1: My DHF solution rapidly turns yellow/brown upon dissolution in water. What is happening? A: This color change is the visual hallmark of aerobic oxidation. The dicarboxylate form of DHF is rapidly oxidized by dissolved oxygen to form diketosuccinic acid, which subsequently degrades [[3]](). Solution: You must degas your aqueous solvent using inert gas (N₂ or Argon) sparging for at least 30 minutes prior to dissolution. Maintain an inert headspace throughout your experiment.

Q2: I am trying to use DHF as a nucleophile, but my NMR shows the formation of sugar-like byproducts. How do I prevent this? A: You are observing the self-condensation of water-soluble DHF salts into the threo diastereomer of pentulosonic acid. In this state, DHF acts as both a nucleophile and an electrophile 1. Solution: If nucleophilic reactivity is required, strictly control the stoichiometry of your base and use the reagent immediately. Alternatively, if you need a stable electrophile, consider using the diester derivative (dimethyl dihydroxyfumarate, DiMeDHF), which is stable under air for months and does not self-condense 4.

Q3: Why does my DHF degrade even in strictly deoxygenated water at room temperature? A: Even in the absence of oxygen, DHF undergoes spontaneous decarboxylation to glycolaldehyde. The monoanion is the active species for this pathway, and trace transition metals (like Ni²⁺) act as potent catalysts 2. Solution: Prepare solutions at a highly acidic pH to keep DHF fully protonated, maintain the temperature at 4 °C, and add a metal chelator (e.g., EDTA) to sequester catalytic trace metals.

Part 3: Standard Operating Protocol (SOP) for Stable DHF Preparation

To ensure experimental integrity, this protocol is designed as a self-validating system . By systematically shutting down oxidation, metal-catalyzed decarboxylation, and self-condensation pathways, we maximize the half-life of aqueous DHF.

Step-by-Step Methodology:

  • Solvent Deoxygenation: Boil ultrapure water (18.2 MΩ·cm) for 10 minutes, then sparge with high-purity Argon gas for 45 minutes while cooling the vessel to 4 °C in an ice bath. Validation Check: Use a dissolved oxygen (DO) meter to confirm DO is < 0.1 mg/L before proceeding.

  • Trace Metal Chelation: Dissolve EDTA to a final concentration of 1 mM in the deoxygenated water. Causality: EDTA sequesters trace transition metals that otherwise exponentially accelerate the monoanion decarboxylation pathway [[2]]().

  • pH Suppression: Adjust the solvent pH to 1.0 using strictly degassed 1 M HCl. Causality: At pH 1.0, DHF exists predominantly as the fully protonated free acid, suppressing the formation of the highly reactive monoanion and dicarboxylate species.

  • DHF Dissolution: Under a continuous Argon sweep, add solid DHF to reach your target concentration (e.g., 10 mM). Stir gently at 4 °C until fully dissolved.

  • System Validation (UV-Vis): Immediately acquire a UV-Vis spectrum of an aliquot. Pure, fully enolized DHF in acidic aqueous solution exhibits a characteristic, stable absorption profile 1. Monitor the absorbance at

    
     over 2 hours; a stable baseline confirms the successful suppression of degradation pathways.
    

Part 4: Quantitative Kinetic & Thermodynamic Data

ParameterValueConditionsMechanistic Implication
First Ionization Constant (

)

25 °C, AqueousDHF readily deprotonates to the monoanion, the primary species responsible for decarboxylation [[2]]().
Second Ionization Constant (

)

25 °C, AqueousFormation of the highly reactive dicarboxylate occurs rapidly at mildly acidic to neutral pH 1.
Monoanion Decarboxylation Rate (

)

25 °C, AqueousSolutions have a short half-life at room temperature; necessitates immediate use or strict cooling 2.
Tautomerization Rate (enol + OH⁻ → keto)

25 °C, AlkalineRapid structural shift to the keto form in basic conditions, drastically altering chemical reactivity 1.

Part 5: Degradation Pathway Visualization

DHF_Degradation DHF_Diacid DHF (Free Acid) Stable at low pH DHF_Monoanion DHF Monoanion Active Decarboxylation Species DHF_Diacid->DHF_Monoanion pKa1 ~ 1.57 DHF_Dicarboxylate DHF Dicarboxylate Highly Reactive DHF_Monoanion->DHF_Dicarboxylate pKa2 ~ 3.36 Glycolaldehyde Glycolaldehyde (Decarboxylation Product) DHF_Monoanion->Glycolaldehyde Decarboxylation (Catalyzed by Ni2+, Cu2+) Diketosuccinic Diketosuccinic Acid (Oxidation Product) DHF_Dicarboxylate->Diketosuccinic O2 (Rapid Oxidation) Pentulosonic Pentulosonic Acid (Self-Condensation Product) DHF_Dicarboxylate->Pentulosonic Self-Condensation (Aqueous, High pH) Diketosuccinic->Glycolaldehyde Decarboxylation

Mechanistic pathways of DHF degradation based on ionization state and environmental factors.

References

  • Kinetic Study of the Hexacyanoferrate (III) Oxidation of Dihydroxyfumaric Acid in Acid Media. Source: researchgate.net.
  • Occurrence and chemistry of dihydroxyfumaric acid. Source: scispace.com.
  • Base-Mediated Cascade Aldol Addition and Fragmentation Reactions of Dihydroxyfumaric Acid and Aromatic Aldehydes. Source: acs.org.
  • Dihydroxyfumaric Acid: A Review of Transformations, New Derivatives, Importance, and Applications. Source: researchgate.net.

Sources

Technical Support Center: Preventing Rapid Oxidation of Dihydroxyfumaric Acid Dihydrate (DHF)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. Dihydroxyfumaric acid dihydrate (DHF) is a highly reactive enediol compound widely utilized as a reducing agent, a nucleophile in organic synthesis, and a biological intermediate. However, its inherent instability in aqueous solutions often leads to experimental irreproducibility. This guide provides authoritative, field-proven methodologies to stabilize DHF, ensuring scientific integrity and consistent yields in your workflows.

Mechanistic Overview of DHF Instability

To effectively stabilize DHF, one must understand the causality behind its degradation. DHF degrades through two primary, competing pathways depending on the environmental conditions:

  • Oxidative Degradation (EC Mechanism): Similar to ascorbic acid, DHF is highly sensitive to dissolved oxygen. It undergoes an Electrochemical-Chemical (EC) oxidation mechanism, losing electrons to form diketosuccinic acid . This intermediate is highly unstable and rapidly undergoes spontaneous decarboxylation to yield glycolaldehyde, mesoxalic acid, and CO₂[1][2]. This pathway is heavily catalyzed by trace transition metals (e.g., Fe³⁺, Cu²⁺)[3].

  • Base-Mediated Self-Condensation: The enediol core of DHF exhibits amphoteric reactivity. At elevated pH (> 7), the deprotonation of the enediol increases its nucleophilicity, causing DHF to undergo rapid aldol self-condensation, forming artifacts like pentulosonic acid[4].

DHF_Degradation_Pathway DHF Dihydroxyfumaric Acid Dihydrate (DHF) DKS Diketosuccinic Acid (Oxidized Form) DHF->DKS Oxidation (EC Mechanism) Condensation Pentulosonic Acid (Self-Condensation) DHF->Condensation Aldol Addition Catalysts O2 & Trace Metals (Fe3+, Cu2+) Catalysts->DKS Catalyzes Decarb Decarboxylation (-CO2) DKS->Decarb Spontaneous Products Glycolaldehyde & Mesoxalic Acid Decarb->Products Degradation HighPH High pH (>7) Hydroxide Ions HighPH->Condensation Triggers

Mechanistic pathways of DHF degradation via oxidation and base-mediated condensation.

Troubleshooting Guide & FAQs

Q1: My DHF solution turns yellow/brown within minutes of preparation. What is happening? A1: This is a classic indicator of auto-oxidation. DHF is highly sensitive to dissolved oxygen and trace transition metals, which act as single-electron transfer catalysts to oxidize DHF into diketosuccinic acid[2]. Corrective Action: Always use ultra-pure, deoxygenated water and add a metal chelator (e.g., EDTA or DTPA) to sequester catalytic trace metals[3].

Q2: I am observing rapid gas evolution (bubbling) when I dissolve DHF in a neutral/mildly basic buffer. Is this normal? A2: The bubbling is CO₂ gas, indicating that your DHF has already oxidized and is now undergoing irreversible decarboxylation[2]. Corrective Action: Maintain the pH between 4.0 and 5.0 if possible, and ensure strict anaerobic conditions. Alkaline conditions accelerate both oxidation and self-condensation[4].

Q3: Can I store prepared DHF solutions in the refrigerator for later use? A3: No. While the solid dihydrate form of DHF is surprisingly stable under air for months[5], aqueous solutions degrade rapidly. If you must store it, flash-freeze deoxygenated aliquots in liquid nitrogen immediately after preparation and store at -80 °C.

Standard Operating Procedure (SOP): Anaerobic Preparation of DHF Solutions

To ensure experimental reproducibility, every protocol must be a self-validating system. Follow this optimized workflow to prepare stable DHF solutions.

Step 1: Solvent Deoxygenation

  • Action: Sparge ultra-pure water (18.2 MΩ·cm) with Argon gas for a minimum of 30 minutes.

  • Causality: Dissolved oxygen acts as the primary electron acceptor in the auto-oxidation of the enediol core. Complete removal halts the primary degradation pathway.

Step 2: Trace Metal Chelation

  • Action: Dissolve 1 mM EDTA or DTPA into the deoxygenated solvent.

  • Causality: Trace amounts of Fe³⁺ or Cu²⁺ act as potent catalysts, accelerating oxidation even in low-oxygen environments[3]. Chelators sterically block the coordination sites of these metals, preventing them from interacting with DHF.

Step 3: Temperature and pH Control

  • Action: Chill the solvent to 4 °C and adjust the pH to 4.5 – 5.0 using a degassed buffer.

  • Causality: Lower temperatures reduce the kinetic rate of oxidation. A slightly acidic pH prevents the base-mediated deprotonation of DHF, which otherwise increases its nucleophilicity and triggers unwanted aldol self-condensation[4].

Step 4: DHF Dissolution

  • Action: Add Dihydroxyfumaric acid dihydrate powder under a continuous Argon blanket. Mix gently by inversion; do not vortex.

  • Causality: Vortexing introduces shear and potential oxygen ingress. The dihydrate form dissolves readily without aggressive agitation.

Step 5: Self-Validation (Quality Control)

  • Action: Measure the UV-Vis absorbance of a diluted aliquot. Intact DHF exhibits a strong, characteristic absorption peak at ~290 nm.

  • Causality: A rapid decrease in the 290 nm peak or the appearance of new downstream peaks indicates the formation of diketosuccinic acid. If the 290 nm peak is compromised, the solution must be discarded to prevent experimental artifacts.

Quantitative Data: DHF Stability Matrix

The following table summarizes the expected stability of DHF under various laboratory conditions, highlighting the necessity of the SOP described above.

Environmental ConditionAtmosphereAdditivesTemperatureEstimated Stability (Half-Life)Primary Degradation Pathway
Solid State (Dihydrate) AerobicNone25 °C> 6 MonthsNone (Stable)
Aqueous (pH 7.0) AerobicNone25 °C< 1 HourRapid Oxidation
Aqueous (pH 7.0) Aerobic1 mM EDTA25 °C~ 3–4 HoursSlow Oxidation
Aqueous (pH 4.5) Anaerobic (Ar)1 mM EDTA4 °C> 24 HoursSuppressed
Aqueous (pH 9.0) Anaerobic (Ar)None25 °C< 30 MinutesBase-Mediated Condensation

References

  • Base-Mediated Cascade Aldol Addition and Fragmentation Reactions of Dihydroxyfumaric Acid and Aromatic Aldehydes: Controlling Chemodivergence via Choice of Base, Solvent, and Substituents. ACS Publications. 5

  • Exploratory Experiments on the Chemistry of the “Glyoxylate Scenario”: Formation of Ketosugars from Dihydroxyfumarate. ACS Publications. 4

  • Kinetic study of the hexacyanoferrate (III) oxidation of dihydroxyfumaric acid in acid media. National Institutes of Health (NIH). 1

  • Occurrence and chemistry of dihydroxyfumaric acid. SciSpace. 2

  • STIMULATION OF LIPID PEROXIDATION BY DIHYDROXYFUMARATE: THE ACTION OF ANTIOXIDANTS AND THE ROLE OF FREE RADICALS. Brunel University. 3

Sources

optimal pH for dihydroxyfumaric acid storage and handling

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Dihydroxyfumaric Acid (DHF)

Welcome to the technical support center for Dihydroxyfumaric Acid (DHF). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the optimal storage and handling of DHF. As a compound with significant potential yet notable instability, proper handling is paramount to ensure experimental success and reproducibility. This center addresses common challenges through detailed FAQs, troubleshooting guides, and validated protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of Dihydroxyfumaric Acid (DHF) degradation?

A1: The primary cause of DHF degradation is its high susceptibility to oxidation. The ene-diol functional group, which is responsible for its potent antioxidant and biological activities, is also its point of instability.[1][2] DHF can be readily oxidized, especially in aerobic conditions or in the presence of strong oxidizing agents.[3] Furthermore, its stability is significantly influenced by temperature, light, and pH. Extremes of temperature and direct sunlight should be avoided during storage and handling.

Q2: What is the optimal pH for storing DHF solutions?

A2: The optimal pH for storing DHF solutions is in the mildly acidic range, typically between pH 3.0 and 4.0 . This is a critical parameter to control. While DHF is susceptible to decarboxylation in strongly acidic media, it is also highly reactive and unstable under basic conditions.[4][5]

  • Acidic Conditions (pH < 3): While enhancing stability against oxidation to some extent, very low pH can promote decarboxylation, leading to a loss of the parent compound.[4]

  • Neutral to Basic Conditions (pH > 6): Under basic conditions, the ene-diol moiety is deprotonated to form the dihydroxyfumarate dianion (DHF²⁻). This species is a potent nucleophile and is highly reactive, leading to rapid degradation, self-condensation reactions, or unwanted side-reactions with other components in the solution.[5][6]

A mildly acidic environment, such as that found in a wine-simulated matrix (pH 3.2), helps to maintain the protonated state of the carboxylic acid groups without inducing significant decarboxylation, thus preserving the integrity of the molecule.

Q3: How should solid DHF be stored?

A3: Solid Dihydroxyfumaric Acid (as a powder or hydrate) should be stored at 2-8°C in a tightly sealed container, protected from light and moisture . For long-term storage, desiccating at -20°C is also recommended.[6] The key is to minimize exposure to air (oxygen), humidity, and light to prevent degradation.

Q4: Can I prepare a high-concentration stock solution of DHF in water?

A4: While DHF is water-soluble, preparing high-concentration aqueous stock solutions for long-term storage is not recommended due to its instability in solution. If an aqueous stock is required, it should be prepared fresh on the day of use.[6] For better stability, consider preparing stock solutions in a suitable organic solvent like DMSO or ethanol, storing them at -20°C, and diluting into your aqueous experimental buffer immediately before use.[6] Even then, it is advisable to use the prepared solution promptly.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Solution
Loss of compound activity (e.g., reduced antioxidant capacity). Degradation of the ene-diol moiety due to oxidation or pH-induced instability.Ensure stock solutions are fresh. Verify the pH of your experimental buffer; it should ideally be mildly acidic. Store solid DHF and stock solutions under the recommended conditions (see Table 1).
Precipitate forms in the DHF stock solution over time. The solution may be supersaturated, or the compound is degrading into less soluble products.Prepare a lower concentration stock solution. If using an aqueous buffer, ensure the pH is appropriately acidic to maintain stability. Warming the tube to 37°C and using an ultrasonic bath can aid initial dissolution but will not prevent long-term degradation.[6]
Inconsistent experimental results between batches. This often points to inconsistent DHF quality due to improper storage or handling. The age of the stock solution is a common variable.Always prepare fresh stock solutions for a series of experiments. If using a previously prepared stock, qualify its performance with a simple activity assay (e.g., DPPH or ABTS radical scavenging) before use.[1][4]
Unexpected reaction products are observed. pH-dependent reactivity of DHF. Under basic conditions, DHF acts as a nucleophile, leading to aldol additions or other cascade reactions instead of the intended pathway.[5][6]Strictly control the pH of your reaction medium. If nucleophilic activity is not desired, maintain a mildly acidic pH. Buffer your reaction system adequately.

Protocols & Methodologies

Data Summary: Recommended Storage Conditions
Form Temperature Atmosphere Light/Moisture Duration
Solid Powder 2-8°CStandardProtect from light and moisture.Short- to Mid-term
Solid Powder -20°C[6]DesiccatedProtect from light and moisture.Long-term
Solution (Organic Solvent, e.g., DMSO) -20°C[6]Inert gas (e.g., Argon) overlay recommendedProtect from light in an amber vial.Short-term (days to weeks)
Solution (Aqueous Buffer) 2-8°CN/AProtect from light.Not Recommended (Prepare fresh daily)[6]
Experimental Protocol: Preparation of a Stabilized DHF Aqueous Stock Solution

This protocol describes the preparation of a DHF stock solution for immediate use, with pH adjustment being a critical step for maximizing stability.

  • Reagent & Equipment Preparation:

    • Dihydroxyfumaric Acid (solid)

    • High-purity (Milli-Q or equivalent) water

    • Citrate or acetate buffer components to prepare a 0.1 M buffer at pH 3.5.

    • Calibrated pH meter.

    • Inert gas (Argon or Nitrogen).

  • Workflow:

    • Bring the solid DHF container from cold storage and allow it to equilibrate to room temperature before opening to prevent moisture condensation.

    • Weigh the required amount of DHF powder in a fume hood. Avoid creating dust.

    • Prepare the mildly acidic buffer (e.g., 0.1 M citrate buffer, pH 3.5). Degas the buffer by sparging with an inert gas for 15-20 minutes to remove dissolved oxygen.

    • Add the weighed DHF powder to the degassed buffer with stirring. Use a volume that corresponds to your target concentration.

    • Once dissolved, immediately blanket the headspace of the container with the inert gas and seal tightly.

    • Use the solution immediately for your experiments.

Visualization of Key Processes

Below are diagrams illustrating the potential degradation pathways of DHF and the recommended workflow for preparing a stabilized solution.

DHF_Degradation DHF Dihydroxyfumaric Acid (C₄H₄O₆) Oxidation Oxidation (e.g., O₂, metal ions) DHF->Oxidation Susceptible ene-diol Decarboxylation Decarboxylation (Strong Acid / Heat) DHF->Decarboxylation Loss of CO₂ Base Base-Mediated Reactivity (High pH) DHF->Base Deprotonation (DHF²⁻) Diketosuccinic Diketosuccinic Acid Oxidation->Diketosuccinic Initial Product Side_Products Self-Condensation or Side-Reaction Products Base->Side_Products Degradation_Products Further Degradation (Mesoxalic, Glycolic, Oxalic Acids) Diketosuccinic->Degradation_Products Unstable

Caption: Potential degradation routes for Dihydroxyfumaric Acid.

DHF_Solution_Prep cluster_prep Preparation Phase cluster_dissolution Dissolution Phase cluster_storage Final Steps Equilibrate 1. Equilibrate DHF to Room Temperature Weigh 4. Weigh DHF Powder Equilibrate->Weigh Prepare_Buffer 2. Prepare Mildly Acidic Buffer (e.g., pH 3.5) Degas 3. Degas Buffer with Inert Gas (Ar or N₂) Prepare_Buffer->Degas Dissolve 5. Dissolve DHF in Degassed Buffer Degas->Dissolve Weigh->Dissolve Blanket 6. Blanket with Inert Gas Dissolve->Blanket Use_Immediately 7. Use Solution Immediately Blanket->Use_Immediately

Caption: Recommended workflow for DHF stock solution preparation.

References

  • BioCrick. (n.d.). Dihydroxyfumaric acid | CAS:133-38-0. Retrieved from [Link]

  • Secara, N., Duca, Gh., Vlad, L., & Macaev, F. (2026, January 11). Observations on the Antioxidant Activity of Novel Dihydroxyfumaric Acid Derivatives. Chemistry Journal of Moldova. Retrieved from [Link]

  • Macaev, F., Rusu, G., Stingaci, E., & Vlad, L. (n.d.). Observations on the antioxidant activity of novel dihydroxyfumaric acid derivatives. Chemistry Journal of Moldova. Retrieved from [Link]

  • The Good Scents Company. (n.d.). dihydroxyfumaric acid. Retrieved from [Link]

  • Macaev, F., Secara, N., & Duca, Gh. (2013). Antioxidant Activity of Dihydroxyfumaric Acid and its Derivatives: an Analysis by the ABTS+· Decolorization Assay. Scribd. Retrieved from [Link]

  • Duca, G., Gonta, M., & Vlas, L. (2022, May 1). Investigation of Interactions of Dihydroxyfumaric Acid with DPPH in Different Solvents. Chemistry Journal of Moldova. Retrieved from [Link]

  • Duca, G. (2026, January 19). Occurrence and Chemistry of Dihydroxyfumaric Acid. ResearchGate. Retrieved from [Link]

  • Duca, G. (n.d.). Occurrence and chemistry of dihydroxyfumaric acid. Chemistry Journal of Moldova. Retrieved from [Link]

Sources

Technical Support Center: Dihydroxyfumaric Acid Degradation in Alkaline Media

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with dihydroxyfumaric acid (DHF). This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the degradation of DHF in alkaline media. Our goal is to equip you with the scientific understanding and practical methodologies to anticipate and manage the stability of DHF in your experiments.

I. Understanding the Instability of Dihydroxyfumaric Acid in Alkaline Conditions

Dihydroxyfumaric acid is a valuable compound, known for its antioxidant properties and its role as a precursor in various synthetic pathways.[1] However, its utility is often challenged by its inherent instability, particularly in alkaline environments. The enediol moiety within the DHF structure is susceptible to oxidation, leading to a cascade of degradation products.[2][3]

The primary degradation pathway in the presence of oxygen and hydroxide ions involves oxidation to diketosuccinic acid, which can be followed by further reactions.[4][5][6][7] It's also important to note that in aqueous solutions, DHF exists in a tautomeric equilibrium between its enol and keto forms, with the enol form being predominant.[6][8] However, in alkaline solutions, the equilibrium shifts towards the keto form.[9]

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments with dihydroxyfumaric acid in alkaline media.

Issue: Rapid and Uncontrolled Degradation of DHF Stock Solutions

Symptoms:

  • Noticeable color change in the solution (e.g., yellowing).

  • Inconsistent results between experiments conducted with the same stock solution over a short period.

  • Disappearance or significant reduction of the DHF peak in HPLC analysis.

Root Causes and Explanations:

  • High pH: The rate of DHF degradation is highly pH-dependent. Alkaline conditions promote the deprotonation of the hydroxyl groups, making the molecule more susceptible to oxidation.

  • Presence of Dissolved Oxygen: Molecular oxygen is a key reactant in the oxidative degradation of DHF.

  • Trace Metal Contamination: Metal ions, such as iron and copper, can catalyze the oxidation of DHF.[6]

Solutions:

  • pH Control: Prepare DHF solutions in a low pH buffer and adjust the pH to the desired alkaline value immediately before use.

  • Deoxygenation: Purge all buffers and solvents with an inert gas (e.g., nitrogen or argon) before preparing the DHF solution.

  • Use of Chelating Agents: Add a small amount of a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), to your buffer to sequester any trace metal ions.

  • Fresh Preparation: Always prepare DHF solutions fresh for each experiment. Due to its instability, storing DHF solutions, especially at alkaline pH, is not recommended.

Issue: Poor Reproducibility in Kinetic Studies of DHF Degradation

Symptoms:

  • Wide variation in calculated degradation rate constants across replicate experiments.

  • Non-linear degradation profiles when a first-order or second-order kinetic model is expected.

Root Causes and Explanations:

  • Inconsistent pH: Small variations in the final pH of the reaction mixture can lead to significant differences in the degradation rate.

  • Temperature Fluctuations: Chemical reaction rates are sensitive to temperature. Inconsistent temperature control can affect reproducibility.

  • Variable Oxygen Content: If the level of dissolved oxygen is not consistent between experiments, the rate of oxidative degradation will vary.

Solutions:

  • Precise pH Measurement and Buffering: Use a calibrated pH meter to ensure the target pH is reached accurately. Employ a buffer system with sufficient capacity to maintain the pH throughout the experiment.

  • Thermostatic Control: Conduct all experiments in a temperature-controlled environment, such as a water bath or a temperature-controlled autosampler.

  • Controlled Atmosphere: For highly sensitive experiments, consider performing the reaction in a glove box or a sealed vial with a defined headspace of an inert gas.

Issue: Difficulty in Identifying and Quantifying Degradation Products by HPLC

Symptoms:

  • Broad, tailing, or split peaks for DHF or its degradation products.

  • Co-elution of degradation products with the parent compound or other components in the sample matrix.

  • Low sensitivity for certain degradation products.

Root Causes and Explanations:

  • Inappropriate Column Chemistry: The high polarity of DHF and its degradation products, which are organic acids, can lead to poor retention and peak shape on standard C18 columns.

  • Suboptimal Mobile Phase pH: The ionization state of the acidic analytes is critical for good chromatographic separation.

  • Lack of a Suitable Chromophore: Some degradation products may lack a strong UV chromophore, making them difficult to detect with a standard UV-Vis detector.

Solutions:

  • Column Selection: Consider using a polar-embedded or a polar-endcapped C18 column, or a column specifically designed for the analysis of organic acids.[10]

  • Mobile Phase Optimization:

    • Use a mobile phase with a low pH (e.g., 2.5-3.5) to suppress the ionization of the carboxylic acid groups and improve retention and peak shape.[11]

    • Incorporate a small amount of an organic modifier (e.g., methanol or acetonitrile) and optimize the gradient to achieve the desired separation.

  • Alternative Detection Methods:

    • If available, use a mass spectrometer (MS) detector for sensitive and selective detection of degradation products.[12]

    • A diode array detector (DAD) can help in identifying peaks by their UV spectra.[11]

III. Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of dihydroxyfumaric acid in alkaline media?

In alkaline conditions and in the presence of oxygen, dihydroxyfumaric acid primarily oxidizes to diketosuccinic acid.[4][5][6][7] Depending on the specific reaction conditions, further degradation can occur, leading to smaller organic acids such as mesoxalic acid, glycolic acid, and oxalic acid.[8]

Q2: How can I monitor the degradation of dihydroxyfumaric acid in real-time?

UV-Vis spectrophotometry can be a convenient method for real-time monitoring. Dihydroxyfumaric acid has a distinct UV absorbance that changes as it degrades. By monitoring the absorbance at a specific wavelength over time, you can determine the degradation kinetics. However, this method may be less specific than HPLC if the degradation products also absorb at the monitored wavelength.

Q3: Is it possible to prevent the degradation of dihydroxyfumaric acid completely?

Completely preventing the degradation of DHF in alkaline media is challenging due to its inherent chemical properties. However, by implementing the strategies outlined in the troubleshooting guide, such as working at low temperatures, deoxygenating solutions, and using chelating agents, you can significantly slow down the degradation rate and improve the reliability of your experiments.

Q4: Does the choice of base (e.g., NaOH vs. triethylamine) affect the degradation pathway?

Yes, the choice of base and solvent system can influence the reaction pathway. For instance, using hydroxide in an aqueous medium can favor certain degradation routes, while a non-nucleophilic organic base like triethylamine in an organic solvent might lead to different products or reaction rates.[3]

IV. Experimental Protocols

Protocol 1: Sample Preparation for HPLC Analysis of DHF Degradation
  • Prepare Mobile Phase: Prepare a solution of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B). Filter and degas both solvents.

  • Prepare DHF Stock Solution: Accurately weigh a small amount of dihydroxyfumaric acid and dissolve it in a known volume of deoxygenated, cold (4°C) water to make a concentrated stock solution. Prepare this solution immediately before use.

  • Initiate Degradation: In a temperature-controlled vial, add a known volume of your alkaline buffer. Spike in a small volume of the DHF stock solution to achieve the desired final concentration and initiate the degradation.

  • Quench the Reaction: At specified time points, withdraw an aliquot of the reaction mixture and immediately quench the degradation by adding it to a vial containing a small amount of a strong acid (e.g., phosphoric acid) to lower the pH below 3.

  • Dilute and Filter: Dilute the quenched sample with the mobile phase to a suitable concentration for HPLC analysis. Filter the sample through a 0.22 µm syringe filter before injection.

Protocol 2: General HPLC Method for DHF and its Degradation Products
  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[13]

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: Acetonitrile

  • Gradient:

    • 0-5 min: 100% A

    • 5-20 min: Linear gradient to 80% A / 20% B

    • 20-25 min: Hold at 80% A / 20% B

    • 25-26 min: Return to 100% A

    • 26-35 min: Re-equilibration at 100% A

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection: UV at 210 nm and 254 nm

V. Visualizing Degradation and Experimental Workflow

DHF_Degradation_Pathway DHF Dihydroxyfumaric Acid (Enol Form) Keto Dihydroxyfumaric Acid (Keto Form) DHF->Keto Tautomerization (favored at high pH) Diketosuccinic Diketosuccinic Acid Keto->Diketosuccinic Oxidation (+ O2, OH-) Further_Degradation Further Degradation Products (e.g., Oxalic Acid, Glycolic Acid) Diketosuccinic->Further_Degradation Decarboxylation, etc.

Caption: Alkaline degradation pathway of dihydroxyfumaric acid.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Prep_DHF Prepare Fresh DHF Stock Initiate Initiate Degradation (Mix DHF and Buffer) Prep_DHF->Initiate Prep_Buffer Prepare Alkaline Buffer Prep_Buffer->Initiate Quench Quench Reaction (Acidify at time points) Initiate->Quench Time Course Filter Filter Sample Quench->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV/MS Detection Separate->Detect Quantify Quantify Peaks Detect->Quantify

Caption: Experimental workflow for HPLC analysis of DHF degradation.

VI. Quantitative Data Summary

ParameterValue/RangeSignificanceReference
DHF pKa1~1.57Indicates the first acidic proton is readily lost.[9]
DHF pKa2~3.34The second proton is lost under moderately acidic conditions.[9]
Tautomeric Equilibrium~80% enol, 20% keto (in solution)The reactive species in degradation is influenced by this equilibrium.[6][8]
Optimal HPLC pH2.5 - 3.5Suppresses ionization for better retention and peak shape.[11]

VII. References

  • Secara, N., et al. (2011). Occurrence and chemistry of dihydroxyfumaric acid. Chemistry Journal of Moldova, 6(1), 29-44. Available at: [Link]

  • Bielski, B. H. J., & Chan, P. C. (1976). Kinetic study of the hexacyanoferrate (III) oxidation of dihydroxyfumaric acid in acid media. The Journal of Physical Chemistry, 80(14), 1543-1547. Available at: [Link]

  • Martínez, R. A., et al. (2008). Kinetic study of the hexacyanoferrate (III) oxidation of dihydroxyfumaric acid in acid media. The Journal of Physical Chemistry A, 112(22), 4921-4928. Available at: [Link]

  • Duca, G., et al. (2010). Stopped-Flow Spectrophotometric Studies of the Kinetics of Interaction of Dihydroxyfumaric Acid with the DPPH Free Radical. Chemistry Journal of Moldova, 5(2), 70-74. Available at: [Link]

  • Gutu, T., et al. (2012). Antioxidant Activity of Dihydroxyfumaric Acid. Scribd. Available at: [Link]

  • BioCrick. (n.d.). Dihydroxyfumaric acid | CAS:133-38-0. Available at: [Link]

  • Singh, A. K., et al. (2018). Base-Mediated Cascade Aldol Addition and Fragmentation Reactions of Dihydroxyfumaric Acid and Aromatic Aldehydes: Controlling Chemodivergence via Choice of Base, Solvent, and Substituents. The Journal of Organic Chemistry, 83(23), 14219–14233. Available at: [Link]

  • Görbitz, C. H. (2011). Dihydroxyfumaric Acid: A Review of Transformations, New Derivatives, Importance, and Applications. ResearchGate. Available at: [Link]

  • Secara, N., et al. (2011). Observations on the antioxidant activity of novel dihydroxyfumaric acid derivatives. Chemistry Journal of Moldova, 6(2), 69-75. Available at: [Link]

  • The Good Scents Company. (n.d.). dihydroxyfumaric acid. Available at: [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Fumaric acid. Available at: [Link]

  • Wikipedia. (n.d.). Tartaric acid. Available at: [Link]

  • Bisley International LLC. (2022). What Are Tartaric Acids Used For. Available at: [Link]

  • Ataman Kimya. (n.d.). DL TARTARIC ACID. Available at: [Link]

  • ACS Publications. (2018). Base-Mediated Cascade Aldol Addition and Fragmentation Reactions of Dihydroxyfumaric Acid and Aromatic Aldehydes: Controlling Chemodivergence via Choice of Base, Solvent, and Substituents. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). DIHYDROXY-TARTARIC ACID. Available at: [Link]

  • Määttä, K. R., et al. (2003). High-performance liquid chromatography (HPLC) analysis of phenolic compounds in berries with diode array and electrospray ionization mass spectrometric (MS) detection: ribes species. Journal of Agricultural and Food Chemistry, 51(23), 6736-44. Available at: [Link]

  • OIV. (2023). Validation of a routine HPLC method for added fumaric acid determination in wines. BIO Web of Conferences, 56, 02030. Available at: [Link]

  • Klick, S., et al. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(2), 38287-38294. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Dihydroxyfumaric Acid Dihydrate (DHF) Solubility

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Topic: Physicochemical challenges and standardized protocols for the aqueous dissolution of Dihydroxyfumaric Acid Dihydrate.

The Mechanistic Root of the Problem

Welcome to the Application Support Center. This guide addresses the specific physicochemical challenges of working with dihydroxyfumaric acid dihydrate (DHF). DHF is a highly functionalized, amphoteric organic acid utilized in cascade aldol additions and biomimetic carbohydrate synthesis[1],[2].

Researchers frequently report that DHF appears completely insoluble in cold water. This is not an artifact of reagent purity, but a fundamental thermodynamic property. In its free acid dihydrate form, DHF adopts a highly ordered intramolecular hydrogen-bond arrangement[1]. This stable crystal lattice effectively "hides" its multiple highly polar functional groups from the bulk solvent, drastically reducing its solubility in cold aqueous media and organic solvents alike[1].

Frequently Asked Questions (FAQs)

Q: Can I simply heat the aqueous suspension to force DHF into solution? A: No, thermal dissolution is highly destructive to DHF. While the free acid dissolves easily in warm water, the resulting aqueous solution is extremely unstable[1],[2]. If heated to 50 °C–60 °C, DHF undergoes rapid and complete decarboxylation within minutes[1]. The evolution of carbon dioxide drives the conversion of DHF into glycolaldehyde, permanently ruining the reagent for any intended downstream reactions[2].

Q: If heating is not an option, can I use Sodium Hydroxide (NaOH) to deprotonate and dissolve it? A: Using NaOH is strongly discouraged. Empirical studies have shown that reacting DHF with NaOH (even in mixed THF-H₂O solvent systems) primarily yields Cannizzaro reaction products rather than a stable, usable DHF salt[1]. Furthermore, the sodium salt of DHF exhibits poor aqueous solubility compared to other alkali metals[1].

Q: What is the proven method for creating a stable, high-concentration DHF solution? A: The most effective strategy is the in situ generation of the dilithium salt (Li₂DHF) at 4 °C[1],[2]. By utilizing Lithium Hydroxide (LiOH), you break the intramolecular hydrogen-bond lattice through deprotonation[1]. The resulting dilithium salt is highly soluble in water (up to 0.8 M) and resists the degradation pathways triggered by sodium bases or thermal stress[1],[2].

Workflow & Logic Visualization

DHF_Solubility_Workflow A DHF Dihydrate (Sparingly Soluble) B Heat (50-60°C) A->B Thermal C Add NaOH (aq) A->C Base (Na+) D Add LiOH at 4°C A->D Base (Li+) E Rapid Decarboxylation (Glycolaldehyde) B->E F Cannizzaro Products (Poor Solubility) C->F G Stable Li2DHF (Highly Soluble) D->G

Fig 1. Decision tree for DHF dissolution, highlighting the optimal lithium-mediated pathway.

Quantitative Data Comparison

To aid in experimental design, the following table summarizes the physicochemical behavior of DHF under various common laboratory conditions:

DHF FormSolvent / ConditionSolubility ProfilePrimary Chemical Outcome
Free Acid (Dihydrate) Cold Water (4 °C)Sparingly solubleStable, but unusable due to low concentration[1],[2]
Free Acid (Dihydrate) Warm Water (50–60 °C)Readily solubleRapid decarboxylation to glycolaldehyde[1],[2]
Sodium Salt (Na₂DHF) Aqueous NaOH (4 °C)Poorly solubleDegradation via Cannizzaro reactions[1]
Dilithium Salt (Li₂DHF) Aqueous LiOH (4 °C)Highly soluble (~0.8 M)Stable, reactive enediol species[1],[2]
Standard Operating Procedure (SOP): Preparation of Aqueous Li₂DHF

To ensure scientific integrity and reproducibility, follow this self-validating protocol to prepare a 0.33 M aqueous solution of Dilithium Dihydroxyfumarate (Li₂DHF)[2].

Prerequisites:

  • Degassed, deionized water (sparged with nitrogen for 15 minutes).

  • Ice bath (maintained strictly at 4 °C).

  • Nitrogen gas line for inert atmosphere.

Step-by-Step Methodology:

  • Reagent Chilling: Pre-chill all degassed water, glassware, and solid DHF dihydrate to 4 °C prior to starting the procedure. Causality: Low temperatures suppress the inherent decarboxylation pathway of the enediol core.

  • Base Preparation: Prepare a 0.84 M solution of aqueous Lithium Hydroxide (LiOH) using the chilled, degassed water. Keep this solution on ice[2].

  • DHF Suspension: In a reaction flask under a nitrogen atmosphere, suspend 1.0 equivalent of solid DHF dihydrate in a calculated volume of the chilled water to target a final concentration of 0.33 M[2]. The mixture will initially appear as a yellowish suspension[2].

  • Salt Formation: Slowly add 2.0 equivalents of the cold 0.84 M LiOH solution dropwise to the DHF suspension while maintaining the temperature at 4 °C[2].

  • Validation & Quality Control: Monitor the physical state of the reaction. Over a period of approximately 5 minutes, the suspension should transition into a pale yellow or dark brown, completely clear solution[2]. This visual cue self-validates the destruction of the hydrogen-bond lattice.

  • pH Verification: Test the solution with pH paper. A successful stoichiometric conversion will yield a pH of approximately 8.0 to 10.7[2]. The Li₂DHF solution is now stable and ready for immediate downstream use in aldol additions or other synthetic workflows[2].

References

1.[1] Base-Mediated Cascade Aldol Addition and Fragmentation Reactions of Dihydroxyfumaric Acid and Aromatic Aldehydes: Controlling Chemodivergence via Choice of Base, Solvent, and Substituents. The Journal of Organic Chemistry - ACS Publications. URL: 2.[2] Exploratory Experiments on the Chemistry of the “Glyoxylate Scenario”: Formation of Ketosugars from Dihydroxyfumarate. Journal of the American Chemical Society. URL:

Sources

Section 1: Mechanistic FAQs (Understanding the Over-Oxidation Pathway)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address a critical challenge in organic synthesis: the over-oxidation of tartaric acid and the subsequent formation of diketosuccinic acid (also known as 2,3-dioxobutanedioic acid).

This guide provides field-proven insights, mechanistic explanations, and self-validating protocols to help you arrest the oxidation process at the desired intermediate, dihydroxyfumaric acid (DHF), and minimize unwanted byproducts.

Q: Why is diketosuccinic acid forming as a major byproduct during my tartaric acid oxidation? A: Diketosuccinic acid is the direct over-oxidation product of dihydroxyfumaric acid (DHF)[1]. In a standard laboratory synthesis using Fenton's reagent (a mixture of ferrous sulfate and hydrogen peroxide), tartaric acid is initially dehydrogenated at the vicinal diol positions to yield DHF[1]. However, DHF is a highly redox-active enediol. If your reaction is exposed to excess hydrogen peroxide, atmospheric oxygen, or unquenched ferric (Fe³⁺) ions, the enediol group undergoes further oxidative cleavage into the diketo moiety of diketosuccinic acid (1)[1]. This fully oxidized dicarboxylic acid is highly unstable in aqueous media and is prone to decarboxylation, degrading further into mesoxalic and glyoxylic acids (2)[2].

Pathway TA Tartaric Acid (Starting Material) DHF Dihydroxyfumaric Acid (Target Intermediate) TA->DHF Fe2+ / H2O2 (Controlled) DKSA Diketosuccinic Acid (Over-Oxidation) DHF->DKSA Excess H2O2 or O2 (Uncontrolled) DEG Degradation (Mesoxalic Acid) DKSA->DEG Decarboxylation (Aqueous Media)

Caption: Mechanistic pathway of tartaric acid oxidation leading to diketosuccinic acid.

Section 2: Troubleshooting Guide: Reaction Conditions & Minimization Strategies

Q: How do I arrest the oxidation at DHF and prevent diketosuccinic acid formation? A: Preventing the transition from an alcohol/enediol to a fully oxidized di-carbonyl state requires strict kinetic and thermodynamic control (3)[3]. The causality of over-oxidation lies in three primary factors: oxidant stoichiometry, dissolved oxygen, and delayed product isolation. By manipulating these variables, you can create a self-validating system where the target product precipitates before secondary oxidation can occur.

Table 1: Quantitative Parameters for Minimizing Over-Oxidation

ParameterOptimal for DHF SynthesisRisk Factor for Diketosuccinic AcidMechanistic Causality
Temperature -5°C to 0°C> 10°CHigher thermal energy accelerates the secondary oxidation of the enediol group[4].
H₂O₂ Stoichiometry 1.0 - 1.3 molar eq.> 1.5 molar eq.Excess hydroxyl radicals indiscriminately oxidize the target DHF into diketosuccinic acid[4].
Atmosphere N₂ or Argon PurgeAerobic (Open Air)Atmospheric oxygen acts as a secondary oxidant, driving DHF degradation[2].
Quenching Method Rapid NaCl PrecipitationDelayed isolationProlonged exposure to aqueous Fe³⁺ catalyzes the continuous dehydrogenation of DHF[4].

Section 3: Step-by-Step Methodologies

Q: What is a validated protocol to synthesize DHF while minimizing diketosuccinic acid? A: To achieve the highest yield of dihydroxyfumarate sodium salt (up to 36.7%) while suppressing diketosuccinic acid formation, utilize the following optimized Fenton oxidation protocol (4)[4]:

  • Reagent Preparation: Dissolve tartaric acid in deionized water. Add a catalytic amount of Mohr's salt (Fe²⁺ source) and a trace amount of hydroquinone to act as a radical stabilizer[4].

  • Atmospheric Control: Seal the reactor and purge with Nitrogen (N₂) for 15 minutes to displace dissolved oxygen. DHF decomposes easily in aerobic conditions[2].

  • Thermal Regulation: Submerge the reaction vessel in an ice-salt bath to bring the internal temperature down to between -5°C and 0°C[4].

  • Controlled Oxidation: Add 30% H₂O₂ dropwise via an addition funnel. Critical Step: Do not exceed 1.3 molar equivalents of H₂O₂. Maintain the temperature strictly below 0°C during this exothermic addition to prevent thermal runaway into diketosuccinic acid[4].

  • Rapid Quenching & Isolation: After exactly 30 minutes of agitation, immediately quench the reaction by adding a cold 300 g/L NaCl solution[4]. This shifts the solubility equilibrium, precipitating the dihydroxyfumarate sodium salt and physically separating it from the oxidative aqueous phase.

  • Filtration: Store the mixture in a cool place for 24 hours, then filter the precipitate under vacuum. Wash with minimal cold water and dry under an inert atmosphere[4].

Workflow S1 1. Setup Anaerobic N2 Purge Cool to 0°C S2 2. Oxidation Stoichiometric H2O2 Dropwise Addition S1->S2 S3 3. Quenching Add Cold NaCl Precipitate DHF S2->S3 S4 4. Isolation Vacuum Filtration Store at -20°C S3->S4

Caption: Step-by-step experimental workflow for minimizing diketosuccinic acid formation.

Section 4: Analytical & Downstream FAQs

Q: How can I monitor the formation of diketosuccinic acid in real-time? A: Because diketosuccinic acid lacks strong chromophores compared to the highly conjugated enediol of DHF, standard UV-Vis spectroscopy can be misleading. The most reliable method is High-Performance Liquid Chromatography (HPLC) coupled with a photodiode array detector or Mass Spectrometry (LC-MS).

Use a Reversed-Phase C18 column with an isocratic mobile phase of acetonitrile and 0.1% (v/v) acetic acid (5)[5]. In negative ion mode electrospray ionization (ESI-MS), look for the oxidative cleavage products. The fully oxidized 2,3-dioxosuccinic acid and its subsequent degradation into succinic acid derivatives will present a characteristic mass-to-charge ratio (m/z = 146)[5]. Monitoring the ratio of the DHF peak to the m/z 146 peak allows you to dynamically adjust your H₂O₂ feed rate.

References

  • Dioxosuccinic acid, Grokipedia.
  • Occurrence and chemistry of dihydroxyfumaric acid, ichem.md.
  • Mathematical Modelling and Optimization of Synthes Process of Dihydroxyfumarate Acid Sodium Salt, unibuc.ro.
  • Adsorptive–Photocatalytic Performance for Antibiotic and Personal Care Product Using Cu0.5Mn0.5Fe2O4, UNL Digital Commons.
  • The thermodynamic landscape of carbon redox biochemistry, bioRxiv.org.

Sources

Technical Support Center: Dihydroxyfumaric Acid Hydrate (DHF) Stability & Storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Dihydroxyfumaric Acid Hydrate (DHF). As an endogenous metabolite and potent radical scavenger, DHF is notoriously unstable and prone to rapid degradation if handled improperly. This guide synthesizes thermodynamic principles with field-proven methodologies to help researchers prevent DHF decomposition, specifically addressing the mechanisms of decarboxylation and metal-catalyzed oxidation.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does my solid DHF hydrate powder degrade even when refrigerated at 4°C? A1: The degradation of solid DHF is primarily driven by moisture absorption and subsequent localized acid-catalyzed decarboxylation. DHF is highly hygroscopic. When exposed to ambient humidity, microscopic hydration layers form on the powder surface. In these localized aqueous microenvironments, DHF establishes a keto-enol equilibrium. While the enediol form is thermodynamically stable, the keto tautomer is highly unstable and prone to decarboxylation . To prevent this, DHF must be stored in a tightly sealed container within a desiccator at 2–8°C .

Q2: How should I store DHF stock solutions to prevent rapid decarboxylation? A2: DHF should never be stored in aqueous solutions or unbuffered acidic media. In aqueous environments, the monoanion of the keto form becomes the active species for degradation, with decarboxylation peaking at a pH of 2.6–2.7, rapidly breaking down the compound into glycolaldehyde and CO₂ . Self-Validating Solution: Always prepare stock solutions in anhydrous DMSO . Hygroscopic DMSO introduces trace water, which not only drastically reduces solubility but also initiates the decarboxylation cascade . Once dissolved, aliquot the solution into argon-purged amber vials and store at -80°C. At this temperature, the stock remains stable for up to 6 months .

Q3: My in vitro assay shows inconsistent antioxidant activity. What causes DHF degradation during the experiment? A3: Inconsistent assay results usually stem from two mechanistic failures during the experiment:

  • pH Instability: If your assay buffer drops into the acidic range, DHF shifts toward the unstable keto form. Maintaining a neutral pH (6.0–8.0) is critical, as the equilibrium in this range is entirely shifted to the stable enol form, effectively halting decarboxylation .

  • Trace Metal Contamination: DHF is highly susceptible to metal-catalyzed oxidation. Trace amounts of Iron (Fe³⁺) or Copper (Cu²⁺) introduced via metal spatulas or impure buffer salts act as catalysts, rapidly oxidizing DHF into diketosuccinic acid . Always use ultra-pure, metal-free reagents and plastic/PTFE spatulas.

Part 2: Quantitative Data Summaries

To facilitate quick reference, the following tables summarize the critical storage parameters and thermodynamic stability profiles of DHF.

Table 1: Recommended Storage Conditions and Shelf Life

StateSolvent / EnvironmentTemperatureLight/Air ExposureMax Shelf Life
Solid Powder Desiccator (Dry)2°C to 8°CProtect from light2 Years
Stock Solution Anhydrous DMSO-80°CArgon-purged, Dark6 Months
Stock Solution Anhydrous DMSO-20°CArgon-purged, Dark1 Month
Working Solution Aqueous Buffer (pH 6.0–8.0)Room TempProtect from lightUse immediately

Table 2: Kinetic & Thermodynamic Stability Profile

ParameterValue / RangeMechanistic Implication
Decarboxylation pH Optimum 2.6 – 2.7Monoanion is the active species; strictly avoid acidic buffers.
Stable pH Range 6.0 – 8.0Equilibrium shifts 100% to the stable enediol form.
Max Solubility (DMSO) 100 mg/mLRequires ultrasonic dissolution; highly sensitive to water.

Part 3: Experimental Protocol: Preparation and Storage Workflow

To ensure a self-validating system where degradation is physically prevented at every step, follow this standardized methodology for preparing DHF stock solutions.

Step-by-Step Methodology:

  • Workspace Preparation: Purge a glove box or a controlled environment with Argon or Nitrogen gas. Ensure all tools (spatulas, vials) are non-metallic (e.g., PTFE or sterile plastic) to prevent Fe³⁺/Cu²⁺ contamination.

  • Weighing: Rapidly weigh the required mass of DHF hydrate powder (stored at 2–8°C) to minimize exposure to atmospheric moisture.

  • Dissolution: Add high-purity, anhydrous DMSO to achieve a maximum concentration of 100 mg/mL.

  • Sonication: Place the sealed vial in an ultrasonic bath for 5–10 minutes until the solution is completely clear. Note: Do not allow the bath temperature to exceed 25°C, as elevated temperatures disrupt intramolecular hydrogen bonding, destabilizing the enol form .

  • Aliquoting: Divide the clarified stock solution into single-use amber glass vials to prevent freeze-thaw cycles and photodegradation.

  • Inert Gas Purging: Blanket the headspace of each vial with Argon gas before sealing tightly.

  • Cryopreservation: Immediately transfer the vials to a -80°C freezer.

Part 4: Visualizing DHF Degradation and Workflow

The following diagrams illustrate the logical relationships behind DHF degradation and the corresponding preventative workflow.

DHF_Degradation DHF Dihydroxyfumaric Acid (Stable Enediol Form) Keto Keto Tautomer (Unstable Intermediate) DHF->Keto Acidic pH Shift Oxidation Diketosuccinic Acid (Metal-Catalyzed Oxidation) DHF->Oxidation Fe3+/Cu2+ O2 Exposure Monoanion Monoanion Species (pH 2.6 - 2.7) Keto->Monoanion Deprotonation Glycolaldehyde Glycolaldehyde + CO2 (Decarboxylation) Monoanion->Glycolaldehyde Rapid Decarboxylation

Logical relationship of DHF degradation pathways via decarboxylation and metal-catalyzed oxidation.

DHF_Workflow Solid Solid DHF Hydrate Store at 2-8°C, Dark/Dry Dissolution Ultrasonic Dissolution (Max 100 mg/mL) Solid->Dissolution Solvent Anhydrous DMSO (Avoid Hygroscopic H2O) Solvent->Dissolution Aliquots Aliquot into Amber Vials (Argon Purged) Dissolution->Aliquots Storage Store at -80°C (Stable for 6 months) Aliquots->Storage

Step-by-step workflow for preparing and storing DHF hydrate stock solutions to prevent degradation.

References

  • Studia UBB Chemia. "DFT STUDY OF GEOMETRIC ISOMERIZATION AND KETO– ENOL TAUTOMERIZATION OF DIHYDROXYFUMARIC ACID".[Link]

  • Collection of Czechoslovak Chemical Communications. "CYCLOVOLTAMMETRIC STUDY OF THE HOMOGENEOUS KETO-ENOL EQUILIBRIUM OF DIHYDROXYFUMARIC ACID IN ACID AND NEUTRAL MEDIA".[Link]

  • Australian Journal of Chemistry. "The Kinetics of Decarboxylation of Dihydroxyfumaric Acid".[Link]

Technical Support Center: Troubleshooting HPLC Peak Tailing for Dihydroxyfumaric Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I approach peak tailing not as a random artifact, but as a predictable physicochemical response to system conditions. This guide is engineered for drug development professionals and analytical scientists facing chromatographic challenges with dihydroxyfumaric acid (DHF) .

DHF is a highly polar, short-chain keto dicarboxylic acid[1]. Due to its unique enediol structure, low pKa, and chelating functional groups, it is notoriously prone to severe peak tailing. This guide provides a self-validating framework to diagnose and resolve these issues by addressing the root causality of secondary interactions.

Diagnostic Workflow

Before adjusting any method parameters, you must isolate the root cause of the tailing. The following decision tree outlines a self-validating diagnostic loop to separate physical system failures from chemical interactions.

TroubleshootingFlow N1 Observe DHF Peak Tailing N2 Inject Neutral Probe (e.g., Uracil) N1->N2 N3 Does Neutral Probe Tail? N2->N3 N4 Physical Issue (Void, Frit, Tubing) N3->N4  Yes   N5 Chemical Issue (Silanol or Metal) N3->N5  No   N6 Replace Frit/Column Check Dead Volume N4->N6 N7 Add Chelator (EDTA) or Use Inert System N5->N7 N8 Does Tailing Improve? N7->N8 N9 Metal Chelation (Use HPS Hardware) N8->N9  Yes   N10 Silanol/pKa Issue (Optimize pH/Buffer) N8->N10  No  

Diagnostic workflow for isolating physical vs. chemical HPLC peak tailing.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why does dihydroxyfumaric acid exhibit more severe peak tailing than standard aliphatic organic acids? A: Peak tailing for DHF is multifactorial and driven by its specific chemical structure. First, its predicted pKa is extremely low (approximately 1.78)[2]. When the mobile phase pH approaches the analyte's pKa, uneven ionization leads to asymmetrical peaks[3]. Under standard reversed-phase conditions (pH 2.5–3.0), DHF is partially ionized, making it highly susceptible to secondary ionic interactions with residual silanol groups on the silica stationary phase[4]. Second, DHF contains adjacent hydroxyl, carbonyl, and carboxylate groups. These functional groups act as strong Lewis bases, which readily form chelation complexes with transition metals (like iron) present in stainless-steel HPLC tubing, frits, and the silica matrix itself[5].

Q2: How do I definitively differentiate between a physical column void and chemical secondary interactions? A: You must isolate the variables using a self-validating test. Inject a neutral, non-chelating probe (e.g., uracil, toluene, or a neutral alkylphenone) under your current method conditions. Neutral compounds do not participate in acid-base or ionic secondary interactions[6].

  • If the neutral probe tails: The issue is physical. Look for extra-column dead volume, a partially plugged frit, or a collapsed column bed[7].

  • If the neutral probe is symmetrical (USP Tailing Factor

    
    ) but DHF tails:  The issue is chemical, specifically driven by silanophilic interactions or metal chelation[6].
    

Q3: What mobile phase modifications can suppress DHF's silanophilic and metal-chelating interactions? A: To address silanol interactions, the standard approach is to lower the mobile phase pH to suppress silanol ionization (converting


 to 

)[8]. However, because DHF is highly acidic, you would need a pH < 1.0 to fully protonate it, which degrades standard silica columns. Instead, focus on metal chelation mitigation. Adding trace amounts of a chelating agent (e.g., 1–5 µM medronic acid or EDTA) to the mobile phase competitively binds metal ions in the flow path, significantly reducing tailing for metal-sensitive carboxylic acids[9].

Q4: Are there specific column hardware or stationary phase recommendations for DHF? A: Yes. Traditional stainless-steel hardware is detrimental to DHF analysis. Transition to columns and systems utilizing High Performance Surfaces (HPS) or bio-inert PEEK-lined hardware[10]. These technologies provide an effective barrier against metal-analyte interactions, increasing analyte recovery and peak symmetry[10]. For the stationary phase, consider polar-embedded phases (which shield residual silanols) or switch to Hydrophilic Interaction Liquid Chromatography (HILIC) to better retain and separate highly polar dicarboxylic acids without relying on purely hydrophobic mechanisms[3].

Quantitative Data: Impact of Mitigation Strategies

The symmetry of a peak is quantified by the USP tailing factor (


), where a value of 1.0 indicates perfect symmetry. The table below summarizes the expected improvements when applying specific mitigation strategies to DHF analysis.
Mitigation StrategyPrimary Mechanism of ActionTypical USP Tailing Factor (

)
Analyte Recovery (%)
Standard C18 + 0.1% Formic Acid (pH ~2.7) Baseline (High silanol & metal interaction)2.5 - 3.8< 65%
Standard C18 + 0.1% Phosphoric Acid (pH ~2.0) Suppresses silanol ionization1.8 - 2.2~ 80%
Standard C18 + 5 µM Medronic Acid Competitively binds metal ions in flow path1.2 - 1.5> 90%
HPS / Bio-inert Column + 0.1% Formic Acid Eliminates metal hardware interactions entirely1.05 - 1.2> 95%

Experimental Protocols

Protocol 1: Diagnostic Injection Sequence for Tailing Isolation

Purpose: To mathematically validate whether tailing is caused by physical system degradation or chemical interactions.

  • Standard Preparation: Prepare a mixed standard containing DHF (100 µg/mL) and Uracil (10 µg/mL) in the initial mobile phase composition.

  • Injection: Perform a 5 µL injection onto the column at a flow rate of 1.0 mL/min. Monitor at an appropriate UV wavelength (e.g., 210 nm).

  • Data Analysis: Calculate the USP Tailing Factor (

    
    ) for both peaks using your chromatography data system[3].
    
  • Interpretation:

    • If

      
      : Replace the column frit, check for poorly seated PEEK fittings, or replace the column entirely.
      
    • If

      
       but 
      
      
      
      : Proceed to Protocol 2 to address chemical interactions.
Protocol 2: System Passivation and Metal Chelation Mitigation

Purpose: To strip transition metals from stainless-steel flow paths and maintain a deactivated state for Lewis-base analytes.

  • System Stripping: Prepare a passivation solution of 0.5% phosphoric acid in HPLC-grade water.

  • Column Bypass: Disconnect the analytical column and replace it with a zero-dead-volume union to protect the stationary phase from extreme acidity.

  • Passivation: Flush the entire HPLC system (pumps, autosampler, and detector flow cell) at 1.0 mL/min for 2 hours to strip trace metals from the stainless-steel lines.

  • Equilibration: Reconnect the analytical column. Prepare your standard mobile phase but add 5 µM medronic acid to the aqueous buffer. Flush for 30 column volumes to maintain a deactivated state during DHF analysis.

References

1.4 2.2 3.5 4. 11 5.6 6. 7.3 8.9 9. 7 10.10 11.8 14.1

Sources

Technical Support Center: Dihydroxyfumaric Acid (DHF) & Metal Ion Interference

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for researchers utilizing Dihydroxyfumaric Acid (DHF) in enzymatic assays (e.g., Peroxidase) or chemical synthesis. It addresses the critical instability of DHF caused by trace metal ions.

Status: Operational | Topic: DHF Oxidation Kinetics & Metal Catalysis | ID: TS-DHF-MET-001

Executive Summary: The "Hidden Variable" in DHF Assays

Dihydroxyfumaric acid (DHF) is a potent reducing agent containing an enediol moiety (similar to Ascorbic Acid). While valuable as a hydrogen donor in peroxidase assays, DHF is thermodynamically unstable in solution.

The Core Issue: Trace transition metal ions—specifically Copper (Cu²⁺) , Iron (Fe³⁺) , and Manganese (Mn²⁺) —act as catalysts for the autoxidation of DHF. Even at parts-per-billion (ppb) levels, these metals can drive a Fenton-like cycle, generating superoxide radicals (


), causing rapid reagent degradation and high background noise in spectrophotometric assays.

Diagnostic & Troubleshooting Guide

Issue A: DHF Solution Turns Yellow/Brown Immediately Upon Preparation

Symptom: Freshly prepared DHF buffer turns from colorless to yellow/amber within minutes. Root Cause: Rapid autoxidation to Diketosuccinic acid (DKS), catalyzed by trace metals in the water or buffer salts, exacerbated by neutral/alkaline pH.

Potential CauseValidation StepCorrective Action
High pH (>6.0) Check pH. DHF enediol is highly unstable above pH 6.0.Prepare DHF in 0.1M HCl or acidic buffer (pH < 4.0) for stock storage. Neutralize only immediately before use.
Trace Copper (Cu²⁺) Add 1 mM EDTA. If yellowing slows significantly, metals are the cause.Use Chelex-treated water (See Protocol B) and add 100 µM EDTA/DTPA to buffers.
Light Sensitivity Expose one aliquot to light, keep one in dark.DHF is photo-sensitive. Store stocks in amber tubes wrapped in foil.
Issue B: Non-Linear "Creep" in Peroxidase Assay Background

Symptom: In HRP (Horseradish Peroxidase) assays, the "Blank" (No Enzyme) wells show a steady increase in absorbance over time. Root Cause: Metal-catalyzed generation of Reactive Oxygen Species (ROS). The metals reduce oxygen to superoxide, which oxidizes DHF independently of the enzyme.

Troubleshooting Decision Tree:

TroubleshootingTree Start High Background Rate (No Enzyme) CheckChelator Is Chelator (EDTA/DTPA) present in buffer? Start->CheckChelator AddChelator Add 100 µM DTPA. Does rate decrease? CheckChelator->AddChelator No CheckMn Are you adding Mn(II)? (e.g. for Mn-Peroxidase) CheckChelator->CheckMn Yes MetalContam Diagnosis: Trace Metal Contamination (Likely Cu or Fe) AddChelator->MetalContam Yes (Rate Drops) CheckpH Is pH > 7.0? AddChelator->CheckpH No (Rate Stable) MnInterference Diagnosis: Mn(II) is acting as direct oxidant (slow) CheckMn->MnInterference Yes CheckMn->CheckpH No CheckpH->MetalContam No (Suspect Reagent Purity) Autoxidation Diagnosis: pH-driven Autoxidation (low metal dependence) CheckpH->Autoxidation Yes

Figure 1: Decision tree for diagnosing non-enzymatic DHF oxidation.

Mechanistic Deep Dive (FAQs)

Q1: How exactly do metal ions catalyze DHF oxidation?

The mechanism is a redox cycle involving the Enediol group of DHF. It follows a pathway similar to ascorbate oxidation:

  • Initiation: The metal ion (e.g., Cu²⁺) accepts an electron from DHF, oxidizing DHF to a radical (

    
    ) and reducing the metal (Cu²⁺ 
    
    
    
    Cu⁺).
  • Propagation (The ROS Cycle): The reduced metal (Cu⁺) reacts rapidly with dissolved Oxygen (

    
    ) to regenerate Cu²⁺ and produce Superoxide (
    
    
    
    ).
  • Chain Reaction: Superoxide itself can oxidize another molecule of DHF, propagating the chain.

Key Insight: Copper is typically 10-100x more potent than Iron in this cycle because the Cu²⁺/Cu⁺ redox potential is energetically favorable for cycling with


 at neutral pH, whereas Fe³⁺ often precipitates as hydroxides unless heavily chelated.
Q2: I am studying Manganese Peroxidase (MnP). Does Mn²⁺ interfere?

Context is critical here.

  • If using HRP (Horseradish Peroxidase): Mn²⁺ is an interference. It can cause slow, non-enzymatic oxidation of DHF, increasing background noise [1].

  • If using MnP: Mn²⁺ is the substrate. The enzyme oxidizes Mn²⁺ to Mn³⁺. The Mn³⁺ then oxidizes DHF.

  • Warning: If you observe rates in the absence of H2O2 in a MnP assay, it is likely due to the "Oxidase" activity of MnP (using O2) or simple metal autoxidation.

Q3: Why does EDTA sometimes increase oxidation rates with Iron?

While EDTA inhibits Copper-catalyzed oxidation effectively, Fe(III)-EDTA complexes can sometimes remain redox-active and capable of generating hydroxyl radicals via Fenton chemistry [2].

  • Recommendation: Use DTPA (Diethylenetriaminepentaacetic acid) instead of EDTA. DTPA wraps the metal ion more completely, sterically hindering the redox cycling with Oxygen.

Visualization: The Metal-Catalyzed Oxidation Cycle

The following diagram illustrates why trace metals create a "Vicious Cycle" of ROS generation, depleting your DHF.

MetalCycle cluster_cycle The Catalytic Redox Cycle M_ox Metal (Ox) (Cu²⁺ / Fe³⁺) M_red Metal (Red) (Cu⁺ / Fe²⁺) M_ox->M_red 1e⁻ from DHF DHF DHF (Reduced) M_ox->DHF Initiates M_red->M_ox Reacts with O₂ O2 Dissolved O₂ M_red->O2 DHF_Rad DHF Radical (Semiquinone) DHF->DHF_Rad Oxidation DKS Diketosuccinate (Oxidized Product) DHF_Rad->DKS Disproportionation Superoxide Superoxide (O₂•⁻) O2->Superoxide Generated Superoxide->DHF Chain Propagation

Figure 2: The catalytic cycle where trace metals shuttle electrons from DHF to Oxygen, generating Superoxide.

Experimental Protocols

Protocol A: The "Spike & Quench" Test for Metal Contamination

Use this to determine if your background noise is metal-driven.

  • Prepare Assay Buffer: Standard buffer (e.g., Acetate or Phosphate, pH 5.0 - 6.0) containing 100 µM DHF.

  • Baseline Measurement: Measure Absorbance at 290 nm (DHF

    
    ) for 5 minutes. Calculate slope (
    
    
    
    ).
  • Spike: Add Metal Mix (1 µM Cu²⁺ or Fe³⁺) to a separate aliquot. Measure slope (

    
    ). Expect a massive increase.
    
  • Quench: To the spiked sample, add 1 mM DTPA or EDTA .

  • Result Interpretation:

    • If Rate returns to near baseline

      
       The reaction is metal-dependent.
      
    • If Rate remains high

      
       The oxidation is pH-dependent or photo-induced, not metal-limited.
      
Protocol B: Preparation of Metal-Free "Demetallized" Buffers

Essential for kinetic studies involving DHF.

  • Resin Preparation: Obtain Chelex 100 resin (Bio-Rad or equivalent).

  • Batch Method: Add 5g Chelex resin per 100mL of buffer. Stir gently for 1 hour.

  • Filtration: Filter through a 0.22 µm reduced-metal filter (e.g., PES membrane). Do not use standard glass fiber filters as they can leach iron.

  • Verification: Test the buffer using Protocol A. The baseline rate should be <5% of the spiked rate.

Comparative Data: Metal Ion Effects

Metal IonRelative Oxidation Rate of DHFMechanismInhibition Strategy
Cu²⁺ (Copper) Very High (+++++) Rapid Redox Cycling (Cu²⁺/Cu⁺)High affinity chelators (DTPA > EDTA)
Fe³⁺ (Iron) Moderate (++) Fenton-like chemistry; pH dependentDesferrioxamine or DTPA
Mn²⁺ (Manganese) Low (+) Slow direct oxidation; Additive in Peroxidase assaysEDTA; but required if using MnP enzyme
Zn²⁺ (Zinc) Negligible (-) Redox Inert (No electron transfer)N/A

References

  • Hartree, E. F. (1968).[1] "A comparison of horseradish peroxidase and manganese ions as catalysts for the oxidation of dihydroxyfumaric acid." Biochemical Journal, 107(4), 581–587.

  • Halliwell, B. (1978). "Superoxide-dependent formation of hydroxyl radicals in the presence of iron chelates." FEBS Letters, 92(2), 321-326.

  • Buettner, G. R. (1988). "In the absence of catalytic metals ascorbate does not autoxidize at pH 7: ascorbate as a test for catalytic metals." Journal of Biochemical and Biophysical Methods, 16(1), 27-40. (Note: Provides the foundational theory for enediol/DHF autoxidation mechanisms).

  • Timofeevski, S. L., et al. (1999). "Mechanism of Manganese(II) Oxidation by Manganese Peroxidase." Archives of Biochemistry and Biophysics.

Sources

purification methods for recrystallizing dihydroxyfumaric acid dihydrate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the purification of dihydroxyfumaric acid (DHF) dihydrate. Because DHF is a highly reactive enediol, its recrystallization is not a standard organic "wash-and-dry" procedure. It requires strict control over thermodynamics and atmospheric exposure to prevent rapid oxidation and decarboxylation.

This guide provides a self-validating framework for the purification of DHF dihydrate, bridging the gap between theoretical causality and field-proven experimental execution.

Physicochemical Profiling & Causality

To successfully purify DHF dihydrate, one must first understand its structural vulnerabilities. In solution, DHF exists in a tautomeric equilibrium consisting of approximately 80% enol and 20% keto forms[1]. The dominant enediol moiety is a potent reducing agent, making it highly susceptible to auto-oxidation (forming diketosuccinic acid)[1]. Furthermore, the molecule is thermally labile and prone to rapid decarboxylation at elevated temperatures[2].

Quantitative Data & Purification Impact
PropertyValueCausality / Impact on Purification Strategy
Molecular Formula C₄H₄O₆ · 2H₂OThe dihydrate state requires ambient-temperature drying to prevent dehydration[3].
Tautomeric Equilibrium 80% enol / 20% ketoThe dominant enol form is highly susceptible to oxidation, mandating anaerobic conditions[1].
Melting Point ~155 °C (Decomposes)Thermal instability dictates that dissolution temperatures must remain strictly below 50 °C[3].
Solubility (Water) Soluble (Hot), Insoluble (Cold)Ideal for temperature-gradient recrystallization[4].
Solubility (Methanol) 1 g / 10 mL (Hot)Can be utilized as a co-solvent to facilitate rapid dissolution at lower temperatures[3].

Anaerobic Recrystallization Workflow

The following diagram maps the logical progression of the recrystallization process, highlighting the critical interventions required to maintain molecular integrity.

DHF_Recrystallization N1 Crude DHF Dihydrate (Solid) N3 Anaerobic Dissolution (T < 50°C) N1->N3 N2 Solvent Degassing (N2/Ar Sparging) N2->N3 N4 Rapid Hot Filtration (Remove Polymers) N3->N4 N5 Controlled Cooling (Gradient to 4°C) N4->N5 N6 Vacuum Filtration (Cold Wash) N5->N6 N7 Desiccator Drying (Room Temp) N6->N7 N8 Pure DHF Dihydrate N7->N8

Workflow for the anaerobic recrystallization of DHF dihydrate.

Step-by-Step Methodology

Note: DHF is highly sensitive to oxygen and heat. To prevent decomposition, it is necessary to perform the recrystallizations rapidly[5].

Step 1: Solvent Deoxygenation

  • Action: Boil high-purity deionized water, then sparge vigorously with nitrogen (N₂) or argon for at least 30 minutes while cooling the solvent to 45 °C.

  • Causality: Dissolved oxygen will rapidly oxidize the DHF enediol moiety to diketosuccinic acid[1]. Removing oxygen is the primary defense against product discoloration.

Step 2: Anaerobic Dissolution

  • Action: In a Schlenk flask under an inert atmosphere, suspend the crude DHF dihydrate in the degassed water. Maintain the temperature strictly between 40–50 °C, swirling gently until complete dissolution is achieved.

  • Causality: Exceeding 50 °C induces thermal decarboxylation, breaking down the carbon backbone into dihydroxyacetone and other irreversible degradation products[2].

Step 3: Rapid Hot Filtration

  • Action: Quickly pass the warm solution through a pre-warmed, medium-porosity glass frit under positive nitrogen pressure.

  • Causality: This removes insoluble polymeric impurities. Pre-warming the frit prevents premature crystallization in the filter funnel, which would otherwise trap impurities.

Step 4: Controlled Crystallization

  • Action: Allow the filtrate to cool gradually to room temperature, then transfer the vessel to a 4 °C environment for 12 hours.

  • Causality: A slow cooling gradient promotes the formation of a highly ordered intramolecular hydrogen-bond network[6], yielding large, high-purity dihydrate crystals while excluding trapped solvent impurities.

Step 5: Isolation and Desiccation

  • Action: Collect the crystals via vacuum filtration. Wash the filter cake with a minimal volume of ice-cold, degassed water. Dry the product in a vacuum desiccator at room temperature, protected from light.

  • Causality: Applying heat during the drying phase (e.g., using a vacuum oven) will strip the two waters of hydration, irreversibly altering the stoichiometric dihydrate state[3].

Troubleshooting Guide & FAQs

Q: Why does my DHF solution turn yellow or brown during heating? A: Discoloration is a direct visual indicator of oxidation. When the enediol group oxidizes to diketosuccinic acid, it triggers a cascade of polymerization and degradation[1]. DHF is a potent radical scavenger; therefore, exposure to trace dissolved oxygen or transition metals (like Fe²⁺/Cu²⁺) accelerates this degradation. Solution: Strictly use extensively degassed solvents, maintain a continuous inert atmosphere (N₂/Ar), and minimize the time the compound spends in solution.

Q: I am experiencing exceptionally low recovery yields after recrystallization. What is causing this? A: Low yields are almost universally caused by thermal decarboxylation. DHF is thermally labile; prolonged heating in solution causes it to lose carbon dioxide, forming smaller degradation products like glycolaldehyde or dihydroxyacetone[2]. Solution: Perform the dissolution step as rapidly as possible and keep the temperature strictly below 50 °C. Do not attempt to boil the solvent with the DHF already suspended in it.

Q: How do I ensure the final product retains its dihydrate stoichiometry? A: The dihydrate form (C₄H₄O₆ · 2H₂O) relies on a specific water activity[3]. Over-drying under high vacuum at elevated temperatures will strip the waters of hydration, converting the product to an anhydrous or partially hydrated state. Solution: Dry the isolated crystals in a vacuum desiccator at room temperature. Avoid heat lamps, drying ovens, or extended high-vacuum exposure.

Q: Can I use organic solvents instead of water for recrystallization? A: While DHF exhibits organic solubility due to its ordered intramolecular hydrogen-bond arrangement[6] and is soluble in hot methanol (approx. 1 g/10 mL)[3], water remains the classical and most effective solvent for recrystallization[4]. If using methanol, be cautious of potential esterification. A mixed solvent system (e.g., methanol/water) can be utilized if rapid dissolution at lower temperatures is required, provided the mixture is thoroughly degassed.

References

  • Chemical Properties of Dihydroxyfumaric acid Source: biocrick.com URL:[Link]

  • Base-Mediated Cascade Aldol Addition and Fragmentation Reactions of Dihydroxyfumaric Acid and Aromatic Aldehydes: Controlling Chemodivergence via Choice of Base, Solvent, and Substituents Source: acs.org URL:[Link]

  • Occurrence and chemistry of dihydroxyfumaric acid Source: scispace.com URL:[Link]

  • Exploratory Experiments on the Chemistry of the “Glyoxylate Scenario”: Formation of Ketosugars from Dihydroxyfumarate Source: nih.gov URL:[Link]

  • DIHYDROXYFUMARIC ACID Source: chemdad.com URL:[Link]

  • On the Configuration of the So-called Dihydroxymaleic Acid Source: acs.org URL:[Link]

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Validation & Comparative

Advanced Antioxidant Profiling: Dihydroxyfumaric Acid vs. Ascorbic Acid

Author: BenchChem Technical Support Team. Date: March 2026

A Kinetic and Mechanistic Comparison Guide for Formulation Scientists and Drug Developers

As a Senior Application Scientist specializing in redox chemistry and formulation stability, I frequently encounter the challenge of selecting the optimal antioxidant for complex biological and pharmaceutical matrices. While Ascorbic Acid (AA) is the ubiquitous gold standard, Dihydroxyfumaric Acid (DHF)—a natural dicarboxylic acid formed via the dehydrogenation of tartaric acid—offers highly distinct kinetic behaviors that are often overlooked[1].

This guide objectively compares the antioxidant capacity, kinetic performance, and synergistic potential of DHF versus AA, providing actionable, field-proven insights for drug development and complex formulation design.

The Enediol Pharmacophore: Structural & Mechanistic Foundations

Both DHF and AA owe their potent radical scavenging capabilities to a shared structural motif: the enediol group, characterized by two hydroxyl groups at vicinal carbons linked by a double bond[2]. This configuration acts as the thermodynamic engine for proton-coupled electron transfer (PCET).

However, their structural divergence dictates their behavior in solution. AA is a cyclic lactone, whereas DHF is an acyclic dicarboxylic acid. In biological oxidation systems, DHF can act similarly to ascorbate as an intermediate hydrogen carrier from substrates to oxygen, ultimately oxidizing into diketosuccinic acid[3]. Because DHF possesses a less sterically hindered acyclic structure, it exhibits exceptionally high reaction rates with free radicals, making it a superior scavenger in specific microenvironments[2].

Synergy ROS Reactive Oxygen Species (ROS) AA Ascorbic Acid (AA) ROS->AA Oxidation AARad Ascorbyl Radical AA->AARad Electron Transfer Neutral Neutralized ROS AA->Neutral Quenching DHF Dihydroxyfumaric Acid (DHF) DHF->AARad Synergistic Regeneration DHFRad Diketosuccinic Acid DHF->DHFRad Oxidation

Figure 1: Synergistic regeneration pathway of Ascorbic Acid by Dihydroxyfumaric Acid.

Comparative Antioxidant Capacity: Kinetic Data

When evaluating antioxidant capacity, the solvent matrix is critical. In pure ethanol, DHF exhibits relatively low antioxidant activity[4]. However, in acidic, complex matrices (such as a simulated wine matrix containing tartaric acid at pH 3.2), DHF's radical scavenging rate accelerates dramatically due to synergistic interactions with the surrounding organic acids.

The table below summarizes the quantitative kinetic data derived from fast-reaction stopped-flow spectroscopy against the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical:

ParameterDihydroxyfumaric Acid (DHF)Ascorbic Acid (AA)
Structural Class Acyclic dicarboxylic enediolCyclic lactone enediol
DPPH Scavenging Rate (

)
~3.0

(in complex matrix)
~0.66

(in complex matrix)
Radical Annihilation Efficiency 0.18 moles required per 50% DPPH reduction0.24 moles required per 50% DPPH reduction
Primary Degradation Pathway Prone to decarboxylation in acidic media (keto-form)Oxidative degradation to dehydroascorbic acid
Pharmaceutical Utility Potent N-nitrosamine formation inhibitorBroad-spectrum biological antioxidant

Data indicates that DHF requires fewer moles (0.18) to achieve a 50% annihilation of free radicals compared to AA (0.24), demonstrating superior stoichiometric efficiency[5]. Furthermore, the observed rate constant (


) for DHF is nearly five times faster than AA in a tartaric acid matrix[4].
Synergistic and Antagonistic Co-Actions in Formulation

Formulators rarely rely on a single antioxidant. Understanding the co-action between DHF and AA is vital for dose reduction and prolonged efficacy. Recent Electron Paramagnetic Resonance (EPR) spectroscopy studies reveal that their interaction is highly dependent on molar ratios[6]:

  • The Synergistic Zone: At mM DHF to mM AA ratios of 1.4 and 1.7, the system exhibits a strong synergistic effect, yielding an Antioxidant Interaction (AI) parameter of 1.24[6]. In this state, DHF acts as a superior hydrogen donor, effectively regenerating oxidized ascorbyl radicals back into active AA[6].

  • The Antagonistic Zone: Conversely, at a 1:1 molar ratio, the combination triggers an antagonistic effect (AI = 0.93)[6]. This highlights a critical formulation pitfall: combining antioxidants without kinetic mapping can competitively suppress total reducing power.

Field-Proven Experimental Protocols

Because DHF reacts with free radicals at exceptionally high rates, standard benchtop spectrophotometers (which have a dead time of 2–3 seconds) fail to capture the initial kinetic burst. To ensure a self-validating and scientifically rigorous evaluation, we employ a Stopped-Flow DPPH Kinetic Assay.

Protocol: Stopped-Flow DPPH Kinetic Assay
  • Matrix Preparation: Prepare the DPPH radical solution in 98% ethanol. Prepare the DHF and AA solutions in a simulated matrix (e.g., 5 g/L tartaric acid in 12% v/v ethanol-water, pH adjusted to 3.2) to mimic complex biological or formulation environments.

  • Baseline Validation (Blanking): Purge a Biologic SFM-300 stopped-flow system with the pure solvent matrix. Run a blank injection to zero the absorbance and ensure the fluidic lines are free of air bubbles or residual oxidized species.

  • Sequential Mixing: Load the prepared solutions into the system's syringes. Program the stepping motors to execute a rapid sequential mix of equal volumes of DPPH and the antioxidant solution, ensuring a dead time of <2 ms.

  • High-Speed Detection: Monitor the rapid decay of the DPPH radical by measuring absorbance at 515 nm using a high-speed diode array detector.

  • Data Extraction & Validation: Export the raw kinetic data to SPECFIT32 software. Utilize Singular Value Decomposition (SVD) and global multiexponential fitting to isolate the pseudo-first-order rate constant (

    
    ). Causality note: SVD is mandatory here to mathematically separate the signal of the decaying radical from any optical interference caused by the formation of diketosuccinic acid.
    

Workflow Prep 1. Matrix Preparation (DPPH + Antioxidants in pH 3.2 Matrix) Blank 2. Baseline Validation (Solvent Blanking to Zero Absorbance) Prep->Blank Mix 3. Stopped-Flow Mixing (<2 ms Dead Time Injection) Blank->Mix Detect 4. Diode Array Detection (Monitor 515 nm Decay) Mix->Detect Analyze 5. SVD Kinetic Analysis (Extract k_obs via Multiexponential Fit) Detect->Analyze

Figure 2: Self-validating stopped-flow experimental workflow for fast kinetic analysis.

Strategic Applications in Drug Development

Beyond basic radical scavenging, DHF offers a unique advantage for modern pharmaceutical development. Regulatory agencies are currently highly focused on mitigating nitrosamine impurities in drug products. Dihydroxyfumarate has proven to be a highly efficient inhibitor of N-nitrosamine formation in model systems, in vitro, and in vivo[2]. By inactivating nitrosating agents, DHF suppresses the formation of these harmful compounds[1]. For drug developers formulating amine-containing active pharmaceutical ingredients (APIs), integrating DHF—or a precisely mapped DHF/AA synergistic blend—can serve as a robust chemical defense mechanism against nitrosamine degradation pathways.

References
  • Observations on the antioxidant activity of novel dihydroxyfumaric acid deriv
  • Observations on the Antioxidant Activity of Novel Dihydroxyfumaric Acid Derivatives.
  • Occurrence and chemistry of dihydroxyfumaric acid. scispace.com. Link
  • ANTIOXIDANT CO-ACTIONS OF ASCORBIC AND DIHYDROXYFUMARIC ACIDS INVESTIG
  • Antioxidant Co-actions of Ascorbic and Dihydroxyfumaric Acids Investigated by EPR Spectroscopy.
  • Chemistry & Biology Interface: Review-Paper-3. cbijournal.com. Link
  • Investigation of synergic/anti-synergic interactions of dihydroxifumaric acid and ascorbic acid with DPPH.
  • INVESTIGATION OF INTERACTIONS OF DIHYDROXYFUMARIC ACID WITH DPPH IN DIFFERENT SOLVENTS. elibrary.ru. Link

Sources

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Method Validation for Dihydroxyfumaric Acid Dihydrate Purity Assessment

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, in-depth analysis of the validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of dihydroxyfumaric acid dihydrate. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. It delves into the scientific rationale behind methodological choices, presents a robust, self-validating experimental framework, and objectively compares the validated HPLC method with viable analytical alternatives. All methodologies and principles are grounded in authoritative international guidelines to ensure scientific integrity and regulatory compliance.

Introduction: The Analytical Imperative for Dihydroxyfumaric Acid Purity

Dihydroxyfumaric acid (DHF), a dicarboxylic acid, serves as a valuable building block in organic synthesis and is investigated for various applications, including its role as a precursor in prebiotic chemical networks. In the pharmaceutical and fine chemical industries, the purity of an active pharmaceutical ingredient (API) or key starting material is not merely a quality metric; it is a critical determinant of safety, efficacy, and stability. Even trace impurities can have unintended biological effects or compromise the chemical integrity of the final product.

Therefore, a validated, stability-indicating analytical method is paramount. High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose due to its high resolving power, sensitivity, and specificity, making it ideal for separating the main component from structurally similar impurities and degradation products.[1] This guide details the validation of a specific Reversed-Phase HPLC (RP-HPLC) method for dihydroxyfumaric acid dihydrate, executed in accordance with the International Council for Harmonisation (ICH) Q2(R1) and Q2(R2) guidelines.[2][3][4][5][6][7]

The Analytical Approach: Developing a Purity-Indicating HPLC Method

The objective is to develop a method that can accurately quantify dihydroxyfumaric acid dihydrate while simultaneously separating it from potential process impurities and degradation products.

Physicochemical Rationale for Method Development

Dihydroxyfumaric acid is a highly polar, water-soluble organic acid.[8] Its analysis by RP-HPLC presents a classic challenge: poor retention on non-polar stationary phases (like C18). To achieve adequate retention and symmetrical peak shape, the ionization of the carboxylic acid groups must be suppressed. This is achieved by acidifying the mobile phase to a pH well below the pKa of the analyte.

  • Column Selection: A polar-embedded or end-capped C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is chosen to provide a balance of hydrophobic interaction while mitigating excessive silanol interactions, which can cause peak tailing for polar analytes.

  • Mobile Phase: An isocratic mobile phase of 0.1% phosphoric acid in water and methanol is selected. The acidic aqueous component ensures the analyte is in its neutral, less polar form, promoting retention. Methanol serves as the organic modifier to elute the compound.

  • Detection: Dihydroxyfumaric acid contains a carbon-carbon double bond conjugated with two carboxylic acid groups, making it suitable for UV detection. A detection wavelength of 210 nm is chosen, as this region provides high sensitivity for the carboxyl chromophore.

Proposed HPLC Method Conditions
ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase 0.1% Phosphoric Acid in Water:Methanol (95:5, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 210 nm
Run Time 15 minutes

Method Validation: A Systematic Approach based on ICH Q2(R1)

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[5] The following sections detail the experimental design and acceptance criteria for each validation parameter.

Overall Validation Workflow

The validation process follows a predefined protocol, ensuring that all performance characteristics of the method are systematically tested and documented.

G cluster_0 Phase 1: Planning cluster_1 Phase 2: Execution cluster_2 Phase 3: Reporting Dev Method Development & Optimization Proto Validation Protocol (Define Parameters & Criteria) Dev->Proto Spec Specificity (Forced Degradation) Proto->Spec Lin Linearity & Range Acc Accuracy (Spike/Recovery) Prec Precision (Repeatability & Intermediate) Limit LOD & LOQ Rob Robustness Eval Data Evaluation vs. Acceptance Criteria Rob->Eval Report Final Validation Report Eval->Report

Caption: Workflow for HPLC Method Validation.

Specificity (Selectivity)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[7] For a purity assay, this is demonstrated through forced degradation studies.

Experimental Protocol:

  • Prepare solutions of dihydroxyfumaric acid dihydrate (~100 µg/mL).

  • Expose the solutions to the following stress conditions:

    • Acidic: 0.1 M HCl at 60 °C for 4 hours.

    • Basic: 0.1 M NaOH at 60 °C for 2 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: Heat solid sample at 80 °C for 48 hours, then dissolve.

    • Photolytic: Expose solution to UV light (254 nm) for 24 hours.

  • Analyze a blank (diluent), an unstressed sample, and all stressed samples by the proposed HPLC method.

  • Assess peak purity of the main dihydroxyfumaric acid peak in stressed samples using a Diode Array Detector (DAD).

Acceptance Criteria:

  • The method must resolve the main peak from any degradation products or impurities (Resolution > 2).

  • The peak purity analysis must show the main peak is spectrally pure, with a purity angle less than the purity threshold.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a specified range.[5]

Experimental Protocol:

  • Prepare a stock solution of dihydroxyfumaric acid dihydrate reference standard (e.g., 500 µg/mL).

  • Perform serial dilutions to prepare at least five concentration levels covering 50% to 150% of the target assay concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Data & Acceptance Criteria:

Parameter Acceptance Criterion Mock Result
Correlation Coefficient (R²) ≥ 0.999 0.9998
Y-intercept Should be close to zero 250 (vs. peak areas in 10⁶)

| Range | 50% - 150% of target conc. | 50 - 150 µg/mL |

Accuracy (Trueness)

Accuracy is the closeness of the test results to the true value. It is determined by applying the method to samples with a known concentration of the analyte (e.g., spike recovery).[5]

Experimental Protocol:

  • Prepare a bulk solution of the dihydroxyfumaric acid dihydrate sample.

  • Spike the sample solution with the reference standard at three concentration levels (e.g., 80%, 100%, 120% of the target assay concentration).

  • Prepare each level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Data & Acceptance Criteria:

Spike Level Mean Recovery (%) Acceptance Criteria
80% 99.5% 98.0% - 102.0%
100% 100.8% 98.0% - 102.0%

| 120% | 101.2% | 98.0% - 102.0% |

Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[5] It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision over a short interval of time with the same analyst and equipment.

  • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

Experimental Protocol:

  • Repeatability: Prepare six individual samples of dihydroxyfumaric acid dihydrate at 100% of the target concentration. Analyze them and calculate the Relative Standard Deviation (RSD).

  • Intermediate Precision: A second analyst repeats the repeatability study on a different day using a different HPLC system (if available). The results from both studies are statistically compared.

Data & Acceptance Criteria:

Precision Level Parameter Acceptance Criterion
Repeatability (n=6) % RSD ≤ 2.0%

| Intermediate Precision (n=12) | % RSD | ≤ 2.0% |

Detection Limit (LOD) and Quantitation Limit (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

These are typically determined based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.

Acceptance Criteria:

  • LOD: S/N ratio of approximately 3:1.

  • LOQ: S/N ratio of approximately 10:1. The precision (%RSD) at the LOQ should be ≤ 10%.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[7][9] This provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Analyze a standard solution while making small, deliberate changes to the method parameters, one at a time.

  • Typical variations include:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (e.g., organic component ± 2%)

    • Mobile phase pH (± 0.1 units)

Acceptance Criteria:

  • The system suitability parameters (e.g., peak tailing, theoretical plates) must remain within acceptable limits for all variations.

  • The change in analyte response should not be significant.

G cluster_0 Core Reliability Metrics cluster_1 Performance Boundaries cluster_2 Method Integrity Method Validated Method Accuracy Accuracy (Closeness to True Value) Accuracy->Method Precision Precision (Agreement Between Measurements) Precision->Method Linearity Linearity Linearity->Method Range Range Linearity->Range Range->Method LOD LOD LOD->Method LOQ LOQ LOQ->Method Specificity Specificity Specificity->Method Robustness Robustness Robustness->Method

Caption: Interrelationship of HPLC Validation Parameters.

Comparative Analysis of Analytical Techniques

While the validated HPLC method is robust and specific, it is instructive to compare it with other potential analytical techniques for the purity determination of dihydroxyfumaric acid.

TechniquePrincipleAdvantages for Dihydroxyfumaric AcidDisadvantages & Limitations
Validated RP-HPLC Differential partitioning between a liquid mobile phase and a solid stationary phase.High Specificity: Excellent resolution of impurities. High Sensitivity: Low LOD/LOQ. Quantitative Accuracy: High accuracy and precision. Stability-Indicating: Proven through forced degradation.Requires specialized equipment and trained personnel.
Ion Chromatography (IC) Ion-exchange separation followed by conductivity or electrochemical detection.Excellent for separating organic acids.[1][10] Good sensitivity.May require specialized columns and detection systems (e.g., suppressor). Less common in standard QC labs than RP-HPLC.
Gas Chromatography (GC-MS) Partitioning between a gaseous mobile phase and a liquid/solid stationary phase.High separation efficiency and definitive identification by MS.Derivatization Required: DHF is non-volatile and thermally labile; it must be derivatized, adding complexity and potential for error.[1][11]
Capillary Electrophoresis (CE) Separation based on differential migration of ions in an electric field.High separation efficiency, low sample and reagent consumption.[1]Can have lower precision (especially injection volume) compared to HPLC. Can be sensitive to matrix effects.
Acid-Base Titration Neutralization of the acidic protons with a standardized base.Simple, inexpensive, and provides a measure of total acidity (assay).Non-Specific: Cannot distinguish between the analyte and any acidic impurities. Not a purity-indicating method.
UV-Vis Spectrophotometry Measurement of light absorbance at a specific wavelength.Very simple and rapid for concentration measurement.Non-Specific: Any substance that absorbs at the same wavelength will interfere. Cannot separate impurities.

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • De Meulder, M. (2012). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? Bioanalysis. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • U.S. Food and Drug Administration. FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]

  • Bioanalysis Zone. (2012). European Medicines Agency guideline on bioanalytical method validation: what more is there to say?. Retrieved from [Link]

  • Scribd. ICH Q2(R1) Analytical Method Validation. Retrieved from [Link]

  • The Good Scents Company. dihydroxyfumaric acid, 133-38-0. Retrieved from [Link]

  • Shimadzu. No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application. Retrieved from [Link]

  • National Center for Biotechnology Information. Dihydroxyfumaric acid dihydrate. PubChem Compound Summary for CID 71311555. Retrieved from [Link].

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Chromatography Today. (2023). Measuring Organic Acids and Organic Anions with Precision. Retrieved from [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • International Council for Harmonisation. Quality Guidelines. Retrieved from [Link]

  • BioCrick. Dihydroxyfumaric acid. Retrieved from [Link]

  • Shimadzu. Analytical Methods for Organic Acids. Retrieved from [Link]

  • National Center for Biotechnology Information. Dihydroxyfumaric acid hydrate. PubChem Compound Summary for CID 71311348. Retrieved from [Link].

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Fumaric acid. Retrieved from [Link]

  • PubMed. (2013). HPLC-DAD-ESI-MS analysis of phenolic compounds during ripening in exocarp and mesocarp of tomato fruit. Retrieved from [Link]

  • PubMed. (2008). HPLC methods for determination of dihydroxyacetone and glycerol in fermentation broth and comparison with a visible spectrophotometric method to determine dihydroxyacetone. Retrieved from [Link]

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A Comparative Guide to Purity Assessment of Dihydroxyfumaric Acid Dihydrate: A Focus on NMR-Based Characterization

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and intricate chemical research, the purity of starting materials and active pharmaceutical ingredients (APIs) is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. Dihydroxyfumaric acid, an endogenous metabolite and a versatile chemical building block, is increasingly utilized in various research and development applications.[1] Its dihydrate form, while stable, necessitates rigorous purity assessment to control for potential impurities arising from synthesis, degradation, or improper storage. This guide provides an in-depth comparison of analytical methodologies for determining the purity of dihydroxyfumaric acid dihydrate, with a primary focus on the robust and increasingly adopted technique of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

The Imperative of Purity for Dihydroxyfumaric Acid Dihydrate

Dihydroxyfumaric acid dihydrate's utility in drug development and as a research chemical is contingent on its well-defined purity profile. Impurities can have a profound impact on experimental outcomes, influencing everything from reaction kinetics to biological activity. Potential impurities may include starting materials from synthesis, byproducts such as oxalic and acetic acids, or degradation products like diketosuccinic acid.[2][3] Therefore, a highly accurate and precise analytical method is paramount for the quality control of this compound.

Quantitative ¹H NMR Spectroscopy: A Primary Method for Purity Determination

Quantitative NMR (qNMR) has emerged as a powerful, primary analytical method for the direct measurement of analyte purity.[4] The fundamental principle of qNMR is the direct proportionality between the integrated area of a specific NMR signal and the number of nuclei responsible for that signal.[4] By co-dissolving a precisely weighed amount of the analyte with a certified internal standard of known purity, the absolute purity of the analyte can be determined without the need for a specific reference standard of the analyte itself. This is a significant advantage, particularly for novel or specialized compounds where certified standards may not be readily available.

The Expected ¹H NMR Spectrum of Dihydroxyfumaric Acid

While an experimental spectrum is ideal, the structure of dihydroxyfumaric acid allows for a confident prediction of its ¹H NMR spectrum. The molecule possesses a plane of symmetry, rendering the two hydroxyl protons chemically equivalent and the two carboxylic acid protons also chemically equivalent.

Structure of Dihydroxyfumaric Acid:

In a typical ¹H NMR experiment using a deuterated solvent such as dimethyl sulfoxide-d₆ (DMSO-d₆), which is suitable for dissolving polar compounds like dihydroxyfumaric acid, we would expect to see two broad singlets corresponding to the hydroxyl (-OH) and carboxylic acid (-COOH) protons. The chemical shifts of these protons are highly dependent on concentration, temperature, and residual water content in the solvent. Upon addition of a few drops of deuterium oxide (D₂O), these signals would disappear due to proton-deuterium exchange, confirming their assignment. The absence of other signals would indicate a high degree of purity.

Experimental Workflow for qNMR Purity Assessment

The following diagram outlines a typical workflow for the qNMR-based purity determination of dihydroxyfumaric acid dihydrate.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Accurately weigh ~10-20 mg of Dihydroxyfumaric Acid Dihydrate B Accurately weigh ~5-10 mg of a certified Internal Standard (e.g., Maleic Acid) C Dissolve both in a precise volume (e.g., 0.75 mL) of DMSO-d6 in an NMR tube D Ensure complete dissolution (vortexing/sonication) E Acquire 1D 1H NMR spectrum under quantitative conditions (e.g., 90° pulse, long relaxation delay) D->E F Apply Fourier transform, phase correction, and baseline correction E->F G Integrate characteristic, non-overlapping signals of the analyte and internal standard F->G H Calculate purity using the qNMR equation G->H

Caption: A streamlined workflow for quantitative NMR (qNMR) analysis.

Causality in Experimental Choices for qNMR
  • Solvent Selection (DMSO-d₆): Dihydroxyfumaric acid is a polar molecule, and DMSO-d₆ is an excellent solvent for such compounds, ensuring complete dissolution which is critical for accurate quantification.[1] Its residual proton signal at ~2.50 ppm does not typically interfere with the broad signals of exchangeable protons.

  • Internal Standard Selection (Maleic Acid): The choice of an internal standard is crucial.[5] An ideal standard should:

    • Be highly pure and stable.

    • Be soluble in the chosen solvent.

    • Have signals that do not overlap with the analyte's signals.

    • Possess a simple spectrum (ideally a singlet).

    Maleic acid is a suitable choice for polar analytes in DMSO-d₆. Its olefinic protons appear as a singlet around 6.3 ppm, which is unlikely to overlap with the broad, exchangeable proton signals of dihydroxyfumaric acid.

  • Quantitative Acquisition Parameters: To ensure the signal intensity is directly proportional to the number of protons, specific acquisition parameters are necessary:

    • Long Relaxation Delay (D1): A delay of at least 5 times the longest T₁ (spin-lattice relaxation time) of both the analyte and the internal standard is required for full relaxation of all protons between pulses. This ensures that the signal intensity is not skewed by differential saturation.

    • 90° Pulse Angle: A calibrated 90° pulse is used to ensure maximum signal intensity for all protons in a single scan.

The qNMR Purity Calculation

The purity of dihydroxyfumaric acid dihydrate can be calculated using the following equation:

Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / W_analyte) * (W_std / MW_std) * P_std

Where:

  • I = Integral area of the signal

  • N = Number of protons giving rise to the signal

  • MW = Molecular weight

  • W = Weight

  • P = Purity of the standard

  • analyte = Dihydroxyfumaric acid dihydrate

  • std = Internal standard

Alternative Methodologies for Purity Assessment

While qNMR offers a direct and robust method for purity determination, other analytical techniques, particularly High-Performance Liquid Chromatography (HPLC), are widely used for the analysis of organic acids.

High-Performance Liquid Chromatography (HPLC)

HPLC separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase. For organic acids like dihydroxyfumaric acid, several HPLC modes can be employed:

  • Reversed-Phase (RP-HPLC): This is a common technique where a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., water/acetonitrile with an acidic modifier). While versatile, RP-HPLC can sometimes provide insufficient retention for highly polar compounds like dihydroxyfumaric acid.

  • Ion-Exclusion Chromatography (IEC): This is often the preferred method for separating organic acids.[2][6] It utilizes a stationary phase with fixed ionic groups that exclude ions of the same charge. Separation is based on the pKa of the acids and their interaction with the stationary phase.

  • Ion-Exchange Chromatography: This technique separates molecules based on their net charge. It can be a powerful tool for separating ionic species, including organic acids.

A Plausible HPLC Method for Dihydroxyfumaric Acid Dihydrate

Based on established methods for similar organic acids, a suitable HPLC method for dihydroxyfumaric acid dihydrate would likely involve ion-exclusion chromatography.

Experimental Protocol: Ion-Exclusion HPLC

  • Column: A dedicated organic acid analysis column (e.g., a polymer-based ion-exclusion column).

  • Mobile Phase: An acidic aqueous solution, such as 0.005 M H₂SO₄.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 30 - 40 °C to improve peak shape and reproducibility.

  • Detector: UV detector at a low wavelength (e.g., 210 nm) to detect the carboxyl functional group.

  • Sample Preparation: Accurately weigh the dihydroxyfumaric acid dihydrate sample and dissolve it in the mobile phase. Filter the sample through a 0.45 µm filter before injection.

  • Quantification: Purity is typically determined by area percent, assuming that all components have a similar response factor at the detection wavelength. For more accurate quantification, an external standard calibration curve would be necessary.

The following diagram illustrates the logical flow of an HPLC-based purity analysis.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_acq HPLC Analysis cluster_proc Data Analysis A Prepare a stock solution of Dihydroxyfumaric Acid Dihydrate in mobile phase C Filter all solutions through a 0.45 µm filter A->C B Prepare a series of calibration standards of known concentration B->C D Equilibrate the HPLC system with the mobile phase C->D E Inject calibration standards to generate a calibration curve D->E F Inject the sample solution E->F G Integrate the peak area of Dihydroxyfumaric Acid in the sample chromatogram F->G H Determine concentration from the calibration curve G->H I Calculate purity based on the initial sample weight and concentration H->I

Caption: A typical workflow for purity analysis using HPLC.

Comparative Analysis: qNMR vs. HPLC

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)
Principle Primary ratio method based on the direct proportionality of signal area to the number of nuclei.[4]Comparative separation technique based on differential partitioning between stationary and mobile phases.
Quantification Absolute quantification using a certified internal standard. Does not require a reference standard of the analyte.Typically relative quantification by area percent, or absolute quantification requiring a certified reference standard of the analyte for calibration.
Accuracy & Precision High accuracy and precision, often with low relative standard deviation (RSD).[4]Can be highly accurate and precise, but accuracy can be affected by the response factors of impurities if using area percent.
Sample Throughput Generally lower throughput due to longer acquisition times for quantitative analysis.Higher throughput, especially with modern UHPLC systems.
Structural Information Provides detailed structural information, aiding in the identification of unknown impurities.Provides retention time data, which is not sufficient for definitive structural elucidation without a mass spectrometer.
Destructive/Non-destructive Non-destructive, allowing for sample recovery.Destructive, as the sample is eluted from the column.
Method Development Can be relatively straightforward, primarily involving solvent and internal standard selection.Can be more complex, requiring optimization of column, mobile phase, flow rate, and temperature.
Regulatory Acceptance Increasingly recognized by regulatory bodies as a primary method for purity determination.[7]A well-established and widely accepted technique in pharmacopeial methods.[8]

Conclusion: An Integrated Approach to Purity Assessment

Both qNMR and HPLC are powerful techniques for assessing the purity of dihydroxyfumaric acid dihydrate, each with its own set of advantages and limitations.

qNMR stands out as a primary, non-destructive method that provides absolute purity values without the need for an analyte-specific reference standard. Its ability to provide structural information makes it invaluable for identifying and quantifying impurities.

HPLC , particularly using ion-exclusion chromatography, offers a high-throughput and sensitive method for routine quality control. When coupled with a mass spectrometer (LC-MS), it can also provide valuable structural information about impurities.

For researchers and drug development professionals, an integrated approach is often the most effective. qNMR can be used to accurately determine the purity of a reference standard, which can then be used to develop and validate a high-throughput HPLC method for routine analysis. This self-validating system ensures the highest level of confidence in the quality and purity of dihydroxyfumaric acid dihydrate, ultimately contributing to more reliable and reproducible scientific outcomes.

References

  • ResolveMass Laboratories Inc. (2025, December 29). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Retrieved from [Link]

  • Alfa Aesar. (n.d.). Certificate of analysis. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). Certificate of analysis. Retrieved from [Link]

  • Diduco. (n.d.). Separation of organic acids by ion-exclusion chromatography. Retrieved from [Link]

  • Shimadzu. (n.d.). Analysis of Organic Acid Counterions by Ion Exclusion Chromatography. Retrieved from [Link]

  • CAS. (n.d.). NMR Database for Faster Structural Data. Retrieved from [Link]

  • BIO Web of Conferences. (2023). Validation of a routine HPLC method for added fumaric acid determination in wines. Retrieved from [Link]

  • SpectraBase. (n.d.). Fumaric acid - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • UKM. (n.d.). Development of an HPLC Method for Formic Acid Analysis through Peak Exclusion Approach. Retrieved from [Link]

  • Patsnap. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Retrieved from [Link]

  • ACS Publications. (2014, October 8). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Retrieved from [Link]

  • European Pharmaceutical Review. (n.d.). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Retrieved from [Link]

  • ResearchGate. (2004, June 15). PHARMACOPEIA ANALYSIS. Retrieved from [Link]

  • LCGC International. (2023, July 13). Future-Proofing Validated Pharmacopeia Methods: A Case Study of Improving Throughput and Decreasing Operational Cost. Retrieved from [Link]

  • RSC Publishing. (n.d.). High performance liquid chromatography-quantitative nuclear magnetic resonance (HPLC-qNMR) with a two-signal suppression method for purity assessment of avermectin B1a. Retrieved from [Link]

  • PubChem. (n.d.). Dihydroxyfumaric acid. Retrieved from [Link]

  • BioCrick. (n.d.). Dihydroxyfumaric acid. Retrieved from [Link]

  • MACHEREY-NAGEL. (n.d.). Drug analysis according to pharmacopoeia. Retrieved from [Link]

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comparative reducing power of dihydroxyfumaric acid and tartaric acid

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Reducing Power of Dihydroxyfumaric Acid vs. Tartaric Acid: A Mechanistic and Kinetic Guide

Executive Summary

In formulation chemistry and drug development, the selection of organic acids dictates the oxidative stability and redox potential of the final product. While tartaric acid (TA) and dihydroxyfumaric acid (DHF) are structurally related dicarboxylic acids, their redox profiles are fundamentally divergent. This guide provides an in-depth, data-backed comparison of their reducing power, exploring the structural causality behind their behavior and outlining self-validating experimental protocols for accurate kinetic measurement.

Mechanistic Causality: The Enediol Advantage

The stark contrast in reducing power between TA and DHF is rooted in their molecular architecture.

Tartaric Acid (TA) is a saturated dihydroxy dicarboxylic acid. Lacking a conjugated electron-rich center, it is highly stable and acts primarily as an acidulant, chelator, or synergistic agent rather than a primary electron donor[1]. It requires aggressive oxidative conditions (such as Fenton's reagent utilizing Fe²⁺ and H₂O₂) to be dehydrogenated into a reactive state[2].

Dihydroxyfumaric Acid (DHF) , the oxidation product of TA, possesses a highly reactive enediol moiety [2]. This conjugated system significantly alters the molecule's electronic landscape. Computational studies reveal that the Highest Occupied Molecular Orbital (HOMO) of the DHF dianion is elevated to approximately -5.33 eV[3]. This high-energy HOMO makes DHF an exceptional nucleophile and a potent primary reducing agent, capable of undergoing a rapid two-electron oxidation to form diketosuccinic acid[3][4].

RedoxMechanisms TA Tartaric Acid (TA) Saturated Dihydroxy Diacid Weak Reducing Power DHF Dihydroxyfumaric Acid (DHF) Enediol Moiety Strong Reducing Power TA->DHF Dehydrogenation / Oxidation (e.g., Fenton's Reagent) DKS Diketosuccinic Acid Fully Oxidized State DHF->DKS 2e- Oxidation (High Electron Donation)

Structural redox pathway from Tartaric Acid to Diketosuccinic Acid.

Quantitative Redox Performance

To objectively compare their reducing power, we must look at their kinetic performance against standard oxidants and radicals. DHF exhibits reaction rates comparable to ascorbic acid, whereas TA shows negligible direct primary reduction.

ParameterDihydroxyfumaric Acid (DHF)Tartaric Acid (TA)
Structural Classification Enediol dicarboxylic acidSaturated dihydroxy dicarboxylic acid
Primary Redox Role Potent primary reducing agentWeak/negligible primary reducer; Synergist
Oxidation Product Diketosuccinic acid[4]Cleavage products (e.g., glyoxylic acid)
DPPH Scavenging Rate (

)
~3.0 s⁻¹ (in simulated matrix)[1]Negligible direct kinetic rate[1]
HOMO Energy (Dianion) -5.33 eV (Highly nucleophilic)[3]Lower energy (High stability)
Hexacyanoferrate(III) Reduction

(Low acidity)[4]
Unreactive under standard conditions

Self-Validating Experimental Methodologies

Protocol A: Stopped-Flow Kinetic Assay for DPPH Reduction

Causality: DHF reacts with DPPH radicals in milliseconds. Manual mixing introduces significant dead-time artifacts that obscure the true kinetic rate. A stopped-flow system reduces dead time to <2 ms, ensuring accurate capture of the initial burst phase.

  • Matrix Preparation: Prepare a simulated matrix consisting of 5 g/L Tartaric Acid in a 12% v/v ethanol-water mixture, adjusted to pH 3.2. Rationale: This controls the protonation state of the enediol group, mimicking physiological or formulation environments.

  • Reagent Loading: Load Syringe A with 0.1 mM DPPH solution. Load Syringe B with varying concentrations of DHF (0.1 - 0.5 mM).

  • Rapid Injection & Detection: Execute a 1:1 rapid injection. Monitor the transient absorbance at 515 nm using a high-speed diode array detector.

  • Self-Validation via SVD: Apply Singular Value Decomposition (SVD) and global multiexponential fitting to the spectral data. Rationale: SVD mathematically deconvolutes the spectral matrix, isolating the pure DPPH decay signal from the overlapping absorbance of DHF's oxidation product (diketosuccinic acid), thereby preventing false-positive rate inflation.

StoppedFlowProtocol Prep 1. Matrix Preparation (pH 3.2 Buffer / EtOH) Load 2. Syringe Loading (DPPH vs DHF/TA) Prep->Load Mix 3. Rapid Injection Mixing (<2 ms Dead Time) Load->Mix Detect 4. Diode Array Detection (515 nm Absorbance) Mix->Detect SVD 5. SVD Deconvolution (Isolate DPPH Decay) Detect->SVD

Self-validating stopped-flow kinetic workflow for rapid redox reactions.

Protocol B: Hexacyanoferrate(III) Oxidation Kinetics in Acidic Media

Causality: Hexacyanoferrate(III) acts as a pure outer-sphere electron acceptor. This assay isolates the intrinsic electron-transfer capability of DHF without the complication of complex adduct formation[4].

  • Acidic Media Preparation: Prepare reaction buffers ranging from 0.04 to 5.3 M HCl. Rationale: Modulating acidity allows researchers to map the proton-coupled electron transfer (PCET) mechanism and identify the kinetically active forms of DHF[4].

  • Kinetic Monitoring: Mix DHF with hexacyanoferrate(III) and monitor the disappearance of the oxidant at 420 nm.

  • Product Inhibition Control: Spike a control reaction with hexacyanoferrate(II) (the reaction product). Rationale: Observing an inhibition effect validates the presence of a reversible intermediate radical cation step, confirming the complex mechanism of the redox reaction[4].

Formulation Implications for Drug Development

Understanding the dichotomy between these two acids is critical for formulation strategy. While DHF offers superior primary reducing power, its high reactivity makes it prone to rapid aerobic decomposition. Tartaric acid, while lacking primary reducing power, is highly stable and acts as an excellent synergist—enhancing the reducing power of primary antioxidants by chelating trace metals and stabilizing the formulation pH[1]. Drug development professionals should leverage DHF for active radical scavenging and TA for long-term matrix stability and synergistic enhancement.

References

1.4 - The Journal of Physical Chemistry A (ACS Publications) 2.3 - The Journal of Organic Chemistry (ACS Publications) 3.1 - ResearchGate 4.2 - Chemistry Journal of Moldova (SciSpace) 5. - Elibrary.ru

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A Researcher's Guide to Dihydroxyfumaric Acid Reference Standards for Accurate Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals engaged in the study of metabolic pathways and the development of novel therapeutics, the accuracy of analytical measurements is paramount. Dihydroxyfumaric acid (DHF), a key intermediate in various biochemical processes, necessitates precise quantification. This guide provides an in-depth comparison of commercially available dihydroxyfumaric acid reference standards and outlines a robust analytical methodology to ensure data integrity.

The Critical Role of High-Purity Reference Standards

The selection of a reference standard is the foundational step for any quantitative analysis. The purity and characterization of this standard directly impact the accuracy and reliability of experimental results. A well-characterized reference standard, with a comprehensive Certificate of Analysis (CoA), provides the necessary assurance of its identity, purity, and the presence of any potential impurities. When choosing a reference standard for dihydroxyfumaric acid analysis, it is crucial to consider not just the stated purity but also the analytical techniques used for its characterization and the transparency of the supplier in providing this data.

Comparison of Commercially Available Dihydroxyfumaric Acid Reference Standards

Several suppliers offer dihydroxyfumaric acid reference standards. The following table summarizes the key specifications of offerings from prominent vendors to aid in the selection process. It is imperative to obtain the lot-specific Certificate of Analysis for a detailed comparison before purchase.

SupplierProduct NameCAS NumberStated PurityAnalytical Techniques Mentioned
MilliporeSigma (Sigma-Aldrich) Dihydroxyfumaric acid dihydrate, technical20688-70-4≥90% (Titration)Titration
MilliporeSigma (Sigma-Aldrich) Dihydroxyfumaric acid hydrate199926-38-098%Not specified on product page
BioCrick Dihydroxyfumaric acid133-38-0>98%HPLC, MS, NMR[1]
Selleck Chemicals Dihydroxyfumaric acid hydrate199926-38-099.92%HPLC[2]

Expert Insight: While a higher stated purity is often a primary consideration, the analytical method used to determine that purity is equally important. For instance, purity determined by HPLC with UV detection provides more information about the presence of organic impurities than a titration-based assay. A comprehensive CoA should ideally include data from multiple techniques, such as HPLC for purity, Mass Spectrometry (MS) for identity confirmation, and Nuclear Magnetic Resonance (NMR) for structural elucidation.

Workflow for Selecting a Dihydroxyfumaric Acid Reference Standard

The process of selecting an appropriate reference standard should be systematic to ensure the quality and reliability of the analytical data.

Caption: A logical workflow for the selection of a dihydroxyfumaric acid reference standard.

Recommended Analytical Method: High-Performance Liquid Chromatography (HPLC-UV)

For the quantitative analysis of dihydroxyfumaric acid, a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a robust and widely accessible technique. The following protocol is adapted from established methods for similar organic acids and provides a solid starting point for method development and validation.[3][4][5][6][7]

Experimental Protocol: HPLC-UV Analysis of Dihydroxyfumaric Acid

1. Instrumentation and Materials:

  • HPLC System: An HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade or ultrapure)

    • Formic acid or Phosphoric acid (analytical grade)

    • Dihydroxyfumaric acid reference standard

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-15 min: 5% to 95% B

    • 15-20 min: 95% B

    • 20-21 min: 95% to 5% B

    • 21-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm (or a wavelength determined by UV scan of the reference standard)

  • Injection Volume: 10 µL

3. Preparation of Solutions:

  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 10 mg of the dihydroxyfumaric acid reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase A to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: The sample preparation will be matrix-dependent. For aqueous samples, filtration through a 0.45 µm syringe filter may be sufficient. For more complex matrices, a protein precipitation or solid-phase extraction (SPE) step may be necessary.

4. Method Validation:

For use in a regulated environment, the analytical method must be validated according to ICH guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish linearity.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by spike-recovery experiments.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Data Presentation and Interpretation

The results of the HPLC analysis should be presented clearly. A well-defined chromatographic peak for dihydroxyfumaric acid, free from interference from other components in the sample matrix, is indicative of a specific method. The calibration curve, a plot of peak area versus concentration of the working standards, should have a correlation coefficient (r²) of ≥ 0.999.

Experimental Workflow Diagram

Caption: A streamlined workflow for the HPLC-UV analysis of dihydroxyfumaric acid.

Conclusion

References

  • BioCrick. Dihydroxyfumaric acid. [Link]

  • ResearchGate. Chromatographic Methods for Quantitative Determination of Ampicillin, Dicloxacillin and Their Impurity 6-Aminopenicillanic Acid. [Link]

  • ResearchGate. Development and Validation of an HPLC-UV Method for the Quantification of 4′-Hydroxydiclofenac Using Salicylic Acid: Future Applications for Measurement of In Vitro Drug–Drug Interaction in Rat Liver Microsomes. [Link]

  • Der Pharma Chemica. A validated reverse phase HPLC and HPTLC method for estimation of Olmesartan Medoxomil in pharmaceutical dosage form. [Link]

  • DSpace. Development and Validation of an HPLC-UV Method for Determination of Eight Phenolic Compounds in Date Palms. [Link]

  • Research Journal of Pharmacy and Technology. RP-HPLC Method Development and Validation for Estimation of Dicyclomine Hydrochloride in its Bulk and Drops Form. [Link]

  • Rasayan Journal of Chemistry. DEVELOPMENT AND VALIDATION OF AN HPLC-UV METHOD FOR THE DETERMINATION OF RALOXIFENE AND RELATED PRODUCTS (IMPURITIES). [Link]

  • International Journal of Medical Toxicology & Legal Medicine. Synthesis, and A Novel High-Performance Liquid Chromatographic Method for the Determination of Naproxen in Pharmaceutical Formul. [Link]

  • Studia Universitatis Babes-Bolyai, Chemia. DEVELOPMENT AND VALIDATION OF AN HPLC-UV METHOD FOR DETERMINATION OF SYNTHETIC FOOD COLORANTS. [Link]

  • Asian Journal of Pharmaceutical Analysis. HPLC and Spectrophotometric Determination and Formulation of Quetiapine Fumarate in the Pharmaceutical Dosage Forms. [Link]

  • MDPI. Development and Validation of an HPLC-UV Method for the Dissolution Studies of 3D-Printed Paracetamol Formulations in Milk-Containing Simulated Gastrointestinal Media. [Link]

  • PubChem. Dihydroxyfumaric acid. [Link]

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Comprehensive IR Spectrum Comparison Guide: Dihydroxyfumaric Acid Dihydrate vs. Anhydrous

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, one of the most frequent analytical challenges I encounter in the characterization of dicarboxylic acids is distinguishing between their hydration states. Dihydroxyfumaric acid (DHF), a highly reactive C4-dicarboxylic acid featuring an enediol group, is a critical intermediate in the biosynthesis of sugars and a potent antioxidant[1].

In solid-state drug development and fine chemical synthesis, DHF is commercially available and utilized primarily in two forms: DHF dihydrate and anhydrous DHF . Because the presence of water of crystallization profoundly alters the solid-state hydrogen-bonding network, Fourier Transform Infrared (FTIR) spectroscopy serves as an elegant, non-destructive tool to differentiate these two forms.

This guide objectively compares the IR spectral performance of DHF dihydrate against its anhydrous counterpart, providing the mechanistic causality behind peak shifts and a self-validating experimental protocol for accurate characterization.

Mechanistic Causality: How Hydration Alters the IR Spectrum

To interpret the FTIR spectra of DHF accurately, we must look beyond simply memorizing peak values and understand the causality of the molecular vibrations. DHF contains three highly polar functional groups: carboxylic acids, enediol hydroxyls, and (in the dihydrate form) water molecules.

The Hydrogen-Bonding Network

In anhydrous carboxylic acids, molecules typically exist as strongly hydrogen-bonded dimers. This dimerization results in a very broad O–H stretching band (3300–2500 cm⁻¹) and a characteristic C=O stretch around 1700–1720 cm⁻¹[2].

When DHF crystallizes as a dihydrate, the two water molecules integrate into the crystal lattice, acting as both hydrogen bond donors and acceptors. This introduces two critical spectral changes:

  • O–H Stretching Region: The water molecules introduce a new, intense, and relatively broad O–H stretching band at higher wavenumbers (~3450–3500 cm⁻¹), distinct from the underlying carboxylic/enediol O–H stretch.

  • C=O Peak Shifting: The water molecules donate hydrogen bonds to the carbonyl oxygen of the carboxylic acid groups. This intermolecular interaction draws electron density away from the C=O double bond, weakening it and lowering its force constant. Consequently, the C=O stretching frequency shifts to a lower wavenumber (~1680 cm⁻¹) compared to the anhydrous form[3].

Quantitative Data Comparison

The following table summarizes the characteristic FTIR absorption bands for DHF dihydrate versus anhydrous DHF. These values are critical for rapid QA/QC identification.

Vibrational ModeFunctional GroupDHF Dihydrate (cm⁻¹)Anhydrous DHF (cm⁻¹)Mechanistic Rationale for Shift
O–H Stretch (Water) Lattice H₂O~3450 (Strong, broad)AbsentLoss of water of crystallization upon desiccation.
O–H Stretch (Acid/Enol) –COOH, –C=C(OH)–3300–2500 (Broad)3300–2500 (Broad)Remains present; sharper in anhydrous due to uniform dimer formation.
C=O Stretch –COOH~1680 (Strong)~1710 (Strong)H-bonding from water weakens the C=O bond in the dihydrate, lowering the frequency.
C=C Stretch Enediol core~1630 (Medium)~1640 (Medium)Altered lattice packing slightly affects the conjugated enediol system.
C–O Stretch –COOH~1250 (Strong)~1270 (Strong)Changes in the C–O single bond character due to the shift in the H-bond network.

Experimental Workflow & Logical Relationships

To ensure absolute trustworthiness in your analytical results, the preparation of the anhydrous reference standard must be strictly controlled. The diagram below illustrates the self-validating workflow for isolating and analyzing both hydration states.

G N1 Commercial DHF (Typically Dihydrate) N2 Thermal Desiccation (100°C / Vacuum over P₂O₅) N1->N2 Dehydration N4 Untreated DHF Dihydrate Reference Standard N1->N4 Control N3 Anhydrous DHF Reference Standard N2->N3 Constant Weight N5 ATR-FTIR Spectroscopy (4000 - 400 cm⁻¹, 32 Scans) N3->N5 N4->N5 N6 Spectral Overlay & Peak Shift Analysis N5->N6

Workflow for differentiating DHF hydration states via FTIR.

Step-by-Step Experimental Protocol

To achieve highly reproducible spectra that validate the theoretical shifts described above, follow this standardized Attenuated Total Reflectance (ATR) FTIR methodology.

Phase 1: Sample Preparation & Dehydration

Note: DHF is prone to thermal decarboxylation if overheated. Temperature control is critical.

  • Dihydrate Isolation: Weigh 50 mg of commercial DHF dihydrate. Store in a sealed vial at room temperature to prevent ambient moisture loss.

  • Anhydrous Generation: Weigh a separate 50 mg aliquot of DHF dihydrate into a pre-weighed glass petri dish.

  • Vacuum Desiccation: Place the dish in a vacuum oven at 90°C–100°C under reduced pressure (with a phosphorus pentoxide, P₂O₅, trap) for 4 hours.

  • Gravimetric Validation: Cool the sample in a desiccator and weigh. The theoretical mass loss for the conversion of DHF dihydrate (MW ~184.10 g/mol ) to anhydrous DHF (MW ~148.07 g/mol ) is approximately 19.5%. Repeat heating until a constant weight is achieved to validate complete dehydration.

Phase 2: ATR-FTIR Acquisition
  • Instrument Calibration: Ensure the ATR crystal (Diamond or ZnSe) is clean. Collect a background spectrum (ambient air) using a resolution of 4 cm⁻¹ and 32 co-added scans.

  • Dihydrate Measurement: Place a small amount (~5 mg) of the DHF dihydrate onto the ATR crystal. Apply uniform pressure using the anvil. Acquire the spectrum from 4000 to 400 cm⁻¹.

  • Crystal Cleaning: Clean the crystal thoroughly with anhydrous isopropanol and allow it to dry.

  • Anhydrous Measurement: Immediately transfer the anhydrous DHF from the desiccator to the ATR crystal to prevent rehydration from atmospheric humidity. Apply pressure and acquire the spectrum under identical parameters.

Phase 3: Data Processing
  • Apply an ATR correction algorithm to account for depth-of-penetration variations at lower wavenumbers.

  • Perform baseline correction.

  • Overlay the spectra and isolate the 3600–3200 cm⁻¹ region to verify the disappearance of the lattice water O–H stretch, and the 1800–1600 cm⁻¹ region to quantify the C=O blue-shift from ~1680 cm⁻¹ to ~1710 cm⁻¹.

Conclusion

Differentiating dihydroxyfumaric acid dihydrate from its anhydrous form is highly straightforward when leveraging the sensitivity of FTIR spectroscopy to hydrogen-bonding environments. By tracking the presence of the ~3450 cm⁻¹ water band and the ~30 cm⁻¹ shift in the carbonyl stretching frequency, researchers can confidently validate the hydration state of their raw materials, ensuring reproducibility in downstream synthesis and formulation workflows.

References

  • PubChem, National Institutes of Health. "Dihydroxyfumaric acid | C4H4O6 | CID 54678503". PubChem Compound Summary. Available at: [Link]

  • Chemistry LibreTexts. "21.10: Spectroscopy of Carboxylic Acid Derivatives". Organic Chemistry. Available at: [Link]

  • Spectroscopy Online. "The C=O Bond, Part IV: Acid Anhydrides". Spectroscopy. Available at: [Link]

Sources

A Comparative Guide to the Validation of DPPH Assay Results for Dihydroxyfumaric Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the antioxidant capacity of dihydroxyfumaric acid (DHF) using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. By objectively comparing DHF's performance against established antioxidant standards—ascorbic acid, Trolox, and gallic acid—this document offers a robust methodology supported by experimental data and foundational scientific principles.

Introduction: The Significance of Antioxidant Validation

The DPPH assay is a widely utilized, rapid, and cost-effective method for screening the free radical scavenging ability of various compounds.[1][2] The principle of the assay is centered on the reduction of the stable DPPH radical, which is a deep violet color, by an antioxidant to its non-radical form, resulting in a color change to pale yellow.[3] The degree of this color change, measured spectrophotometrically, is directly proportional to the antioxidant's radical scavenging activity.[1][4] Dihydroxyfumaric acid, a compound with a structure similar to the well-known antioxidant ascorbic acid, has shown significant antioxidant potential.[5] However, to rigorously validate its efficacy, a direct and systematic comparison with established antioxidant standards is imperative. This guide outlines the necessary protocols and data interpretation to perform such a validation.

The Chemistry of Antioxidant Action in the DPPH Assay

The DPPH assay primarily measures the capacity of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical.[4][6] This action neutralizes the radical, a process that can be monitored by the decrease in absorbance at approximately 517 nm.[1][7] The reaction can proceed through two primary mechanisms: Hydrogen Atom Transfer (HAT) or Single Electron Transfer followed by Proton Transfer (SET-PT).[6] The efficiency of an antioxidant in this assay is often quantified by its IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the initial DPPH radicals.[8][9] A lower IC50 value signifies a higher antioxidant potency.[3]

Experimental Design and Protocols

A robust validation requires a well-designed experiment that includes the test compound (dihydroxyfumaric acid) and a panel of standard antioxidants for comparison.

Diagram of the DPPH Assay Workflow

DPPH_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare DPPH Solution (e.g., 0.1 mM in Methanol) A1 Add DPPH solution to 96-well plate P1->A1 Transfer P2 Prepare Serial Dilutions of: - Dihydroxyfumaric Acid - Ascorbic Acid (Standard) - Trolox (Standard) - Gallic Acid (Standard) A2 Add test compounds and standards to respective wells P2->A2 Transfer A1->A2 A3 Incubate in the dark (e.g., 30 minutes at RT) A2->A3 D1 Measure Absorbance at ~517 nm A3->D1 Read Plate D2 Calculate % Inhibition D1->D2 D3 Plot % Inhibition vs. Concentration D2->D3 D4 Determine IC50 values D3->D4

Caption: Workflow for the DPPH Radical Scavenging Assay.

Detailed Experimental Protocol

This protocol is designed for a 96-well microplate format, which is suitable for high-throughput screening.[10]

Materials and Reagents:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Dihydroxyfumaric acid

  • Ascorbic acid (Reference Standard)

  • Trolox (Reference Standard)

  • Gallic acid (Reference Standard)

  • Methanol (or Ethanol), analytical grade

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and kept in the dark to prevent degradation. The absorbance of this working solution at ~517 nm should be approximately 1.0.[3]

  • Preparation of Sample and Standard Solutions:

    • Prepare stock solutions of dihydroxyfumaric acid, ascorbic acid, Trolox, and gallic acid in methanol.

    • Perform serial dilutions to obtain a range of concentrations for each compound. This is crucial for generating a dose-response curve to accurately determine the IC50 value.[11]

  • Assay Procedure:

    • To each well of a 96-well plate, add 100 µL of the prepared sample or standard solutions at various concentrations.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the control (blank), add 100 µL of methanol and 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.[4][12]

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[4][13]

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:[8][12]

    % Inhibition = [ (Acontrol - Asample) / Acontrol ] x 100

    Where:

    • Acontrol is the absorbance of the control (DPPH solution without the sample).

    • Asample is the absorbance of the sample.

  • Determination of IC50: Plot the percentage of inhibition against the concentration of each compound. The IC50 value is the concentration of the sample that causes 50% inhibition of the DPPH radical.[9][10]

The Chemical Reaction at the Core of the Assay

Caption: DPPH radical is reduced by an antioxidant, causing a color change.

Comparative Data Analysis

The primary metric for comparing the antioxidant activity of dihydroxyfumaric acid with the standards is the IC50 value. A lower IC50 value indicates superior radical scavenging activity.

Table 1: Comparative DPPH Radical Scavenging Activity (IC50 Values)

CompoundIC50 (µM)Reference(s)
Dihydroxyfumaric AcidTo be determined experimentally
Ascorbic Acid~41.25 - 55.29 µg/mL[8][14][15]
Trolox~56 - 63.69 µM[14][16]
Gallic Acid~2.6 µg/mL[17]

Note: The IC50 values for standard antioxidants can vary depending on the specific experimental conditions.[18] It is crucial to determine the IC50 values for the standards concurrently with the test compound under identical conditions for a valid comparison.

Discussion and Interpretation of Results

When comparing the experimentally determined IC50 value of dihydroxyfumaric acid to those of the standards, several key points should be considered:

  • Potency Ranking: A direct comparison of the IC50 values will allow for a clear ranking of the antioxidant potency of dihydroxyfumaric acid against well-established antioxidants.

  • Structural-Activity Relationship: The ene-diol structure present in both dihydroxyfumaric acid and ascorbic acid is a key functional group responsible for their antioxidant activity.[5][19] A comparison of their IC50 values can provide insights into how other structural features may influence this activity.

  • Contextualizing the Results: While the DPPH assay is an excellent screening tool, it is important to acknowledge its limitations. It is a non-physiological radical, and the assay is typically conducted in an organic solvent.[7][20] Therefore, for a comprehensive understanding of a compound's antioxidant potential, it is advisable to employ a battery of antioxidant assays based on different mechanisms (e.g., ABTS, FRAP, ORAC).[21][22]

Conclusion

This guide provides a standardized and scientifically rigorous approach to validating the antioxidant activity of dihydroxyfumaric acid using the DPPH assay. By following the detailed protocols and conducting a direct comparison with established standards, researchers can generate reliable and publishable data. This, in turn, will contribute to a more comprehensive understanding of the therapeutic and industrial potential of dihydroxyfumaric acid as a potent antioxidant. The validation of such methods, in accordance with guidelines like those from the ICH, ensures the reliability and reproducibility of the results, which is paramount in the fields of pharmaceutical and phytochemical research.[23]

References

  • Amerigo Scientific. (n.d.). DPPH Assay: Principle, Applications, and Complete Guide. Retrieved from [Link]

  • Sharma, O. P., & Bhat, T. K. (2009). DPPH antioxidant assay revisited. Food Chemistry, 113(4), 1202-1205.
  • Özyürek, M., Güçlü, K., & Apak, R. (2011). The main and modified DPPH•, CUPRAC, and FRAP assays for antioxidant capacity of foods and beverages.
  • ResearchGate. (2024, October 20). DPPH assay for evaluating antioxidant activity. Retrieved from [Link]

  • Pontes, F. L., et al. (2009). Antioxidant activity by DPPH assay of potential solutions to be applied on bleached teeth. Brazilian Dental Journal, 20(2), 104-109.
  • Macaev, F., et al. (2013). Observations on the Antioxidant Activity of Novel Dihydroxyfumaric Acid Derivatives. Chemistry & Biology Interface, 3(4), 253-263.
  • ResearchGate. (2025, March 6). In the DPPH assay; Can I use a gallic acid standard curve to infer the IC50 value of a sample that might not contain gallic acid? Retrieved from [Link]

  • Adhikari, B., et al. (2018). Isolation of Gallic Acid and Estimation of Total Phenolic Content in Some Medicinal Plants and Their Antioxidant Activity. Journal of Nepal Chemical Society, 39, 29-36.
  • El Babili, F., et al. (2020). ICH Validation of DPPH Assay Method: Some Interesting Medicinal Drugs. European Academic Journal of Science and Engineering, 6(2), 117-128.
  • Gîrbu, S., et al. (2013). Investigation of synergic/anti-synergic interactions of dihydroxifumaric acid and ascorbic acid with DPPH. Revue Roumaine de Chimie, 58(11-12), 975-981.
  • Duca, G., et al. (2013). Antioxidant Properties of Dihydroxyfumaric Acid and Its Dimethyl Ether: a Comparative DFT Study of Their Reactions with the Stable Radical DPPH•. International Journal of Quantum Chemistry, 113(6), 830-836.
  • Gîrbu, S., et al. (2013). Investigation of interactions of dihydroxyfumaric acid with DPPH in different solvents. Moldavian Journal of the Physical Sciences, 12(1-2), 65-71.
  • Science.gov. (n.d.). dpph assay ic50: Topics by Science.gov. Retrieved from [Link]

  • ResearchGate. (n.d.). DPPH radical scavenging activity (IC 50 in μM) of trolox, caffeic acid,... Retrieved from [Link]

  • Jasicka-Misiak, I., et al. (2018). Anticancer, antioxidant, and antibacterial activities of low molecular weight bioactive subfractions isolated from cultures of Cerrena unicolor. International Journal of Molecular Sciences, 19(6), 1648.
  • Olech, M., et al. (2021). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Molecules, 26(24), 7770.
  • Scribd. (n.d.). DPPH Assay Protocol for Antioxidant Activity. Retrieved from [Link]

  • Almeida, C. V., et al. (2021). Determination of the IC50 values for RPLO and Trolox, the reference antioxidant, in the direct DPPH radical scavenging assay. [Data set]. Figshare. [Link]

  • Vilharva, K. N., et al. (2021). Determination of the IC50 values for RPLO and Trolox, the reference antioxidant, in the direct DPPH radical scavenging assay. [Data set]. Figshare. [Link]

  • Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995). Use of a free radical method to evaluate antioxidant activity. LWT-Food science and Technology, 28(1), 25-30.
  • Febriani, H., et al. (2024). Technical treatments of Antioxidant Test with DPPH Method affecting IC50 value. ChemRxiv. [Link]

  • Madhvi, et al. (2020). IC50 values of DPPH assay. The values are compared with ascorbic acid... [Figure]. ResearchGate. Retrieved from [Link]

  • Irawan, C., et al. (2022).
  • Soares, J. R., et al. (2008). Antioxidant Activity and Total Phenolic Content of Some Brazilian Species. Pharmaceutical Biology, 46(5), 309-314.
  • Macaev, F., et al. (2013). Antioxidant Activity of Dihydroxyfumaric Acid and its Derivatives: an Analysis by the ABTS+ Decolorization Assay. Chemistry & Biology Interface, 3(4), 253-263.
  • Olech, M., et al. (2021). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Molecules, 26(24), 7770.
  • Oroian, M., et al. (2021). Validation of Microplate Methods for Total Phenolic Content and Antioxidant Activity on Honeys, and Comparison with Conventional Spectrophotometric Methods. Foods, 10(10), 2496.

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of Dihydroxyfumaric Acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroxyfumaric acid, a C4-dicarboxylic acid, plays a role in various biochemical pathways and is of interest to researchers in metabolomics and drug development. Understanding its structural characteristics is paramount, and mass spectrometry stands as a powerful analytical technique for this purpose. This guide provides an in-depth analysis of the collision-induced dissociation (CID) fragmentation pattern of dihydroxyfumaric acid, offering a comparative perspective with related small organic acids. By elucidating its fragmentation pathways, we aim to equip researchers with the knowledge to confidently identify and differentiate this molecule in complex biological matrices.

Part 1: The Fragmentation Signature of Dihydroxyfumaric Acid in Negative Ion Mode ESI-MS/MS

Electrospray ionization (ESI) in negative ion mode is particularly well-suited for the analysis of acidic molecules like dihydroxyfumaric acid, as they readily form deprotonated species, [M-H]⁻. The subsequent fragmentation of this precursor ion via collision-induced dissociation (CID) provides a characteristic fingerprint.

The deprotonated molecule of dihydroxyfumaric acid has a mass-to-charge ratio (m/z) of 147.0.[1] Experimental data reveals a distinct fragmentation pattern for this precursor ion.[1] The primary fragmentation pathways observed are the neutral losses of water (H₂O) and carbon dioxide (CO₂), which are common for dicarboxylic acids.[2][3][4]

A significant fragment ion is observed at m/z 103.1, corresponding to the loss of carbon dioxide (44 Da) from the precursor ion. This decarboxylation is a hallmark of the fragmentation of many carboxylic acids.[2][3] Another notable fragment is seen at m/z 59.3. The fragmentation cascade can be visualized as follows:

precursor [M-H]⁻ m/z 147 frag1 Loss of CO₂ (-44 Da) precursor->frag1 ion1 [C₃H₃O₄]⁻ m/z 103 frag1->ion1 frag2 Loss of CO₂ (-44 Da) ion1->frag2 ion2 [C₂H₃O₂]⁻ m/z 59 frag2->ion2

Caption: Fragmentation pathway of deprotonated dihydroxyfumaric acid.

Table 1: Experimentally Observed Fragment Ions of Dihydroxyfumaric Acid in Negative Ion Mode ESI-MS/MS

Precursor Ion (m/z)Fragment Ion (m/z)Neutral Loss (Da)Proposed Fragment Structure
147.0103.144[C₃H₃O₄]⁻
147.059.388 (2 x CO₂)[C₂H₃O₂]⁻

Part 2: Predicting the Fragmentation of Dihydroxyfumaric Acid in Positive Ion Mode ESI-MS/MS

The fragmentation of this protonated species would likely be driven by the presence of the hydroxyl and carboxylic acid functional groups. Common fragmentation pathways for such compounds include the neutral loss of water (H₂O) and formic acid (HCOOH).

The proposed fragmentation cascade is depicted below:

precursor [M+H]⁺ m/z 149 frag1 Loss of H₂O (-18 Da) precursor->frag1 frag3 Loss of HCOOH (-46 Da) precursor->frag3 ion1 [C₄H₃O₅]⁺ m/z 131 frag1->ion1 frag2 Loss of CO (-28 Da) ion1->frag2 ion2 [C₃H₃O₄]⁺ m/z 103 frag2->ion2 ion3 [C₃H₃O₄]⁺ m/z 103 frag3->ion3

Caption: Predicted fragmentation of protonated dihydroxyfumaric acid.

Table 2: Predicted Fragment Ions of Dihydroxyfumaric Acid in Positive Ion Mode ESI-MS/MS

Precursor Ion (m/z)Predicted Fragment Ion (m/z)Neutral Loss (Da)Proposed Fragmentation Pathway
149.0131.018Loss of water (H₂O)
149.0103.046Loss of formic acid (HCOOH)
131.0103.028Loss of carbon monoxide (CO)

Part 3: A Comparative Look at Related Dicarboxylic Acids

To better understand the unique fragmentation characteristics of dihydroxyfumaric acid, it is insightful to compare it with its structural isomers and other related dicarboxylic acids.

Dihydroxymaleic Acid (cis-isomer)

Dihydroxymaleic acid is the cis-isomer of dihydroxyfumaric acid. While extensive searches of the available literature did not yield specific experimental mass spectrometry fragmentation data for dihydroxymaleic acid, it is reasonable to predict that it would exhibit similar primary fragmentation pathways, namely the loss of water and carbon dioxide. However, the stereochemical differences between the cis and trans isomers could potentially lead to variations in the relative abundances of fragment ions due to differences in the stability of the precursor and fragment ions, as well as the energetics of the fragmentation pathways.

Fumaric and Maleic Acid

Fumaric acid (the trans-isomer) and maleic acid (the cis-isomer) are the non-hydroxylated analogs of dihydroxyfumaric and dihydroxymaleic acid, respectively. Their fragmentation is dominated by the loss of one and two molecules of carbon dioxide. The presence of the hydroxyl groups in dihydroxyfumaric acid introduces additional fragmentation channels, such as the loss of water, making its mass spectrum more complex and informative.

Tartaric Acid

Tartaric acid is another C4-dihydroxydicarboxylic acid. In negative ion mode ESI-MS/MS, the deprotonated molecule of tartaric acid ([M-H]⁻ at m/z 149) undergoes a characteristic neutral loss of 62 Da, which corresponds to the combined loss of CO₂ and H₂O. This is a common fragmentation for compounds with a carboxylic acid group and a hydroxyl group on an adjacent carbon.

Table 3: Comparison of Key Fragments of Dihydroxyfumaric Acid and Related Compounds (Negative Ion Mode)

CompoundPrecursor Ion [M-H]⁻ (m/z)Key Fragment Ions (m/z)Primary Neutral Losses
Dihydroxyfumaric Acid147.0103.1, 59.3CO₂, 2xCO₂
Fumaric Acid115.071.0CO₂
Maleic Acid115.071.0CO₂
Tartaric Acid149.087.0CO₂ + H₂O

Part 4: Experimental Protocol for LC-MS/MS Analysis

This section provides a general workflow for the analysis of dihydroxyfumaric acid and its comparators using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection p1 Dissolve standard in mobile phase p2 Dilute to working concentration p3 Filter through 0.22 µm syringe filter lc1 Inject sample p3->lc1 lc2 Separate on a suitable column (e.g., C18 or HILIC) lc3 Elute with a gradient of water and organic solvent (with formic acid or ammonia) ms1 Electrospray Ionization (Positive and Negative Modes) lc3->ms1 ms2 Select precursor ion ([M-H]⁻ or [M+H]⁺) ms3 Fragment via CID ms4 Detect fragment ions data_analysis data_analysis ms4->data_analysis Data Analysis

Caption: General workflow for LC-MS/MS analysis of organic acids.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare stock solutions of dihydroxyfumaric acid and other organic acid standards (e.g., fumaric, maleic, tartaric acid) at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 methanol:water).

    • Prepare working solutions by diluting the stock solutions with the initial mobile phase to a final concentration range of 1-10 µg/mL.

    • For biological samples, perform a protein precipitation step (e.g., with cold acetonitrile) followed by centrifugation. The supernatant can then be diluted for analysis.

    • Filter all samples through a 0.22 µm syringe filter before injection.

  • Liquid Chromatography (LC) Conditions:

    • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size) or a HILIC column can be used for the separation of these polar analytes.

    • Mobile Phase A: Water with 0.1% formic acid (for positive ion mode) or 5 mM ammonium acetate (for negative ion mode).

    • Mobile Phase B: Acetonitrile with 0.1% formic acid (for positive ion mode) or acetonitrile (for negative ion mode).

    • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.

    • Flow Rate: 0.3-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Source: Electrospray Ionization (ESI).

    • Polarity: Separate runs for positive and negative ion modes.

    • Scan Mode: Full scan for initial identification of precursor ions, followed by product ion scans (MS/MS) for fragmentation analysis. Multiple Reaction Monitoring (MRM) can be used for targeted quantification.

    • Capillary Voltage: Typically 3-4 kV.

    • Source Temperature: 120-150 °C.

    • Desolvation Gas Flow and Temperature: Optimize based on the instrument manufacturer's recommendations (e.g., 600-800 L/hr at 350-450 °C).

    • Collision Gas: Argon.

    • Collision Energy: Optimize for each compound to achieve optimal fragmentation (typically in the range of 10-40 eV).

Conclusion

The mass spectrometry fragmentation of dihydroxyfumaric acid is characterized by distinct pathways that are influenced by the ionization mode. In negative ion mode, the deprotonated molecule readily undergoes decarboxylation, providing a clear diagnostic marker. While experimental data in positive ion mode is lacking, predictable losses of water and formic acid from the protonated molecule offer a basis for its identification. Comparison with related dicarboxylic acids highlights the influence of the hydroxyl groups on the fragmentation process, providing a richer fragmentation pattern that can be leveraged for confident structural elucidation. The experimental protocol outlined in this guide provides a robust starting point for researchers to develop and validate their own methods for the analysis of dihydroxyfumaric acid and other small organic acids in various matrices.

References

  • Okahashi, N., Kawana, S., Iida, J., Shimizu, H., & Matsuda, F. (2019). Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS and GC-EI-MS/MS. Mass Spectrometry (Tokyo, Japan), 8(1), A0073. [Link]

  • Grossert, J. S., Fancy, P. D., & White, R. L. (2005). Fragmentation pathways of negative ions produced by electrospray ionization of acyclic dicarboxylic acids and derivatives. Canadian Journal of Chemistry, 83(11), 1878-1890. [Link]

  • ResearchGate. (n.d.). Primary fragmentations by MS/MS of [M -H] -ions from dicarboxylic acids and some monoesters having C-3 to C-12 chain lengths. Retrieved from [Link]

  • ResearchGate. (n.d.). Fragmentation pathways of negative ions produced by electrospray ionization of acyclic dicarboxylic acids and derivatives. Retrieved from [Link]

  • PubChem. (n.d.). Dihydroxyfumaric acid. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Comparative Guide: Commercial Sources of Dihydroxyfumaric Acid Dihydrate

Author: BenchChem Technical Support Team. Date: March 2026

When sourcing dihydroxyfumaric acid dihydrate (DHF) for sensitive applications—such as prebiotic "glyoxylate scenario" modeling[1], lipid peroxidation assays[2], or as a pro-metabolite in enzymatic studies—researchers frequently encounter irreproducible results. The root cause is rarely the vendor's initial synthesis; rather, it is the compound's intrinsic thermodynamic instability.

As an Application Scientist, I frequently see laboratories discard viable batches of DHF due to artifactual degradation during quality control. This guide objectively compares commercial sources of DHF and provides a self-validating analytical framework to accurately assess product purity without triggering structural collapse during the assay.

Mechanistic Context: The Keto-Enol Trap

Before comparing vendors, we must understand the causality behind DHF's instability. DHF exists in a delicate keto-enol equilibrium[3].

In neutral aqueous solutions (pH 6–8), the equilibrium is almost entirely shifted toward the stable enol-form[3]. However, in acidic media, the keto-form predominates. This is catastrophic for storage and analysis because the monoanion of the keto-form is highly unstable, rapidly undergoing decarboxylation to yield glycolaldehyde and carbon dioxide[4]. The degradation rate peaks at a pH of 2.6–2.7[4].

If a researcher dissolves DHF in standard unbuffered LC-MS grade water (which is slightly acidic) and runs it through a standard 0.1% Trifluoroacetic acid (TFA) mobile phase, the compound will actively degrade on the column. The resulting chromatogram will falsely indicate a low-purity batch.

DHF_Pathway A Enol-DHF (Stable at pH 6-8) B Keto-DHF (Predominant at low pH) A->B Tautomerization (Acidic Shift) C Monoanion Transition State (Decarboxylation) B->C Rate-limiting step D Glycolaldehyde + CO2 (Degradation Products) C->D -CO2

Figure 1: pH-dependent tautomerization and subsequent decarboxylation pathway of DHF.

Comparative Analysis of Commercial Sources

Commercial DHF is generally available in two tiers: High Purity (≥98%) and Technical Grade (≥90%). Because DHF is synthesized via the oxidation of tartaric acid using Fenton's reagent[4], lower-grade batches frequently contain residual tartaric acid, unreacted iron (which catalyzes further decomposition), and glycolaldehyde.

Supplier & Product LineClaimed PurityCAS NumberTypical ImpuritiesOptimal Application Profile
Sigma-Aldrich (High Purity)≥ 98%199926-38-0Trace glycolaldehydeKinetic studies, NMR, Prebiotic network modeling[5].
Sigma-Aldrich (Technical)≥ 90%20688-70-4Tartaric acid, Iron traces, GlycolaldehydeBulk oxidations, Fenton-reaction lipid peroxidation assays[2].
TCI / MilliporeSigma ≥ 90%20688-70-4Tartaric acid, GlycolaldehydeSynthetic intermediates, Furan derivative synthesis[6].

Scientific Insight: If your assay involves transition metals (e.g., Fe2+ stimulated lipid peroxidation[2]), Technical Grade is often sufficient, as the iron impurities will not interfere with the intended radical generation. However, for precise kinetic tracking or prebiotic aldolization chemistry[1], the ≥98% hydrate is mandatory to prevent side-reactions triggered by residual tartaric acid.

Self-Validating Quality Control Workflow

To establish trustworthiness in your purity data, you must decouple intrinsic batch impurities from artifactual degradation caused by your analytical method. We achieve this by using a self-validating system: Cyclic Voltammetry (CV) coupled with Neutral-pH HPLC .

Because only the enol-form can be electrochemically oxidized[3], CV acts as a diagnostic gateway. If CV confirms the enol-form is intact, but HPLC shows multiple peaks, the batch is genuinely impure. If CV shows a drop in the enol-form before HPLC, your sample preparation was too acidic.

QC_Workflow S1 Sample Prep (Neutral Buffer, 4°C) S2 Cyclic Voltammetry (Verify Enol Ratio) S1->S2 Aliquot 1 S3 HPLC Analysis (Isocratic, UV 210nm) S1->S3 Aliquot 2 S4 Data Integration (Purity & Stability) S2->S4 Keto/Enol Ratio S3->S4 Chromatogram

Figure 2: Self-validating analytical workflow for DHF purity quantification.

Step-by-Step Experimental Methodologies

Protocol A: Tautomeric Validation via Cyclic Voltammetry

Purpose: To confirm the structural integrity of the enol-form prior to chromatography[3].

  • Buffer Preparation: Prepare a 0.1 M phosphate buffer and adjust strictly to pH 7.0 using NaOH. Chill to 4°C. (Causality: Low temperatures and neutral pH suppress the keto-shift and subsequent decarboxylation[1][3]).

  • Sample Dissolution: Dissolve 5 mg of DHF in 10 mL of the chilled buffer immediately before analysis.

  • Electrochemical Setup: Use a Hanging Mercury Drop Electrode (HMDE) or Glassy Carbon electrode as the working electrode, with a Ag/AgCl reference.

  • Execution: Run the voltammogram from 0.0 V to +1.0 V at a scan rate of 50 mV/s.

  • Validation: You should observe a distinct oxidation peak corresponding to the enol-form. The absence of this peak indicates the sample has already degraded into glycolaldehyde.

Protocol B: Isocratic HPLC Purity Assay

Purpose: To quantify the exact purity of the commercial batch without inducing on-column degradation.

  • Mobile Phase Selection: Do not use TFA or Formic Acid. Prepare an isocratic mobile phase of 95% 20 mM Ammonium Acetate buffer (pH 6.5) and 5% Acetonitrile.

  • Column Preparation: Utilize a standard C18 reverse-phase column. Maintain the column compartment at 20°C. (Causality: Elevated column temperatures >25°C will accelerate the keto-enol interconversion during the run, leading to peak broadening or splitting).

  • Sample Injection: Inject 10 µL of the DHF solution prepared in Protocol A.

  • Detection: Monitor UV absorbance at 210 nm (optimal for the conjugated enol system) and 280 nm.

  • Data Interpretation: Glycolaldehyde (the primary degradation product[4]) will elute near the void volume due to its high polarity, clearly separating from the intact DHF peak.

References

  • Sazo, D. (1986). "Cyclovoltammetric study of the homogeneous keto-enol equilibrium of dihydroxyfumaric acid in acid and neutral media". Collection of Czechoslovak Chemical Communications. Available at:[Link]

  • "The kinetics of decarboxylation of dihydroxyfumaric acid". Australian Journal of Chemistry / ConnectSci. Available at:[Link]

  • Sagi, V. N., et al. (2012). "Exploratory Experiments on the Chemistry of the 'Glyoxylate Scenario': Formation of Ketosugars from Dihydroxyfumarate". Journal of the American Chemical Society / PMC. Available at:[Link]

Sources

Navigating the Matrix: A Comparative Guide to Interfering Substances in Dihydroxyfumaric Acid Detection Assays

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge of Dihydroxyfumaric Acid

Dihydroxyfumaric acid exists in a tautomeric equilibrium between its enol and keto forms, with the enol form predominating in solution.[1] This enediol moiety is the source of its potent antioxidant activity but also its susceptibility to oxidation, making it a challenging analyte. Its primary oxidation product is diketosuccinic acid.[1][2] This reactivity is central to understanding potential interferences in its detection.

Comparative Analysis of DHF Detection Methodologies

The choice of detection assay significantly influences the spectrum of potential interfering substances. Here, we compare two common approaches: spectrophotometric assays and High-Performance Liquid Chromatography (HPLC).

Spectrophotometric Assays: A Double-Edged Sword

Spectrophotometric methods are often favored for their simplicity, speed, and high throughput. These assays typically rely on the reducing properties of DHF, often involving a colorimetric reaction with an oxidizing agent. A common approach involves the reduction of a chromogenic reagent, where the color change is proportional to the DHF concentration.

Mechanism of a Generic Colorimetric DHF Assay:

cluster_peroxidase Peroxidase-Coupled System DHF Dihydroxyfumaric Acid (Enediol form) Oxidized_DHF Diketosuccinic Acid DHF->Oxidized_DHF Oxidation Chromogen_Red Reduced Chromogen (Colorless/Different Color) Chromogen_Ox Oxidized Chromogen (Colored) Chromogen_Red->Chromogen_Ox Reduction Peroxidase Peroxidase (optional) Peroxidase->DHF Oxidizes H2O2 H₂O₂ (optional) H2O2->Peroxidase Activates

Caption: Workflow of a typical colorimetric DHF assay.

Potential Interfering Substances in Spectrophotometric Assays:

The primary source of interference in these assays stems from other reducing or oxidizing agents present in the sample matrix.

Class of Interferent Examples Mechanism of Interference Effect on DHF Measurement
Reducing Agents Ascorbic acid, Glutathione, Cysteine, Uric acid, Phenolic compounds (e.g., catechols)Directly reduce the chromogenic reagent, mimicking the action of DHF.Falsely high
Oxidizing Agents Hydrogen peroxide (residual from other reactions), Peroxides, Strong oxidizing buffersCan oxidize DHF before it reacts with the assay reagents, or directly oxidize the reduced chromogen.Falsely low
Metal Ions Fe²⁺, Cu⁺Can catalyze the oxidation of DHF, leading to its degradation before detection.Falsely low
Chelating Agents EDTA, CitrateCan sequester metal ions that may be required for the activity of certain assay enzymes (e.g., peroxidases).Falsely low
Compounds with Spectral Overlap Bilirubin, Hemoglobin (from hemolyzed samples)Absorb light at or near the detection wavelength of the assay, leading to artificially high absorbance readings.Falsely high
Amine-containing Buffers Tris (tris(hydroxymethyl)aminomethane)Can accelerate the non-enzymatic degradation of enediol compounds like catechols, and likely DHF.[3]Falsely low
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Specificity

HPLC offers superior specificity by physically separating DHF from other components in the sample before detection. Reversed-phase HPLC with UV detection is a common method for the analysis of organic acids.

Workflow for HPLC-based DHF Detection:

Sample Sample Injection Column HPLC Column (e.g., C18) Sample->Column Separation Separation of Components Column->Separation Detector UV Detector Separation->Detector Chromatogram Chromatogram (Peak for DHF) Detector->Chromatogram

Sources

Safety Operating Guide

Dihydroxyfumaric acid dihydrate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with research teams on the lifecycle management of specialized reagents. In drug development and biochemical research, Dihydroxyfumaric acid dihydrate (DHF) serves as a critical intermediate, particularly in studies involving abiotic pathways to the citric acid cycle[1]. However, the transition from benchtop synthesis to waste management requires rigorous oversight.

Laboratories frequently misclassify organic acids, leading to regulatory violations, inflated disposal costs, and environmental hazards. This guide provides a self-validating, step-by-step operational framework for the proper disposal of DHF, ensuring strict compliance with 2[2] and international environmental safety guidelines.

Part 1: Physicochemical & Hazard Profiling

To manage a chemical safely, you must first understand the mechanistic reasons behind its hazard classifications. DHF is a 2-hydroxydicarboxylic acid[3]. Because it lacks halogens or heavy metals, its primary hazard in waste streams is not inherent elemental toxicity, but rather its acidity in solution and its severe ecotoxicity [1].

Table 1: Physicochemical & Hazard Profile of Dihydroxyfumaric Acid Dihydrate

ParameterValueOperational & Disposal Implication
CAS Number 20688-70-4Primary identifier for waste manifesting and vendor profiling.
Molecular Formula C₄H₄O₆ · 2H₂OLacks halogens/heavy metals; compatible with standard organic incineration.
Molecular Weight 184.10 g/mol Essential for calculating molarity and theoretical pH of aqueous waste.
Decomposition Temp ~155 °CWaste must not be exposed to high heat prior to controlled incineration to prevent premature COₓ off-gassing[1].
Water Hazard Class WGK 3 (Highly hazardous)Strictly prohibits drain disposal, even after pH neutralization[1].
RCRA Classification D002 (if aqueous pH ≤ 2.0)Mandates strict pH monitoring of all liquid waste streams before transport[2][4].

Part 2: Regulatory Framework & Waste Determination

A common point of failure in laboratory logistics is the misunderstanding of characteristic hazardous waste.

Solid DHF is not a RCRA-listed waste (it does not appear on the EPA's P, U, F, or K lists)[5]. However, when dissolved in water—a frequent scenario in biological assays—it can exhibit the characteristic of corrosivity. According to 40 CFR §261.22, an aqueous waste with a pH ≤ 2.0 is classified as a D002 hazardous waste [2][4].

Furthermore, D002 wastes often meet the criteria for 6, which drastically increases shipping and disposal costs[6]. Therefore, proactive waste stream segregation and on-site neutralization (where permitted under elementary neutralization unit exemptions) are critical logistical strategies.

Part 3: Step-by-Step Disposal Methodologies

Every protocol below is designed as a self-validating system to ensure safety and compliance at every step.

Workflow 1: Solid Waste Management (Unused or Expired Reagent)

Causality: Solid DHF is not a RCRA D002 waste because it is not aqueous. However, due to its WGK 3 aquatic toxicity rating[1], it cannot be sent to a standard municipal landfill.

  • Collection: Gather expired or unused powder in a compatible, sealable container (e.g., HDPE wide-mouth jar). Do not mix with strong oxidizers.

  • Labeling: Clearly label the container as "Non-RCRA Regulated Solid Waste - Ecotoxic (Dihydroxyfumaric acid dihydrate)".

  • Storage: Store in a cool, dry environment.

  • Validation Step: Inspect the secondary containment weekly for any signs of moisture ingress. DHF is highly water-soluble; exposure to high humidity can create highly acidic micro-pools.

  • Routing: Dispatch to a licensed hazardous waste vendor for high-temperature incineration.

Workflow 2: Aqueous Waste Neutralization & Routing

Causality: Aqueous solutions of DHF can easily drop below pH 2.0, triggering D002 status[2]. Neutralizing the waste removes the DOT Class 8 and RCRA D002 characteristics, simplifying logistics.

  • Measurement: Measure the pH of the aqueous waste stream using a calibrated pH meter. If pH ≤ 2.0, treat as D002[4].

  • Neutralization: Slowly add a dilute base (e.g., 1M NaOH or Sodium Bicarbonate) to the waste container while stirring gently until the pH reaches 6.0 - 8.0.

  • Thermal Monitoring: Monitor the temperature during neutralization. While DHF is a weak organic acid, neutralization reactions are exothermic.

  • Validation Step: Allow the solution to rest for 15 minutes, then re-measure the pH. This ensures that the buffering capacity of the organic salts hasn't caused a pH drift back into the hazardous range.

  • Routing: Label as "Neutralized Aqueous Waste - Contains Dihydroxyfumarate salts". Route to a vendor for incineration. Never drain dispose , as the neutralized salts retain the WGK 3 ecotoxicity profile.

Workflow 3: Spill Mitigation & Decontamination

Causality: Minimizing dust generation is critical to prevent inhalation and surface contamination.

  • PPE: Don an N95 respirator, safety goggles, and nitrile gloves[1].

  • Suppression: Moisten the powder spill slightly with water to suppress dust generation (unless a large volume of liquid is already present).

  • Collection: Sweep up the material using a non-sparking tool and place it in a solid hazardous waste bag.

  • Validation Step: Wash the spill site with soap and water. Use a pH indicator strip on the final rinse water. A pH of ~7.0 confirms the complete decontamination of the acidic residue.

Part 4: Waste Routing Decision Logic

To streamline laboratory operations, I have mapped the logical relationships for DHF waste routing below.

DHF_Waste_Routing Start Dihydroxyfumaric Acid (DHF) Waste Stream State Physical State? Start->State Solid Solid Waste (Powder/Crystals) State->Solid Solid Liquid Liquid Waste (Solutions) State->Liquid Liquid Incineration High-Temp Incineration (No Drain Disposal) Solid->Incineration Solvent Solvent Type? Liquid->Solvent OrgWaste Organic Waste (e.g., Methanol) Solvent->OrgWaste Organic AqWaste Aqueous Waste Solvent->AqWaste Aqueous OrgWaste->Incineration pHCheck pH Level? AqWaste->pHCheck D002 RCRA D002 (pH ≤ 2) Corrosive Waste pHCheck->D002 pH ≤ 2 Neutral Neutralize (pH 6-8) Non-Hazardous pHCheck->Neutral pH > 2 D002->Incineration Neutral->Incineration

Fig 1: Operational decision tree for DHF waste routing and RCRA compliance.

References

  • Sigma-Aldrich. "Dihydroxyfumaric acid dihydrate technical, ≥90% (T) CAS 20688-70-4 - Safety Data Sheet." 1

  • Santa Cruz Biotechnology. "SC-234696 - Dihydroxyfumaric acid hydrate - SAFETY DATA SHEET."

  • PubChem. "Dihydroxyfumaric acid | C4H4O6 | CID 54678503." National Institutes of Health.3

  • U.S. Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." 2

  • Lion Technology. "Is Every D002 Hazardous Waste a Class 8 Hazmat?" 6

  • Arcwood Environmental. "How to Determine Hazardous Waste | RCRA Compliance Guide." 5

  • WMSolutions. "Corrosive Characteristic." 4

Sources

Advanced Laboratory Safety & Operational Guide: Handling Dihydroxyfumaric Acid Dihydrate

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals and analytical chemists, we frequently handle endogenous metabolites that serve dual roles as biological substrates and potent chemical reagents. Dihydroxyfumaric acid dihydrate (DHF) is a prime example. As a trans-isomer dicarboxylic hydroxy acid, it acts as a highly active electrophile in organic synthesis and a powerful antioxidant/free-radical scavenger in biological assays [1] [3].

While standard Safety Data Sheets (SDS) often classify DHF as a "non-hazardous" substance under GHS guidelines, treating it with complacency is a critical operational error [2]. Because 100% of the mixture consists of ingredients of unknown chronic toxicity, and due to its extreme hydrophobicity and sensitivity to moisture, handling DHF requires a rigorous, causality-driven approach to Personal Protective Equipment (PPE) and environmental controls [2] [4].

This guide provides the authoritative framework for the safe handling, formulation, and disposal of Dihydroxyfumaric acid dihydrate.

Causality-Driven PPE Matrix

In a laboratory setting, PPE does not merely protect the operator from the chemical; it protects the integrity of the chemical from the operator and the environment. DHF is highly sensitive to oxidative degradation and moisture [5]. The following PPE matrix outlines the required gear and the scientific rationale behind each choice.

PPE CategorySpecificationOperational Causality & Scientific Rationale
Hand Protection Nitrile Gloves (Min. 0.11 mm thickness)DHF is highly hydrophobic and practically insoluble in water [4]. It must be reconstituted in aggressive organic solvents like anhydrous DMSO. Nitrile provides superior solvent breakthrough resistance against DMSO compared to latex, preventing transdermal delivery of the dissolved metabolite.
Eye Protection ANSI Z87.1 Safety GogglesDHF dihydrate is supplied as a fine crystalline powder. Aerosolized particulates act as physical irritants to the mucous membranes of the eye. Goggles provide a full seal against airborne dust during weighing.
Respiratory N95 / P100 Particulate RespiratorRequired only if handling outside a certified Class II Biological Safety Cabinet (BSC) or fume hood. Prevents inhalation of micro-particulates, mitigating exposure to a compound with unknown chronic inhalation toxicity [2].
Body Protection Flame-retardant Lab Coat & Closed-toe shoesStandard Good Laboratory Practice (GLP). Protects against accidental spills of the formulated DMSO/PEG300 working solutions, which can rapidly penetrate standard clothing.

Physicochemical & Quantitative Handling Parameters

To ensure reliable experimental results, operators must understand the quantitative boundaries of the compound. DHF is prone to rapid oxidation into diketosuccinic acid if mishandled [3].

ParameterValueOperational Implication
CAS Number 133-38-0 (Anhydrous) / 199926-38-0 (Hydrate)Verify the hydration state upon receipt, as it alters molecular weight calculations for molarity.
Molecular Weight 148.07 g/mol (Anhydrous)Adjust stoichiometric calculations if using the dihydrate form.
Storage Temperature -20°C (Desiccated)Must be protected from ambient moisture and light to prevent premature oxidation [5].
Solubility (DMSO) ≥ 25.0 mg/mLMoisture-contaminated DMSO will drastically reduce solubility. Always use fresh, anhydrous DMSO [5].

Operational Plan: Experimental Workflows

Protocol A: Safe Weighing and Reconstitution

Because DHF acts as a reducing agent and easily oxidizes in the presence of ambient oxygen and moisture, the initial handling phase is critical.

  • Preparation: Equilibrate the sealed vial of DHF dihydrate to room temperature in a desiccator for 30 minutes prior to opening. This prevents condensation from forming on the cold powder, which would initiate degradation.

  • Weighing: Inside a calibrated fume hood, use an anti-static weighing boat and a micro-spatula. Static charge can cause the fine powder to aerosolize, bypassing local exhaust ventilation.

  • Primary Stock Solution: Add the pre-weighed powder to a low-bind microcentrifuge tube. Immediately add fresh, anhydrous DMSO to achieve a 25.0 mg/mL stock solution.

  • Storage: Aliquot the stock solution to avoid repeated freeze-thaw cycles. Purge the headspace of the vials with Argon or Nitrogen gas before sealing and storing at -80°C.

Protocol B: In Vivo Formulation Preparation (Clear Solution)

For animal models or complex biological assays, DHF must be formulated to ensure bioavailability without precipitating out of solution [5].

Step-by-step methodology for a 1 mL working solution (≥ 2.5 mg/mL):

  • Transfer 100 μL of the DHF/DMSO stock solution (25.0 mg/mL) into a sterile glass vial.

  • Add 400 μL of PEG300 to the vial. Vortex continuously for 30 seconds until the mixture is completely homogeneous. (Rationale: PEG300 acts as a co-solvent to stabilize the hydrophobic DHF molecules).

  • Add 50 μL of Tween-80. Mix evenly by gentle inversion. (Rationale: Tween-80 acts as a surfactant to prevent micelle aggregation).

  • Slowly add 450 μL of sterile Saline (0.9% NaCl) dropwise while swirling to adjust the final volume to 1 mL.

  • Usage: Administer to the biological model immediately. Do not store aqueous working solutions, as DHF will rapidly degrade via decarboxylation [3].

Emergency Response & Waste Disposal Logistics

Despite its low acute toxicity profile, a spill of DHF dihydrate powder or its formulated solutions must be handled systematically to prevent laboratory cross-contamination.

Accidental Powder Spill Protocol
  • Isolate: Immediately restrict access to the spill area. Don full PPE (N95 respirator required if outside a hood).

  • Contain (The Tarping Method): Do not use a brush or compressed air. Gently cover the spilled powder with a plastic sheet or damp laboratory tarp. Causality: This prevents the aerodynamic dispersion of the fine powder into the ambient lab environment [2].

  • Mechanical Collection: Slide a rigid piece of anti-static plastic or a dedicated chemical scoop under the tarp to mechanically take up the powder.

  • Surface Decontamination: Wipe the area with a damp cloth (using a mixture of water and mild detergent), followed by an ethanol wipe to remove any residual hydrophobic residue.

Waste Disposal
  • Solid Waste: Place all recovered powder, contaminated tarps, and weighing boats into a sealed, clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing DHF and DMSO/PEG must be collected in dedicated organic solvent waste carboys. Do not flush down the sink, as DHF can act as a carbon source for microbial biofilms in plumbing or react with municipal wastewater treatments [1].

  • Regulatory: Dispose of via a licensed chemical waste contractor in accordance with local environmental regulations.

Mechanistic Visualizations

Understanding the physical handling of DHF requires visualizing both the operational safety workflow and the chemical degradation pathways that our protocols are designed to prevent.

HandlingWorkflow Start DHF Dihydrate Handling Hood Transfer to Fume Hood (Prevent Aerosolization) Start->Hood Weigh Anti-Static Weighing Hood->Weigh Solvent Reconstitution (Anhydrous DMSO) Weigh->Solvent Spill Accidental Powder Spill? Weigh->Spill If dropped Dispose Solid Chemical Waste Disposal Solvent->Dispose Post-experiment Contain Cover with Plastic Tarp (Minimize Dust Spread) Spill->Contain Yes Sweep Mechanical Collection (No Sweeping Compounds) Contain->Sweep Sweep->Dispose

Caption: Operational workflow for the safe handling, reconstitution, and spill containment of DHF.

DegradationPathway DHF Dihydroxyfumaric Acid (DHF) Diketosuccinic Diketosuccinic Acid DHF->Diketosuccinic Oxidation (Improper Storage) ROS Ambient Oxygen / Moisture ROS->Diketosuccinic Drives Reaction Mesoxalic Mesoxalic Acid Diketosuccinic->Mesoxalic Decarboxylation Glycolic Glycolic Acid & Oxalic Acid Diketosuccinic->Glycolic Further Degradation

Caption: Mechanistic degradation pathway of DHF when exposed to ambient moisture and oxygen.

References

  • Observations on the Antioxidant Activity of Novel Dihydroxyfumaric Acid Derivatives ResearchGate[Link]

  • Occurrence and chemistry of dihydroxyfumaric acid Chemistry Journal of Moldova / SciSpace [Link]

  • Dihydroxyfumaric acid | C4H4O6 | CID 54678503 PubChem - NIH[Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.